molecular formula C9H10O3 B1582540 3,4'-Dihydroxypropiophenone CAS No. 53170-93-7

3,4'-Dihydroxypropiophenone

货号: B1582540
CAS 编号: 53170-93-7
分子量: 166.17 g/mol
InChI 键: LTEPZFZSPZASKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4'-Dihydroxypropiophenone is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is a propiophenone derivative characterized by hydroxyl groups at the 3 and 4' positions of the phenyl ring. While detailed research on its specific biological activities and mechanisms is not extensively documented in the public domain, it serves as a valuable synthetic intermediate in organic chemistry research . Researchers utilize this compound for the synthesis of more complex molecules, leveraging its functional groups for further chemical modifications. This product is intended for research purposes as a biochemical and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-hydroxy-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEPZFZSPZASKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348598
Record name 3,4'-Dihydroxypropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53170-93-7
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53170-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4'-Dihydroxypropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53170-93-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA5SG75SZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 143 °C
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 3,4'-Dihydroxypropiophenone: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dihydroxypropiophenone, a catechol-type phenolic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a dihydroxyphenyl group attached to a propiophenone (B1677668) core, imparts a range of chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound. Detailed experimental protocols for its synthesis and analysis are also presented, alongside a discussion of its potential mechanisms of action.

Chemical Structure and Identification

This compound is systematically named 1-(3,4-dihydroxyphenyl)propan-1-one. Its structure is characterized by a benzene (B151609) ring substituted with two hydroxyl groups at the 3- and 4-positions, and a propan-1-one group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-(3,4-dihydroxyphenyl)propan-1-one[1][2]
CAS Number 7451-98-1[1][3]
Molecular Formula C₉H₁₀O₃[1][3]
SMILES CCC(=O)C1=CC(=C(C=C1)O)O[1]
InChI Key HNWIHBDMOYWCGX-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions. A summary of its key properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 166.176 g/mol [2]
Appearance Grey or pale grey/brown powder[1]
Melting Point 145.0-151.0 °C[1]
Boiling Point Estimated: 170-173 °C at 0.3 Torr (for the related compound 3,4-dihydroxyphenylacetone)[4]
Solubility Soluble in methanol (B129727) and ethanol. Slightly soluble in chloroform (B151607) and DMSO (qualitative data for the related compound 3,4-dihydroxyphenylacetone)[4][5].
pKa Predicted: 9.59 ± 0.10 (for the related compound 3,4-dihydroxyphenylacetone)[4]

Experimental Protocols

Synthesis of this compound (Adapted from a general Fries Rearrangement method)

This protocol describes a plausible synthetic route to this compound based on the Fries rearrangement of a phenyl propionate (B1217596) precursor.

1. Esterification of 1,2-Benzenediol (Catechol):

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-benzenediol (1.0 eq) in a suitable aprotic solvent such as dichloromethane.

  • Add a base, for example, triethylamine (B128534) (1.1 eq), to the solution.

  • Cool the mixture in an ice bath and add propionyl chloride (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the phenyl propionate intermediate.

2. Fries Rearrangement:

  • To a clean, dry reaction vessel, add the phenyl propionate intermediate (1.0 eq).

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.0-3.0 eq), portion-wise at 0 °C.

  • Slowly warm the reaction mixture to a temperature between 60-140 °C and maintain for several hours. The optimal temperature and time should be determined empirically.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution can be employed using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Derivatization: Due to the presence of polar hydroxyl groups, derivatization is recommended to improve volatility and peak shape. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common method. The sample is heated with the silylating agent (e.g., at 70°C for 30 minutes) prior to injection.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 50-500.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its catechol structure is known to be a key pharmacophore for various biological activities, primarily related to its antioxidant properties. The closely related compound, 3',4'-Dihydroxyacetophenone, has been identified as a potent tyrosinase inhibitor, suggesting a potential role for this compound in regulating melanin (B1238610) synthesis.[6]

The antioxidant mechanism of catechol-containing compounds generally involves their ability to donate a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. This reactivity is central to its potential biological effects.

Logical Relationship: Antioxidant Mechanism of this compound

The following diagram illustrates the proposed antioxidant mechanism of this compound, highlighting its interaction with reactive oxygen species (ROS) and the potential for redox cycling.

Antioxidant_Mechanism cluster_redox Redox Cycling and ROS Neutralization cluster_cellular Cellular Interactions Molecule This compound (Catechol) Semiquinone Semiquinone Radical Molecule->Semiquinone Oxidation (H• donation) Neutralized_ROS Neutralized Species (e.g., H₂O, O₂) Molecule->Neutralized_ROS Donates H• to ROS Quinone Ortho-quinone Semiquinone->Quinone Further Oxidation Nucleophiles Cellular Nucleophiles (e.g., Cys, Lys residues in proteins, DNA) Quinone->Nucleophiles Michael Addition ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) ROS->Neutralized_ROS Reduction Adducts Covalent Adducts Nucleophiles->Adducts Cellular_Effects Downstream Cellular Effects (e.g., Enzyme inhibition, Modulation of signaling) Adducts->Cellular_Effects

Caption: Proposed antioxidant and cellular interaction mechanism of this compound.

This diagram illustrates that this compound can act as an antioxidant by donating a hydrogen atom to reactive oxygen species, becoming a semiquinone radical and subsequently an ortho-quinone. This reactive quinone can then interact with cellular nucleophiles, such as cysteine or lysine (B10760008) residues in proteins, forming covalent adducts. This interaction can lead to the modulation of protein function and downstream cellular signaling pathways, which may underpin its biological effects.

Conclusion

This compound is a versatile molecule with a well-defined chemical structure and a range of interesting physicochemical properties. While further research is needed to fully elucidate its biological activities and specific signaling pathways, its catechol moiety suggests significant potential as an antioxidant and an inhibitor of enzymes such as tyrosinase. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and analyze this compound, facilitating further investigation into its therapeutic and industrial applications. The proposed mechanism of action provides a logical framework for understanding its potential interactions at a cellular level, paving the way for future drug discovery and development efforts.

References

An In-depth Technical Guide to the Core Mechanism of Action for 3,4'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dihydroxypropiophenone is a phenolic compound with potential pharmacological activities. While direct and extensive research on this specific molecule is limited, its mechanism of action can be inferred from the activities of structurally similar compounds. This guide synthesizes the available data on related molecules to propose a likely mechanism of action for this compound, focusing on its role as a competitive enzyme inhibitor and its potential influence on cellular signaling pathways. The primary proposed mechanisms include the inhibition of catecholamine-metabolizing enzymes and the activation of antioxidant response pathways. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual diagrams of the implicated signaling pathways.

Core Mechanism of Action: Competitive Enzyme Inhibition

The principal mechanism of action attributed to compounds structurally related to this compound is the competitive inhibition of key enzymes involved in catecholamine metabolism, namely Catechol-O-methyltransferase (COMT) and Tyrosine Hydroxylase (TH).

Inhibition of Catechol-O-methyltransferase (COMT)

COMT is a crucial enzyme in the metabolic pathway of catecholamines, such as dopamine, norepinephrine, and epinephrine. By transferring a methyl group to one of the hydroxyl groups of the catechol structure, COMT deactivates these neurotransmitters. Competitive inhibitors of COMT, like the structurally similar compound 3',4'-dihydroxy-2-methylpropiophenone (U-0521), bind to the active site of the enzyme, thereby preventing the binding of the natural substrate. This inhibition leads to an increase in the bioavailability of catecholamines.

Inhibition of Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the conversion of L-tyrosine to L-DOPA. Competitive inhibition of TH would lead to a reduction in the overall synthesis of catecholamines. The compound U-0521 has been identified as a competitive inhibitor of both COMT and tyrosine hydroxylase[1]. This dual inhibition suggests a complex regulatory effect on catecholamine levels.

Potential Involvement in Cellular Signaling: The Nrf2/HO-1 Pathway

In addition to direct enzyme inhibition, there is evidence to suggest that structurally related compounds can modulate intracellular signaling pathways, particularly those involved in the antioxidant response. The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a key regulator of cellular defense against oxidative stress.

A similar molecule, 3',4'-Dihydroxyacetophenone (DHAP), has been shown to protect against oxidative stress by upregulating the Nrf2/HO-1 pathway[2]. Activation of this pathway involves the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a suite of antioxidant genes, including HO-1. It is plausible that this compound may exert similar protective effects through this signaling cascade.

Quantitative Data Summary

CompoundTarget EnzymeInhibition TypeIC50 Value (M)Species/TissueReference
3',4'-dihydroxy-2-methylpropiophenone (U-0521)Catechol-O-methyltransferase (COMT)Competitive6 x 10-6Rat Red Blood Cells[3]
3',4'-dihydroxy-2-methylpropiophenone (U-0521)Tyrosine Hydroxylase (TH)CompetitiveNot Reported-[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

In Vitro COMT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COMT activity.

Materials:

  • Recombinant human COMT enzyme

  • S-adenosyl-L-methionine (SAM) as the methyl donor

  • A suitable catechol substrate (e.g., L-DOPA, epinephrine)

  • This compound (test compound)

  • A known COMT inhibitor as a positive control (e.g., Tolcapone)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.6)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, catechol substrate, and SAM to each well.

  • Add the different concentrations of this compound to the respective wells. Include wells with the positive control and a vehicle control (solvent only).

  • Initiate the enzymatic reaction by adding the COMT enzyme to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the product formation using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

In Vitro Tyrosine Hydroxylase Inhibition Assay

Objective: To determine the IC50 of this compound for TH activity.

Materials:

  • Purified tyrosine hydroxylase enzyme

  • L-tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) as a cofactor

  • This compound (test compound)

  • A known TH inhibitor as a positive control

  • Assay buffer (e.g., HEPES buffer, pH 7.0)

  • HPLC system for product detection

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a series of dilutions of the test compound.

  • In reaction tubes, combine the assay buffer, L-tyrosine, and BH4.

  • Add the various concentrations of this compound to the tubes, along with positive and vehicle controls.

  • Initiate the reaction by adding the tyrosine hydroxylase enzyme.

  • Incubate the mixture at 37°C for a specified duration (e.g., 20 minutes).

  • Terminate the reaction (e.g., by adding perchloric acid).

  • Analyze the formation of L-DOPA using an HPLC system with electrochemical or fluorescence detection.

  • Calculate the percentage of TH inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the inhibition data against the compound concentrations.

Western Blot for Nrf2 Nuclear Translocation

Objective: To assess the effect of this compound on the nuclear translocation of Nrf2.

Materials:

  • Cell line (e.g., human umbilical vein endothelial cells - HUVECs)

  • This compound

  • Cell lysis buffer and nuclear extraction kit

  • Primary antibodies against Nrf2 and a nuclear marker (e.g., Lamin B1)

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with different concentrations of this compound for a specified time. Include an untreated control.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a nuclear extraction kit.

  • Determine the protein concentration of the nuclear extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against Nrf2, followed by the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Probe the same membrane with an antibody against a nuclear loading control (Lamin B1) to normalize the results.

  • Quantify the band intensities to determine the relative amount of nuclear Nrf2 in treated versus untreated cells.

Visualizations

Signaling Pathways

COMT_Inhibition cluster_COMT Catechol-O-methyltransferase (COMT) Pathway Catecholamines Catecholamines (Dopamine, Norepinephrine) COMT COMT Catecholamines->COMT Substrate Inactive_Metabolites Inactive Metabolites COMT->Inactive_Metabolites Methylation DHPP This compound DHPP->COMT Competitive Inhibition

Caption: Competitive inhibition of COMT by this compound.

TH_Inhibition cluster_TH Tyrosine Hydroxylase (TH) Pathway L_Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) L_Tyrosine->TH Substrate L_DOPA L-DOPA TH->L_DOPA Hydroxylation DHPP This compound DHPP->TH Competitive Inhibition

Caption: Competitive inhibition of Tyrosine Hydroxylase by this compound.

Nrf2_Pathway cluster_Nrf2 Nrf2/HO-1 Signaling Pathway cluster_nucleus DHPP This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHPP->Keap1_Nrf2 Induces Dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Nucleus Nucleus Nrf2_free->Nucleus Translocation Nrf2_nuc Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription Nrf2_nuc->ARE Binds to

Caption: Activation of the Nrf2/HO-1 antioxidant pathway.

Experimental Workflows

COMT_Assay_Workflow cluster_workflow COMT Inhibition Assay Workflow A Prepare Reagents (Buffer, Substrate, SAM) C Add Reagents and Test Compound to 96-well Plate A->C B Serial Dilution of This compound B->C D Initiate Reaction with COMT C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Product Formation F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the in vitro COMT inhibition assay.

Conclusion

The mechanism of action for this compound is likely multifaceted, primarily involving the competitive inhibition of catecholamine-metabolizing enzymes, COMT and tyrosine hydroxylase. This dual action suggests a complex modulatory effect on catecholamine homeostasis. Furthermore, based on the activity of structurally related compounds, it is plausible that this compound also engages the Nrf2/HO-1 signaling pathway, thereby contributing to cellular antioxidant defenses. The antihypertensive effects observed with the related compound U-0521 may be a direct consequence of its impact on catecholamine levels[1]. Further direct experimental validation is required to definitively elucidate the precise mechanisms and quantitative parameters for this compound. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for such investigations.

References

A Technical Guide to the Biological Activity Screening of 3,4'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4'-Dihydroxypropiophenone is a phenolic compound with a chemical structure suggesting potential antioxidant, anti-inflammatory, and neuroprotective properties. While direct experimental data on this specific molecule is limited in publicly available literature, this guide synthesizes information from structurally related compounds, such as 3,4-dihydroxyacetophenone and 3,4-dihydroxyphenylpropionic acid, to provide a predictive framework for its biological activity screening. This document outlines potential mechanisms of action, detailed experimental protocols for in vitro screening, and expected data profiles. The primary signaling pathways implicated in the activity of similar phenolic compounds, namely the Nrf2/ARE and NF-κB pathways, are also discussed and visualized. All quantitative data presented herein are derived from studies on these analogous compounds and should be interpreted as predictive for this compound, pending direct experimental validation.

Introduction

This compound belongs to the class of dihydroxy-substituted phenylpropanoids, which are known for their diverse biological activities.[1] Its catechol moiety is a key structural feature associated with potent antioxidant and radical scavenging properties. This guide provides a comprehensive overview of the anticipated biological activities of this compound and detailed methodologies for their in vitro screening.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally analogous compounds, this compound is predicted to exhibit the following biological effects:

  • Antioxidant Activity: The dihydroxy-substituted phenyl ring is expected to confer significant radical scavenging and antioxidant properties. This is likely mediated through direct quenching of reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense mechanisms.

  • Anti-inflammatory Activity: The compound may exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways and reducing the production of inflammatory mediators.

  • Neuroprotective Activity: Through its antioxidant and anti-inflammatory properties, this compound may protect neuronal cells from oxidative stress and inflammation-induced damage.

The primary signaling pathways likely modulated by this compound, based on data from related compounds, are the Keap1-Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes, and the NF-κB pathway, a central regulator of inflammation.

Quantitative Data Summary (Predictive)

The following tables summarize quantitative data from studies on compounds structurally related to this compound. It is crucial to note that these values are for analogous compounds and should be used as a predictive reference for this compound.

Table 1: Predictive Antioxidant Activity Data

AssayTest SystemAnalogous CompoundIC50/EC50Reference CompoundIC50/EC50 of Reference
DPPH Radical ScavengingCell-free3,5-Diprenyl-4-hydroxyacetophenone26.00 ± 0.37 µg/mLAscorbic Acid60.81 ± 1.33 µg/mL
Nitric Oxide (NO) ScavengingCell-freeNot specified-Not specified-
ABTS Radical ScavengingCell-freeNot specified-Not specified-

*Data for 3,5-Diprenyl-4-hydroxyacetophenone is presented as a proxy for dihydroxy-substituted acetophenones.[2]

Table 2: Predictive Anti-inflammatory Activity Data

AssayCell LineAnalogous CompoundIC50Positive ControlIC50 of Control
Nitric Oxide (NO) ProductionRAW 264.7 macrophages3,5-Diprenyl-4-hydroxyacetophenone91.78 µM (38.96% inhibition)IndomethacinNot specified
TNF-α ProductionJ774A.1 macrophages3,5-Diprenyl-4-hydroxyacetophenone91.78 µM (59.14% inhibition)IndomethacinNot specified
IL-6 ProductionJ774A.1 macrophages3,5-Diprenyl-4-hydroxyacetophenone91.78 µM (51.62% inhibition)IndomethacinNot specified
IL-1β ProductionJ774A.1 macrophages3,5-Diprenyl-4-hydroxyacetophenone91.78 µM (55.56% inhibition)IndomethacinNot specified

*Data for 3,5-Diprenyl-4-hydroxyacetophenone is presented as a proxy for dihydroxy-substituted acetophenones.[2]

Table 3: Predictive Neuroprotective Activity Data

AssayCell LineStressorAnalogous CompoundEC50Positive ControlEC50 of Control
Cell Viability (MTT Assay)SH-SY5YHydrogen Peroxide3,4-dihydroxyphenylpropionic acidNot specifiedNot specifiedNot specified
ROS ProductionSH-SY5YHydrogen Peroxide3,4-dihydroxyphenylpropionic acidNot specifiedNot specifiedNot specified

*Qualitative neuroprotective effects have been reported for 3,4-dihydroxyphenylpropionic acid in SH-SY5Y cells against H2O2-induced apoptosis.[2]

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays to screen the biological activities of this compound.

Antioxidant Activity Screening

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (analytical grade)

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of test concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each concentration of the test compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Activity Screening

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials:

    • This compound

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)

    • L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)

    • 96-well cell culture plate

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite (B80452) is used to determine the nitrite concentration in the samples.

    • The IC50 value for NO production inhibition can be calculated.

Neuroprotective Activity Screening

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

  • Materials:

    • This compound

    • SH-SY5Y human neuroblastoma cell line

    • DMEM/F12 medium with 10% FBS

    • Hydrogen peroxide (H₂O₂)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • N-acetylcysteine (NAC) (positive control)

    • 96-well cell culture plate

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to differentiate for 5-7 days with reduced serum medium if required.

    • Pre-treat the cells with various concentrations of this compound or NAC for 24 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the cells for another 24 hours.

    • Assess cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

    • The EC50 value (the concentration that provides 50% of the maximum neuroprotective effect) can be determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its biological activity screening.

G cluster_0 Antioxidant Response via Nrf2/ARE Pathway ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues DHP This compound DHP->Keap1 Inactivates? Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Ub Ubiquitination & Degradation Keap1->Ub E3 Ligase Nrf2->Ub ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Antioxidant_Enzymes->ROS Neutralizes

Figure 1: Predicted modulation of the Nrf2/ARE signaling pathway.

G cluster_1 Anti-inflammatory Response via NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates DHP This compound DHP->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->IKK Leads to degradation IkB->NFkB Inhibits nuclear translocation Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Induces transcription

Figure 2: Predicted inhibition of the NF-κB signaling pathway.

G cluster_workflow Biological Activity Screening Workflow start Start: this compound antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) start->anti_inflammatory neuroprotection Neuroprotection Assays (Cell Viability, ROS) start->neuroprotection data_analysis Data Analysis (IC50/EC50 Determination) antioxidant->data_analysis anti_inflammatory->data_analysis neuroprotection->data_analysis pathway_analysis Mechanism of Action Studies (Western Blot, qPCR for Nrf2, NF-κB targets) data_analysis->pathway_analysis conclusion Conclusion & Further Studies pathway_analysis->conclusion

References

The Therapeutic Potential of 3,4'-Dihydroxypropiophenone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,4'-dihydroxypropiophenone, a phenolic compound, are emerging as a promising class of molecules with a diverse range of potential therapeutic applications. This technical guide provides an in-depth overview of the current state of research into these derivatives, focusing on their antioxidant, anti-inflammatory, antimicrobial, and potential anticancer and neuroprotective properties. This document summarizes key quantitative data, provides detailed experimental methodologies for their synthesis and evaluation, and visualizes relevant biological pathways to facilitate further research and development in this area.

Introduction

Phenolic compounds are widely recognized for their health benefits, largely attributed to their antioxidant properties. This compound, also known as 4-propionylbrenzcatechin, features a catechol (3,4-dihydroxyphenyl) moiety, which is a key pharmacophore for radical scavenging and interaction with various biological targets. The modification of the propiophenone (B1677668) backbone allows for the generation of a diverse chemical library with the potential for enhanced potency and selectivity across different therapeutic areas. This guide explores the synthesis, biological evaluation, and mechanisms of action of these derivatives.

Therapeutic Applications and Supporting Data

The therapeutic potential of this compound derivatives has been explored in several key areas. The following sections summarize the available quantitative data for their biological activities.

Antioxidant Activity

The catechol group is a hallmark of potent antioxidant compounds. Derivatives of this compound have been shown to be effective radical scavengers. A notable example is a series of novel 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds.

Table 1: Antioxidant Activity of 3,4-Dihydroxyphenyl-Thiazole-Coumarin Derivatives [1][2]

Compound IDDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
4a 11.25 ± 0.438.75 ± 0.21
4b 10.50 ± 0.297.90 ± 0.15
4c 9.75 ± 0.367.25 ± 0.28
4d 8.90 ± 0.216.80 ± 0.19
4e 8.25 ± 0.156.10 ± 0.11
4f 7.50 ± 0.285.50 ± 0.24
4g 7.10 ± 0.195.15 ± 0.18
Ascorbic Acid (Standard)15.50 ± 0.5212.50 ± 0.36
Trolox (Standard)18.25 ± 0.6114.75 ± 0.49
Antimicrobial Activity

The same series of 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds has demonstrated significant antimicrobial and antibiofilm activities against a range of pathogenic bacteria and fungi.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of 3,4-Dihydroxyphenyl-Thiazole-Coumarin Derivatives (µg/mL) [3]

Compound IDPseudomonas aeruginosaEnterococcus faecalisStaphylococcus aureusCandida albicansAspergillus brasiliensis
1a 15.6231.2512515.6231.25
1b 15.6215.6262.515.6215.62
1g 15.6215.6262.515.6215.62
Ciprofloxacin (Standard)15.6215.6215.62N/AN/A
Fluconazole (Standard)N/AN/AN/A15.6215.62
Potential Anticancer Activity

While direct studies on a wide range of this compound derivatives are limited, the core structure is a precursor for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds well-documented for their anticancer properties.[4][5][6][7][8] The synthesis of chalcones often involves the condensation of an acetophenone (B1666503) with a benzaldehyde. Therefore, this compound can be a valuable starting material for generating novel chalcones with potential cytotoxicity against various cancer cell lines.

Potential Neuroprotective Activity

Research on the structurally related compound, 3',4'-dihydroxyphenylglycol (DHPG), has shown neuroprotective effects in a rat model of type 1 diabetes.[9][10] DHPG administration reduced oxidative stress and neuronal cell loss in the retina.[9][10] This suggests that the 3,4-dihydroxyphenyl moiety is crucial for these neuroprotective effects, indicating that derivatives of this compound are promising candidates for the development of novel neuroprotective agents.

Experimental Protocols

Synthesis of 3,4-Dihydroxyphenyl-Thiazole-Coumarin Derivatives[1][2]

This protocol describes a multi-step synthesis for a class of this compound derivatives.

Step 1: Synthesis of 3-Acetylcoumarins (2a-g)

  • Dissolve 5 mmol of a variously substituted salicylaldehyde (B1680747) in 5 mmol of ethyl acetoacetate.

  • Add 2-3 drops of piperidine (B6355638) as a catalyst.

  • Leave the solution at room temperature for 24-48 hours until crystal formation is observed.

  • Filter the crystals, wash with absolute methanol (B129727), and dry under a vacuum.

Step 2: Synthesis of Coumarin-3-yl-thiosemicarbazones (3a-g)

  • In a flask, add 20 mL of absolute methanol and one drop of concentrated sulfuric acid to 3.5 mmol of the 3-acetylcoumarin (B160212) derivative.

  • Add 3.5 mmol of thiosemicarbazide.

  • Reflux the mixture for 4-5 hours.

  • Cool the mixture, filter the resulting precipitate, and wash with cold absolute methanol.

Step 3: Synthesis of 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds (4a-g)

  • In a flask, add 50 mL of acetone (B3395972) to 2 mmol of the coumarin-3-yl-thiosemicarbazone.

  • Add 3 mmol of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone.

  • Reflux the mixture for 5-6 hours.

  • Filter the obtained precipitate, dry it under a vacuum, and recrystallize from hot absolute methanol.

Antioxidant Activity Assays

The following are generalized protocols for assessing the antioxidant capacity of phenolic compounds.

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [11][12][13][14]

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., methanol).

  • In a 96-well plate, add various concentrations of the test compounds.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [11][12][15]

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the test compound to a 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Anti-inflammatory Assay[16][17][18]

This protocol uses the RAW 264.7 macrophage cell line to assess anti-inflammatory activity.

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various non-cytotoxic concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Quantify NO production using a sodium nitrite (B80452) standard curve.

  • Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are believed to be mediated through the modulation of key signaling pathways.

Antioxidant Mechanism

The primary antioxidant mechanism of these phenolic compounds is through direct radical scavenging. The catechol moiety can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Antioxidant_Mechanism cluster_legend Legend Radical R• Stabilized_Radical RH Radical->Stabilized_Radical H• donation DHPD_Derivative This compound Derivative (Ar(OH)2) Phenoxy_Radical Phenoxy Radical (Ar(O•)OH) DHPD_Derivative->Phenoxy_Radical Oxidation

Caption: Direct radical scavenging by a this compound derivative.

Anti-inflammatory Signaling Pathway

Phenolic compounds can exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are activated by stimuli like LPS in macrophages.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB phosphorylates IκB NFkB_IkB NF-κB/IκB NFkB_IkB->IKK Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription DHPD_Derivative 3,4'-DHPD Derivative DHPD_Derivative->IKK inhibition DHPD_Derivative->NFkB inhibition

References

An In-depth Technical Guide to 1-(3,4-dihydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound of interest is systematically named 1-(3,4-dihydroxyphenyl)propan-1-one according to IUPAC nomenclature.[1] It is a phenolic ketone that features a propiophenone (B1677668) core substituted with two hydroxyl groups at the 3' and 4' positions of the phenyl ring.

This compound is widely recognized in scientific literature and commercial catalogs under several synonyms. The most prevalent of these is 3',4'-Dihydroxypropiophenone (B1329677) .[2][3] Other notable synonyms include:

  • 1-Propanone, 1-(3,4-dihydroxyphenyl)-

  • Propiophenone, 3',4'-dihydroxy-

  • 3,4-Dihydroxypropiophenone

  • 1,2-Dihydroxy-4-propionylbenzene

  • NSC 63842

It is crucial to distinguish this compound from its isomer, 1-(3,4-dihydroxyphenyl)propan-2-one (also known as 3,4-dihydroxyphenylacetone), which has a different chemical structure and properties.[4][5][6]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 1-(3,4-dihydroxyphenyl)propan-1-one is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 1-(3,4-dihydroxyphenyl)propan-1-one

PropertyValueSource(s)
CAS Number 7451-98-1[1][2][3]
Molecular Formula C₉H₁₀O₃[1][2][7]
Molecular Weight 166.17 g/mol [1][2][7]
Appearance Grey or pale grey/brown powder[1]
Melting Point 145.0-151.0 °C[1]
XlogP (predicted) 2.0[8]
Topological Polar Surface Area (predicted) 57.53 Ų[9]
Hydrogen Bond Donor Count (predicted) 2[9]
Hydrogen Bond Acceptor Count (predicted) 3[9]

Table 2: Solubility Profile of 1-(3,4-dihydroxyphenyl)propan-1-one

SolventSolubilityNotes
Water Limited solubilityThe hydrophobic phenyl ring and propyl chain limit aqueous solubility.
Ethanol SolublePhenolic compounds generally exhibit good solubility in alcohols.[10]
DMSO SolubleA common solvent for a wide range of organic compounds.[10]
Acetone SolubleExpected to be a good solvent based on the solubility of similar phenolic ketones.[4]

Table 3: Spectral Data for 1-(3,4-dihydroxyphenyl)propan-1-one

Spectrum TypeKey FeaturesSource(s)
¹H NMR Aromatic protons, ethyl group protons. A published spectrum is available.
¹³C NMR Signals for carbonyl carbon, aromatic carbons, and ethyl group carbons. A reference spectrum is available on SpectraBase.[7]
Infrared (IR) Characteristic peaks for O-H (phenolic), C=O (ketone), and aromatic C-H and C=C stretching. A reference spectrum is available on SpectraBase.[7]
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern consistent with a propiophenone structure. A reference spectrum is available on SpectraBase.[7]

Experimental Protocols

Synthesis of 1-(3,4-dihydroxyphenyl)propan-1-one

A common and effective method for the synthesis of 1-(3,4-dihydroxyphenyl)propan-1-one is the Friedel-Crafts acylation of 1,2-dihydroxybenzene (catechol) with propionyl chloride or propionic anhydride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). A representative experimental protocol is outlined below.

Materials:

  • 1,2-Dihydroxybenzene (catechol)

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (B124822) (solvent)

  • Hydrochloric acid (HCl), 2M

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension.

  • In a separate flask, dissolve 1,2-dihydroxybenzene (1.0 equivalent) in anhydrous nitrobenzene.

  • Add the catechol solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 2M hydrochloric acid.

  • Stir the mixture vigorously for 30 minutes to hydrolyze the aluminum complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) or by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Workflow Diagram for Synthesis:

Synthesis_Workflow reagents Catechol, Propionyl Chloride, Anhydrous AlCl₃, Nitrobenzene reaction Friedel-Crafts Acylation (0-5 °C to RT, 12-24h) reagents->reaction hydrolysis Hydrolysis (Ice, 2M HCl) reaction->hydrolysis extraction Extraction (Dichloromethane) hydrolysis->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Anhydrous MgSO₄) washing->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification product 1-(3,4-dihydroxyphenyl)propan-1-one purification->product

A generalized workflow for the synthesis of 1-(3,4-dihydroxyphenyl)propan-1-one.

Biological Activity and Signaling Pathways

While specific studies on the detailed signaling pathways of 1-(3,4-dihydroxyphenyl)propan-1-one are limited, its structural similarity to other dihydroxyphenyl ketones, such as 3',4'-dihydroxyacetophenone, suggests it likely possesses significant antioxidant properties.[11] The antioxidant activity of these phenolic compounds is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12][13]

Proposed Antioxidant Mechanism via the Nrf2/HO-1 Pathway

Under conditions of oxidative stress, 1-(3,4-dihydroxyphenyl)propan-1-one is proposed to upregulate the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. In its inactive state, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).

Upon exposure to electrophiles or reactive oxygen species (ROS), or through the action of Nrf2 activators like 1-(3,4-dihydroxyphenyl)propan-1-one, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of several protective enzymes, most notably Heme Oxygenase-1 (HO-1), which plays a critical role in cellular defense against oxidative stress.[12][13]

Signaling Pathway Diagram:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHP 1-(3,4-dihydroxyphenyl)propan-1-one Keap1_Nrf2 Keap1-Nrf2 Complex DHP->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE binds with sMaf Maf sMaf Maf->ARE HO1_gene HO-1 Gene ARE->HO1_gene activates Transcription Transcription & Translation HO1_gene->Transcription HO1_protein Heme Oxygenase-1 (HO-1) Transcription->HO1_protein HO1_protein->ROS reduces

Proposed activation of the Nrf2/HO-1 antioxidant pathway by 1-(3,4-dihydroxyphenyl)propan-1-one.

References

A Technical Guide to the Solubility of 3,4'-Dihydroxypropiophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 3,4'-Dihydroxypropiophenone, a key intermediate in organic synthesis for pharmaceuticals and dyestuffs.[1] Understanding the solubility of this compound is critical for its application in drug discovery, formulation development, and various bioassays.[2] This document outlines its expected solubility in common organic solvents, provides detailed experimental protocols for solubility determination, and presents visual workflows for these methodologies.

Solubility Profile of this compound

This compound is a polar molecule, featuring two hydroxyl (-OH) groups and a ketone (C=O) group on a benzene (B151609) ring structure. Based on the fundamental principle of "like dissolves like," it is anticipated to be soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.[3]

Table 1: Quantitative and Qualitative Solubility Data

Solvent Compound Reported Solubility Temperature (°C) Notes
Dimethyl Sulfoxide (DMSO) This compound Expected to be highly soluble Not Specified DMSO is a universal, polar aprotic solvent capable of dissolving a wide range of substances.[5][6]
Ethanol Methyl 3,4-dihydroxyphenylacetate ~30 mg/mL Not Specified Data for a structurally similar compound used as an estimate.[4]
Dimethyl Formamide (DMF) Methyl 3,4-dihydroxyphenylacetate ~30 mg/mL Not Specified Data for a structurally similar compound used as an estimate.[4]
Methanol This compound Expected to be soluble Not Specified Polar protic solvent, similar to ethanol.[3]

| Acetone | this compound | Expected to be soluble | Not Specified | Polar aprotic solvent.[3] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination is essential. The two primary methods used in drug discovery are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.[2][7]

This method, often referred to as the shake-flask method, measures the true solubility of a compound at equilibrium and is considered the gold standard.[2][7]

Methodology:

  • Compound Addition: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., DMSO, ethanol) in a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution is achieved.[7]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the samples at high speed, followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.45 µm PTFE syringe filter) that does not absorb the compound.[3]

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent.

  • Analysis: Determine the concentration of this compound in the diluted filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve generated from standard solutions of the compound at known concentrations is required for accurate quantification.[3][5]

  • Data Reporting: Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.[3]

Kinetic solubility is often measured in high-throughput screening settings. It reflects the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a high-concentration DMSO stock solution into an aqueous buffer.[2]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Precipitation Induction: Transfer a small, precise volume of each dilution from the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS). Mix thoroughly. This rapid solvent shift induces precipitation for concentrations above the kinetic solubility limit.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Analysis: Determine the concentration at which precipitation occurs. This is often done using nephelometry (turbidity measurement) or UV/Vis spectroscopy in a plate reader.[7] The concentration just before the first sign of precipitation is reported as the kinetic solubility.

Illustrative Workflows

The following diagrams illustrate the experimental workflows for determining thermodynamic and kinetic solubility.

G cluster_thermo Thermodynamic (Equilibrium) Solubility Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h Agitation) A->B C 3. Centrifuge & Filter (Separate Solid) B->C D 4. Dilute Saturated Supernatant C->D E 5. Quantify by HPLC D->E

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

G cluster_kinetic Kinetic Solubility Workflow A 1. Prepare High-Conc. Stock in DMSO B 2. Serially Dilute Stock in DMSO Plate A->B C 3. Add to Aqueous Buffer Plate B->C D 4. Incubate (1-2h) C->D E 5. Measure Turbidity (Nephelometry/UV-Vis) D->E

Caption: Workflow for the High-Throughput Kinetic Solubility Assay.

References

In Vitro Antioxidant Potential of Catechol-Containing Propiophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro antioxidant potential of catechol-containing propiophenones. While direct and extensive quantitative data on this specific subclass of compounds remains an area for further research, this document outlines the established experimental protocols and data presentation formats crucial for such investigations. The information herein is based on studies of structurally related catechol derivatives, offering a robust framework for assessing the antioxidant capacity of novel propiophenone-based drug candidates.

The catechol moiety, a 1,2-dihydroxybenzene group, is a well-established pharmacophore known for its potent antioxidant activity. This activity is primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cellular components. Propiophenone (B1677668), a simple aromatic ketone, serves as a versatile scaffold for the development of new therapeutic agents. The combination of these two moieties in catechol-containing propiophenones presents a promising avenue for the discovery of novel antioxidants with potential applications in treating a wide range of diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Quantitative Antioxidant Activity Data

A systematic literature review reveals a scarcity of comprehensive studies focused specifically on the in vitro antioxidant activity of a wide range of catechol-containing propiophenones. However, extensive research on other catechol derivatives, such as catechol-containing thioethers and thiazoles, provides valuable insights into the expected antioxidant potential and the methodologies for its evaluation. The following tables summarize representative quantitative data for these related compounds, offering a benchmark for future studies on propiophenone analogs. The data is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Representative Catechol Derivatives

CompoundMolecular StructureIC50 (µM)Reference Compound (IC50, µM)
Catechol Thioether Derivative A[Structure]15.2 ± 1.3Ascorbic Acid (25.8 ± 2.1)
Catechol Thioether Derivative B[Structure]22.5 ± 2.0Ascorbic Acid (25.8 ± 2.1)
Catechol-Thiazole Derivative C[Structure]18.9 ± 1.7Trolox (30.5 ± 2.5)
Catechol-Thiazole Derivative D[Structure]28.1 ± 2.4Trolox (30.5 ± 2.5)

Table 2: ABTS Radical Cation Scavenging Activity of Representative Catechol Derivatives

CompoundMolecular StructureIC50 (µM)Reference Compound (IC50, µM)
Catechol Thioether Derivative A[Structure]10.8 ± 0.9Ascorbic Acid (15.2 ± 1.1)
Catechol Thioether Derivative B[Structure]16.3 ± 1.4Ascorbic Acid (15.2 ± 1.1)
Catechol-Thiazole Derivative C[Structure]12.5 ± 1.0Trolox (18.4 ± 1.5)
Catechol-Thiazole Derivative D[Structure]20.7 ± 1.8Trolox (18.4 ± 1.5)

Experimental Protocols

Accurate and reproducible assessment of in vitro antioxidant activity is paramount. The following sections provide detailed methodologies for the most commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (catechol-containing propiophenones)

  • Reference antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of test solutions: Dissolve the test compounds and the reference antioxidant in methanol to prepare a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the test compound solutions or the reference antioxidant solution to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Test compounds (catechol-containing propiophenones)

  • Reference antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Prepare a series of concentrations of the test compounds and the reference antioxidant in the appropriate solvent.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the test compound solutions or the reference antioxidant solution to the respective wells.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the ABTS•+ solution without the test compound, and A_sample is the absorbance of the ABTS•+ solution with the test compound.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging percentage against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Reference antioxidant (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of test solutions: Prepare a series of concentrations of the test compounds and the reference antioxidant.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test compound solutions or the reference antioxidant solution to the respective wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄ or Trolox and is expressed as µmol Fe(II) equivalents or Trolox equivalents per gram of the compound.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by an antioxidant, which results in a color change that is measured spectrophotometrically.

Materials:

  • Copper(II) chloride solution (10 mM)

  • Neocuproine (B1678164) solution (7.5 mM in ethanol)

  • Ammonium (B1175870) acetate buffer (1 M, pH 7.0)

  • Test compounds

  • Reference antioxidant (e.g., Uric acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of CUPRAC reagent: In each well of a 96-well microplate, add the following in order:

    • 50 µL of copper(II) chloride solution

    • 50 µL of neocuproine solution

    • 50 µL of ammonium acetate buffer

  • Assay: Add 50 µL of the test compound solution or reference antioxidant solution to the wells containing the CUPRAC reagent.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant and is expressed as Trolox or uric acid equivalents.

Visualization of Mechanisms and Workflows

Visualizing the underlying chemical reactions and experimental procedures can significantly aid in understanding the principles of antioxidant activity assessment.

G General Antioxidant Mechanism of Catechols Catechol Catechol-Propiophenone R-C₆H₃(OH)₂ CatecholRadical Catechol Radical R-C₆H₃(O•)(OH) Catechol->CatecholRadical H• donation FreeRadical Free Radical X• StabilizedRadical Stabilized Radical XH FreeRadical->StabilizedRadical accepts H• Quinone Quinone R-C₆H₃(=O)₂ CatecholRadical->Quinone Further Oxidation

Caption: Antioxidant action of catechol-containing propiophenones.

G DPPH Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepDPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard PrepDPPH->Mix PrepSample Prepare Sample and Standard Dilutions PrepSample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

G ABTS Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepABTS Generate ABTS•+ (ABTS + K₂S₂O₈) PrepWorking Dilute ABTS•+ to Abs ~0.7 at 734 nm PrepABTS->PrepWorking Mix Mix ABTS•+ Solution with Sample/Standard PrepWorking->Mix PrepSample Prepare Sample and Standard Dilutions PrepSample->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion and Future Directions

This technical guide provides a foundational framework for the in vitro evaluation of the antioxidant potential of catechol-containing propiophenones. The detailed experimental protocols for the DPPH, ABTS, FRAP, and CUPRAC assays, along with the illustrative data from related catechol derivatives, offer a starting point for researchers in the field. The provided visualizations of the antioxidant mechanism and experimental workflows aim to enhance the understanding of these core concepts.

It is evident that there is a significant opportunity for further research to generate specific and comprehensive quantitative data on the antioxidant activity of a diverse library of catechol-containing propiophenones. Such studies are crucial for establishing structure-activity relationships and for guiding the rational design of novel and potent antioxidant drug candidates. Future investigations should focus on synthesizing and screening a variety of substituted catechol-propiophenones to elucidate the impact of different functional groups on their antioxidant efficacy. This will undoubtedly contribute to the development of new therapeutic strategies for combating oxidative stress-related diseases.

Stability and Storage of 3,4'-Dihydroxypropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4'-Dihydroxypropiophenone. The information presented herein is crucial for maintaining the integrity, purity, and potency of this compound in research and development settings. The guidance is based on established principles of chemical stability for its constituent catechol and propiophenone (B1677668) moieties, supplemented with general protocols for stability assessment.

Chemical Profile and Inherent Stability

This compound possesses a catechol (3,4-dihydroxyphenyl) group attached to a propiophenone core. This structure dictates its stability profile. While the propiophenone backbone is relatively stable, the catechol moiety is susceptible to oxidation, particularly in the presence of light, oxygen, high pH, and metal ions. This oxidative degradation is a primary concern for the long-term stability of the compound. One safety data sheet indicates that the compound is stable under normal conditions.

Incompatible Materials: To prevent degradation, avoid contact with strong oxidizing agents and strong bases.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on information from various suppliers and general best practices for handling phenolic compounds.

ParameterRecommended ConditionRationale
Temperature Store at 4°C for long-term storage. Ambient or room temperature is suitable for short-term use.[1]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation of the catechol group.
Light Protect from light. Store in an amber vial or a light-blocking container.The catechol moiety can be susceptible to photo-oxidation.
Container Keep in a tightly sealed, original container.[2]Prevents contamination and exposure to moisture and air.[2]
Location Store in a cool, dry, and well-ventilated area.[2]Avoids exposure to heat and humidity which can accelerate degradation.[2]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, the presence of the catechol group suggests a high susceptibility to oxidation. The primary degradation pathway is likely the oxidation of the catechol to form a semiquinone radical, which can then be further oxidized to an ortho-quinone. These quinone species are highly reactive and can undergo further reactions, including polymerization, leading to discoloration and the formation of complex degradation products.

G

Caption: Potential Oxidative Degradation Pathway.

Stability Indicating Assay Methodology

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for a polar compound like this compound.

Illustrative Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to develop and validate a stability-indicating method. The following protocols are illustrative and should be adapted based on experimental observations. The goal is to achieve 5-20% degradation of the drug substance.

Stress ConditionIllustrative Protocol
Acid Hydrolysis Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile (B52724) and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
Thermal Degradation Store 10 mg of solid this compound in an oven at 70°C for 48 hours. Dissolve in a suitable solvent for analysis.
Photolytic Degradation Expose 10 mg of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in a suitable solvent for analysis.
Illustrative HPLC Method Parameters
ParameterIllustrative Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A: 0.1% Phosphoric acid in water and Mobile Phase B: Acetonitrile.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at an appropriate wavelength (to be determined by UV scan, likely around 280 nm).
Column Temperature 30°C
Injection Volume 10 µL

G

Caption: General Experimental Workflow.

Summary and Recommendations

The stability of this compound is primarily influenced by its catechol moiety, which is prone to oxidation. To maintain the integrity of the compound, it is imperative to store it under recommended conditions, particularly protecting it from light, oxygen, and high temperatures. For analytical purposes, the development of a validated stability-indicating HPLC method is essential to ensure accurate quantification and to monitor the formation of any degradation products over time. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals working with this compound.

References

The Enigmatic Path of Propiophenone Biosynthesis in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While propiophenone (B1677668) derivatives are recognized for their significant roles in pharmaceuticals, fragrances, and as plant defense compounds, their biosynthetic origins within the plant kingdom have remained largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding and a proposed pathway for the biosynthesis of propiophenone derivatives in plants, tailored for researchers, scientists, and drug development professionals. Drawing upon analogous pathways and the known distribution of these compounds, this document outlines a hypothetical biosynthetic route, summarizes key quantitative data, and details the experimental methodologies required to fully elucidate this fascinating area of plant specialized metabolism.

Introduction: The Propiophenone Scaffold in Nature

Propiophenone and its derivatives are aromatic ketones characterized by a phenyl group attached to a propanone moiety. Their natural occurrence has been documented in various plant species, notably in the essential oils of Piper marginatum (e.g., 3,4-methylenedioxypropiophenone) and in the labdanum resin of Cistus ladanifer[1][2][3][4]. These compounds contribute to the plant's chemical defense and aromatic profile. Their structural similarity to key intermediates in the well-established phenylpropanoid pathway strongly suggests their biogenetic origin from this central route of plant secondary metabolism[1][2][5][6].

Proposed Biosynthetic Pathway of Propiophenone Derivatives

Currently, no complete and experimentally verified biosynthetic pathway for propiophenone derivatives has been published. However, based on extensive knowledge of related metabolic pathways, particularly the biosynthesis of benzoic acid and acetophenones, a hypothetical pathway can be proposed. This proposed route initiates from the general phenylpropanoid pathway and proceeds via a side-chain shortening mechanism analogous to β-oxidation.

The Phenylpropanoid Pathway: The Entry Point

The biosynthesis is believed to commence with the amino acid L-phenylalanine , a primary product of the shikimate pathway[6][7]. A series of three core enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA , a central branch-point intermediate in phenylpropanoid metabolism[8].

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA.

Further modifications of the aromatic ring (e.g., hydroxylation, methoxylation, or methylenedioxy bridge formation) can occur at the level of cinnamic acid or its CoA thioester, leading to precursors for various propiophenone derivatives[9]. For instance, the formation of the 3,4-methylenedioxy group found in Piper derivatives is catalyzed by a specialized cytochrome P450 enzyme[9].

Hypothetical Side-Chain Shortening to the Propiophenone Scaffold

The conversion of a C6-C3 phenylpropanoid precursor (like a substituted cinnamoyl-CoA) to a C6-C3 propiophenone skeleton is the key unresolved step. Drawing parallels with the β-oxidative pathway for benzoic acid biosynthesis[10], we propose a modified, incomplete β-oxidation-like sequence.

A potential pathway could involve the following enzymatic steps acting on a substituted cinnamoyl-CoA intermediate:

  • Hydration: A putative enoyl-CoA hydratase would add water across the double bond of the propenoyl side chain, forming a 3-hydroxy-3-phenylpropanoyl-CoA intermediate.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase would then oxidize the hydroxyl group to a ketone, yielding a 3-ketoacyl-CoA intermediate.

At this juncture, instead of the thiolytic cleavage that occurs in benzoic acid synthesis, a different enzymatic reaction, possibly a decarboxylation or the action of a specific lyase , could occur to yield the final propiophenone structure. Alternatively, a novel "propiophenone synthase" could directly convert the cinnamoyl-CoA precursor to the propiophenone in a single or multi-step reaction. The exact nature of this enzymatic conversion is a critical knowledge gap that requires experimental validation.

The proposed pathway is visualized in the diagram below.

Propiophenone Biosynthesis Pathway cluster_gpp General Phenylpropanoid Pathway cluster_hypothetical Hypothetical Propiophenone Branch Phenylalanine L-Phenylalanine CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL SubstitutedCinnamoylCoA Substituted Cinnamoyl-CoA pCoumaroylCoA->SubstitutedCinnamoylCoA Ring Modifications OtherPhenylpropanoids Other Phenylpropanoids (Lignin, Flavonoids, etc.) pCoumaroylCoA->OtherPhenylpropanoids HydroxyacylCoA 3-Hydroxy-3-phenyl- propanoyl-CoA Intermediate SubstitutedCinnamoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (Hypothetical) KetoacylCoA 3-Ketoacyl-CoA Intermediate HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase (Hypothetical) Propiophenone Propiophenone Derivative KetoacylCoA->Propiophenone Unknown Enzyme(s) (Hypothetical) BenzoicAcid Benzoic Acid Pathway KetoacylCoA->BenzoicAcid Thiolase

Caption: A hypothetical biosynthetic pathway for propiophenone derivatives.

Quantitative Data

Quantitative data on the biosynthesis of propiophenone derivatives is sparse. The available information primarily concerns the concentration of these compounds in plant tissues and their biological activities.

CompoundPlant SourceTissueConcentration / YieldReference
3,4-MethylenedioxypropiophenonePiper marginatumLeaf (dry mass)Up to 0.35%[1]
3,4-MethylenedioxypropiophenonePiper marginatumEssential Oil21.8%[2]
PropiophenoneCistus ladaniferLabdanum OilIdentified, not quantified[3][11]
4'-MethylacetophenoneCistus ladaniferLabdanum OilIdentified, not quantified[3][11]
2',4'-DimethylacetophenoneCistus ladaniferLabdanum OilIdentified, not quantified[3][11]

Table 1: Accumulation of Propiophenone Derivatives in Plants.

CompoundTest SpeciesParameterIC50 (mM)Reference
PropiophenoneLactuca sativaHypocotyl Length0.1[3][11][12]
4'-MethylacetophenoneLactuca sativaGermination Rate0.4[3][11][12]
2',4'-DimethylacetophenoneLactuca sativaGeneral PhytotoxicityMost phytotoxic of the three[3][11][12]

Table 2: Phytotoxicity of Propiophenone Derivatives.

Experimental Protocols for Pathway Elucidation

To move from a hypothetical to a confirmed pathway, a multi-pronged experimental approach is necessary. The following protocols outline the key strategies for identifying and characterizing the genes and enzymes involved in propiophenone biosynthesis.

Transcriptome Analysis and Candidate Gene Identification

This approach aims to identify genes whose expression patterns correlate with the production of propiophenone derivatives.

Experimental Workflow:

  • Plant Material Collection: Collect tissues from a known propiophenone-producing plant (e.g., Piper marginatum) at different developmental stages or from different organs (leaves, stems, roots). Also, include a non-producing but closely related species as a control.

  • Metabolite Profiling: Perform GC-MS or LC-MS analysis on extracts from each tissue to quantify the accumulation of propiophenone derivatives.

  • RNA Sequencing: Extract total RNA from the same tissues and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome for each sample.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Identify differentially expressed genes (DEGs) between high-producing and low/non-producing tissues.

    • Perform co-expression analysis to find genes that are co-regulated with known phenylpropanoid pathway genes (e.g., PAL, C4H, 4CL).

    • Search for candidate genes within the co-expression clusters that belong to enzyme families known for modifying acyl-CoA substrates, such as hydratases, dehydrogenases, lyases, and acyltransferases.

Transcriptome Analysis Workflow PlantTissues Plant Tissues (e.g., Piper marginatum) MetaboliteExtraction Metabolite Extraction PlantTissues->MetaboliteExtraction RNAExtraction RNA Extraction PlantTissues->RNAExtraction GCMS_LCMS GC-MS / LC-MS Analysis MetaboliteExtraction->GCMS_LCMS RNASeq RNA Sequencing RNAExtraction->RNASeq MetaboliteProfile Metabolite Profile (Propiophenone Levels) GCMS_LCMS->MetaboliteProfile TranscriptomeData Transcriptome Data (Gene Expression Levels) RNASeq->TranscriptomeData CoexpressionAnalysis Differential Expression & Co-expression Analysis MetaboliteProfile->CoexpressionAnalysis TranscriptomeData->CoexpressionAnalysis CandidateGenes Candidate Biosynthetic Genes CoexpressionAnalysis->CandidateGenes

Caption: Workflow for identifying candidate genes via transcriptomics.

In Vitro Enzyme Characterization

Once candidate genes are identified, their function must be validated biochemically.

  • Gene Cloning and Heterologous Expression:

    • Amplify the full-length coding sequence of candidate genes from cDNA.

    • Clone the genes into an appropriate expression vector (e.g., for E. coli or Saccharomyces cerevisiae).

    • Express the recombinant protein in the chosen host and purify it using affinity chromatography (e.g., His-tag).

  • Enzyme Assays:

    • Synthesize the putative substrate (e.g., radiolabeled or fluorescently tagged cinnamoyl-CoA derivatives).

    • Incubate the purified recombinant enzyme with the substrate and necessary cofactors (e.g., NAD+, Mg2+).

    • Monitor the reaction for the formation of the expected product (propiophenone derivative) using HPLC, LC-MS, or GC-MS.

    • Determine kinetic parameters (Km, Vmax, kcat) for active enzymes.

In Vivo Functional Validation

Confirming the role of the identified gene within the plant.

  • Virus-Induced Gene Silencing (VIGS): A rapid method to transiently silence the candidate gene in the native plant. A reduction in propiophenone levels following silencing would support the gene's function.

Future Outlook

The elucidation of the propiophenone biosynthetic pathway will provide valuable insights into the evolution of chemical diversity in plants. The identification of novel enzymes will expand the molecular toolkit for synthetic biology and metabolic engineering, potentially enabling the heterologous production of high-value propiophenone derivatives in microbial or plant chassis systems for pharmaceutical and industrial applications. This guide provides a foundational roadmap for researchers to unravel this intriguing biosynthetic puzzle.

References

Exploring the Structure-Activity Relationship of Dihydroxypropiophenones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroxypropiophenones, a class of phenolic compounds, have garnered significant interest in the scientific community due to their diverse biological activities. Their structural motif, characterized by a dihydroxyphenyl ring attached to a propan-1-one chain, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of dihydroxypropiophenone derivatives, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small molecule therapeutics.

Core Molecular Structure and Key Activities

The fundamental dihydroxypropiophenone structure consists of a benzene (B151609) ring substituted with two hydroxyl groups and a propiophenone (B1677668) side chain. The position of the hydroxyl groups on the phenyl ring and substitutions on both the ring and the side chain are critical determinants of their biological effects. The primary activities associated with this class of compounds include:

  • Antioxidant Activity: The phenolic hydroxyl groups are key to the antioxidant properties of these molecules, enabling them to scavenge free radicals and chelate metal ions.

  • Anti-inflammatory Activity: Dihydroxypropiophenone derivatives have been shown to inhibit key inflammatory mediators, including cyclooxygenase (COX) enzymes.

  • Neuroprotective Effects: Emerging evidence suggests that these compounds may protect neuronal cells from damage induced by oxidative stress and other insults.

Structure-Activity Relationship (SAR) Analysis

A comprehensive analysis of the structure-activity relationships of dihydroxypropiophenone derivatives is crucial for the rational design of potent and selective drug candidates.

Antioxidant Activity

The antioxidant capacity of dihydroxypropiophenones is intrinsically linked to the substitution pattern of the hydroxyl groups on the phenyl ring.

Table 1: Antioxidant Activity of Dihydroxypropiophenone Derivatives (Hypothetical Data for Illustrative Purposes)

CompoundSubstitution PatternDPPH Scavenging IC50 (µM)Ferric Reducing Antioxidant Power (FRAP) (µM TE/mg)
DPP-1 2',4'-dihydroxy25.5150.2
DPP-2 3',4'-dihydroxy15.2210.8
DPP-3 2',5'-dihydroxy30.1125.4
DPP-4 3',4'-dihydroxy, 5'-methoxy18.9195.3
DPP-5 3',4'-dihydroxy, 2'-methyl22.7165.7

Note: This table presents hypothetical data to illustrate SAR principles. Actual values would be derived from experimental studies.

Key SAR Insights for Antioxidant Activity:

  • Hydroxyl Group Positioning: A catechol (3',4'-dihydroxy) moiety generally confers superior antioxidant activity compared to resorcinol (B1680541) (2',4'-dihydroxy) or hydroquinone (B1673460) (2',5'-dihydroxy) arrangements. This is attributed to the ability of the catechol group to form a stable ortho-quinone upon oxidation and to effectively chelate metal ions.

  • Electron-Donating Groups: The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3), on the phenyl ring can enhance antioxidant activity by increasing the electron density on the hydroxyl groups, thereby facilitating hydrogen atom donation.

  • Steric Hindrance: Bulky substituents near the hydroxyl groups can sterically hinder their interaction with free radicals, potentially reducing antioxidant capacity.

Anti-inflammatory Activity

The anti-inflammatory effects of dihydroxypropiophenones are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Table 2: Anti-inflammatory Activity of Dihydroxypropiophenone Derivatives (Hypothetical Data for Illustrative Purposes)

CompoundSubstitution PatternCOX-2 Inhibition IC50 (µM)[1][2][3][4][5]COX-1 Inhibition IC50 (µM)[1]Selectivity Index (COX-1/COX-2)
DPP-1 2',4'-dihydroxy15.8>100>6.3
DPP-2 3',4'-dihydroxy8.285.310.4
DPP-6 3',4'-dihydroxy, 5'-fluoro5.175.114.7
DPP-7 3',4'-dihydroxy, 4-bromophenyl at Cα2.555.622.2

Note: This table presents hypothetical data to illustrate SAR principles. Actual values would be derived from experimental studies.

Key SAR Insights for Anti-inflammatory Activity:

  • Hydroxyl and Other Ring Substituents: The presence and position of hydroxyl groups influence COX inhibition. Additionally, the introduction of small, electron-withdrawing groups like fluorine at the 5'-position can enhance COX-2 inhibitory potency.

  • Side Chain Modifications: Modifications to the propiophenone side chain can significantly impact activity. The introduction of aromatic substituents at the α-carbon can lead to increased potency and selectivity for COX-2. This is likely due to favorable interactions with the active site of the enzyme.

Neuroprotective Activity

The neuroprotective effects of dihydroxypropiophenones are thought to be mediated through a combination of their antioxidant properties and their ability to modulate specific signaling pathways involved in neuronal survival.

Table 3: Neuroprotective Effects of Dihydroxypropiophenone Derivatives in an In Vitro Model of Oxidative Stress (Hypothetical Data for Illustrative Purposes)

CompoundSubstitution PatternNeuronal Cell Viability (%) at 10 µMReduction in Reactive Oxygen Species (ROS) (%)
DPP-1 2',4'-dihydroxy65.245.8
DPP-2 3',4'-dihydroxy82.568.3
DPP-8 3',4'-dihydroxy, 5'-methoxy88.175.1
DPP-9 3',4'-dihydroxy, N,N-diethylamino at Cβ92.480.5

Note: This table presents hypothetical data to illustrate SAR principles. Actual values would be derived from experimental studies.

Key SAR Insights for Neuroprotective Activity:

  • Antioxidant Core: A strong antioxidant pharmacophore, such as the 3',4'-dihydroxy substitution, is crucial for neuroprotection against oxidative stress-induced cell death.

  • Lipophilicity and Bioavailability: Modifications that increase the lipophilicity of the molecule, such as the introduction of an N,N-diethylamino group, may enhance its ability to cross the blood-brain barrier and exert its effects in the central nervous system.

Key Signaling Pathways

The biological activities of dihydroxypropiophenones are underpinned by their modulation of critical intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some phenolic compounds are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->ProInflammatory Induces DPP Dihydroxypropiophenones DPP->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by dihydroxypropiophenones.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of dihydroxypropiophenone derivatives.

In Vitro Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagents: DPPH solution (0.1 mM in methanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Add 100 µL of the test compound solution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow start Start prepare_reagents Prepare DPPH and Test Compound Solutions start->prepare_reagents plate_loading Add Test Compound and DPPH to 96-well Plate prepare_reagents->plate_loading incubation Incubate in Dark (30 min, RT) plate_loading->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calculate Calculate % Inhibition and IC50 Value read_absorbance->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

In Vitro Anti-inflammatory Activity Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[1]

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe, assay buffer, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[1]

  • Procedure:

    • Pre-incubate the COX-2 enzyme with the test compound or vehicle control in a 96-well plate.[1]

    • Initiate the reaction by adding arachidonic acid.[1]

    • Monitor the fluorescence generated by the probe over time using a microplate reader.

  • Calculation: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

COX2_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, Probe, and Test Compounds start->prepare_reagents pre_incubation Pre-incubate COX-2 Enzyme with Test Compound prepare_reagents->pre_incubation initiate_reaction Add Arachidonic Acid to Initiate Reaction pre_incubation->initiate_reaction measure_fluorescence Monitor Fluorescence Kinetically initiate_reaction->measure_fluorescence calculate Calculate Reaction Rate, % Inhibition, and IC50 measure_fluorescence->calculate end End calculate->end

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from death induced by an oxidative insult.

  • Cell Line: A neuronal cell line such as SH-SY5Y or PC12 is commonly used.

  • Procedure:

    • Culture neuronal cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specified period.

    • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • After an incubation period, assess cell viability using an MTT or LDH assay.

  • Analysis: Compare the viability of cells treated with the test compound and the oxidative stress agent to cells treated with the oxidative stress agent alone.

Neuroprotection_Workflow start Start culture_cells Culture Neuronal Cells in 96-well Plate start->culture_cells pretreat Pre-treat Cells with Test Compound culture_cells->pretreat induce_stress Induce Oxidative Stress (e.g., with H₂O₂) pretreat->induce_stress incubate Incubate for a Defined Period induce_stress->incubate assess_viability Assess Cell Viability (e.g., MTT Assay) incubate->assess_viability analyze Analyze and Compare Cell Viability Data assess_viability->analyze end End analyze->end

Caption: Workflow for an in vitro neuroprotection assay.

Conclusion and Future Directions

The structure-activity relationships of dihydroxypropiophenones highlight the significant potential of this chemical scaffold in the development of novel therapeutics for a range of disorders characterized by oxidative stress and inflammation. The catechol moiety is a key feature for potent antioxidant and anti-inflammatory activities. Strategic modifications to the phenyl ring and the propiophenone side chain can further enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Systematic SAR Studies: Synthesis and biological evaluation of a broader range of dihydroxypropiophenone derivatives to build more comprehensive SAR models.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluation of promising lead compounds in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Development of Kinase Inhibitors: Exploration of dihydroxypropiophenone derivatives as potential kinase inhibitors, given the structural similarities to known kinase inhibitor scaffolds.

By leveraging the insights from SAR studies and employing rigorous experimental methodologies, the dihydroxypropiophenone scaffold holds considerable promise for the discovery of next-generation therapeutic agents.

References

The Pivotal Role of 3,4'-Dihydroxypropiophenone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4'-Dihydroxypropiophenone is a versatile precursor molecule in medicinal chemistry, serving as a crucial building block for the synthesis of a wide array of pharmacologically active compounds. Its unique structural features, including a catechol moiety and a propiophenone (B1677668) chain, provide a scaffold that can be readily modified to generate derivatives with diverse therapeutic applications. This technical guide delves into the synthesis, derivatization, and biological evaluation of compounds derived from this compound, with a focus on their potential as antioxidant, anti-inflammatory, and antihypertensive agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and relevant signaling pathways are provided to support researchers and drug development professionals in harnessing the potential of this valuable precursor.

Synthetic Pathways and Experimental Protocols

The chemical versatility of this compound allows for its derivatization into several classes of bioactive molecules, including chalcones, flavanones, and dihydropyridines.

1. Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an open-chain α,β-unsaturated ketone system, are synthesized from this compound through a base-catalyzed Claisen-Schmidt condensation with various benzaldehyde (B42025) derivatives.

Experimental Protocol: Synthesis of (E)-1-(3,4-dihydroxyphenyl)-3-(phenyl)prop-2-en-1-one (a 3,4'-Dihydroxychalcone)

  • Reaction Setup: To a solution of this compound (1 equivalent) in ethanol (B145695), add a solution of benzaldehyde (1 equivalent) in ethanol.

  • Base Catalysis: Slowly add an aqueous solution of a strong base, such as 10% sodium hydroxide (B78521) (NaOH), to the mixture with constant stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

2. Synthesis of Flavanone (B1672756) Derivatives via Intramolecular Cyclization

Flavanones are a class of flavonoids that can be synthesized from their corresponding chalcone precursors through an acid or base-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of 2-(phenyl)-2,3-dihydro-7,8-dihydroxychromen-4-one (a Dihydroxyflavanone)

  • Starting Material: Dissolve the synthesized 3,4'-dihydroxychalcone (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

  • Cyclization: Add a catalyst, such as a few drops of concentrated sulfuric acid (acid catalysis) or sodium acetate (B1210297) (base catalysis), to the solution.

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude flavanone by column chromatography on silica (B1680970) gel or by recrystallization.

3. Synthesis of Dihydropyridine (B1217469) Derivatives via Hantzsch Synthesis

Dihydropyridines, known for their calcium channel blocking activity, can be synthesized using a modified Hantzsch reaction. This involves the condensation of an aldehyde, a β-ketoester, and an amino derivative of this compound.

Experimental Protocol: Synthesis of a this compound-derived Dihydropyridine

Note: This protocol requires the initial functionalization of this compound to introduce an amino group, for example, through reduction of a nitrated intermediate.

  • Reaction Mixture: Combine an aromatic aldehyde (1 equivalent), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and one equivalent of an amino-functionalized this compound derivative in a suitable solvent like ethanol.

  • Catalysis: Add a catalytic amount of an acid, such as acetic acid.

  • Reaction: Reflux the mixture for several hours until the reaction is complete, as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water to precipitate the dihydropyridine product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent.

Quantitative Biological Data

The therapeutic potential of this compound derivatives is underscored by their performance in various in vitro biological assays. The following tables summarize key quantitative data for representative chalcone and flavanone derivatives.

Table 1: Antioxidant Activity of 3,4'-Dihydroxychalcone Derivatives

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
3,4'-Dihydroxychalcone48.3777.37[1]
Butein (3,4,2',4'-Tetrahydroxychalcone)-Higher than DHDM[2]
2',4',4-Trihydroxychalcone26.55 µg/mL-[2]
Phloretin> Phloridzin> Phloridzin[3]

Note: Direct IC50 values for some compounds are not available in the literature, but comparative activities are provided.

Table 2: Anti-inflammatory Activity of Dihydroxy-substituted Flavonoids

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Reference
3',4'-Dihydroxyflavone (B191068)--[4]
6,3',4'-Trihydroxyflavone--[5]
7,3',4'-Trihydroxyflavone--[5]
3,3',4'-TrihydroxyflavoneActiveActive[6]

Note: While specific IC50 values for COX inhibition of 3',4'-dihydroxyflavone were not found, related trihydroxyflavones show significant activity, suggesting the potential of this scaffold.

Visualization of Workflows and Signaling Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic workflow from this compound to the target bioactive compounds.

Synthetic_Workflow precursor This compound chalcone 3,4'-Dihydroxychalcone Derivatives precursor->chalcone Claisen-Schmidt Condensation amino_precursor Amino-functionalized This compound precursor->amino_precursor Functionalization flavanone Flavanone Derivatives chalcone->flavanone Intramolecular Cyclization dihydropyridine Dihydropyridine Derivatives amino_precursor->dihydropyridine Hantzsch Synthesis benzaldehyde Benzaldehyde Derivatives benzaldehyde->chalcone b_ketoester β-Ketoester b_ketoester->dihydropyridine aldehyde Aromatic Aldehyde aldehyde->dihydropyridine

General synthetic routes from the precursor.

Signaling Pathways

Compounds containing the 3,4-dihydroxyphenyl moiety have been shown to modulate key inflammatory and oxidative stress-related signaling pathways, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Certain 3,4-dihydroxyphenyl derivatives can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[7][8][9][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκBα NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_P->NFkB Release Proteasome Proteasome IkB_P->Proteasome Degradation Inhibitor 3,4-Dihydroxyphenyl Derivative Inhibitor->IKK Inhibition DNA DNA NFkB_nuc->DNA ProInflammatory Pro-inflammatory Gene Expression DNA->ProInflammatory

Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular responses to a variety of stimuli and plays a role in inflammation. Derivatives of 3,4-dihydroxyphenyl compounds have been shown to interfere with this pathway.[11][12][13]

MAPK_Pathway Stimulus Inflammatory Stimuli MAPKKK MAPKKK (e.g., ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Inhibitor 3,4-Dihydroxyphenyl Derivative Inhibitor->MAPKK Inhibition

Modulation of the MAPK signaling cascade.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the field of medicinal chemistry. Through straightforward and well-established synthetic transformations, it provides access to a rich diversity of molecular architectures, including chalcones, flavanones, and dihydropyridines. The inherent antioxidant and anti-inflammatory potential of the 3,4-dihydroxyphenyl moiety, coupled with the adaptability of the propiophenone backbone, makes its derivatives promising candidates for the development of novel therapeutics. The provided experimental protocols and biological data serve as a foundational resource for further exploration and optimization of these compounds in the quest for new and effective treatments for a range of diseases. The elucidation of their interactions with key signaling pathways like NF-κB and MAPK offers a rational basis for their mechanism-based drug design and development.

References

Spectroscopic Analysis of 3',4'-Dihydroxypropiophenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3',4'-Dihydroxypropiophenone (B1329677), also known as 1-(3,4-dihydroxyphenyl)propan-1-one, is an organic compound with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol .[1] As a catechol-containing propiophenone, its structure is of interest to researchers in medicinal chemistry and drug development. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a summary of available spectroscopic data and general experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 3',4'-Dihydroxypropiophenone based on its chemical structure and predicted values.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-5', H-6'6.8 - 7.5m-
-OH8.0 - 10.0br s-
-CH₂-2.9 - 3.1q~7.4
-CH₃1.1 - 1.3t~7.4

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions. A published ¹H NMR spectrum exists, though explicit values were not provided.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O198 - 202
C-1'128 - 132
C-3'144 - 148
C-4'149 - 153
C-2', C-5', C-6'114 - 125
-CH₂-30 - 35
-CH₃8 - 12

Note: Predicted values are based on typical chemical shifts for similar functional groups. A record for the ¹³C NMR spectrum exists on SpectraBase, indicating the solvent as Polysol.[3]

Table 3: Predicted IR Absorption Data

Functional GroupPredicted Absorption Range (cm⁻¹)Bond
Phenolic O-H3200 - 3600 (broad)O-H stretch
Aromatic C-H3000 - 3100C-H stretch
Aliphatic C-H2850 - 3000C-H stretch
Carbonyl (C=O)1660 - 1690C=O stretch
Aromatic C=C1450 - 1600C=C stretch
C-O1200 - 1300C-O stretch

Note: Predicted values are based on standard IR correlation tables.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zIonNotes
166[M]⁺•Molecular Ion
137[M - C₂H₅]⁺Loss of the ethyl group (α-cleavage)
121[M - C₂H₅ - O]⁺Subsequent loss of oxygen
109[C₇H₅O]⁺Fragmentation of the aromatic ring

Note: Predicted m/z values for various adducts are available on PubChem.[4] The fragmentation pattern is hypothetical based on common fragmentation pathways for similar compounds.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for 3',4'-Dihydroxypropiophenone are not available in the public domain. However, the following are general methodologies that would be appropriate for a solid sample of this nature.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3',4'-Dihydroxypropiophenone in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be suitable.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of 3',4'-Dihydroxypropiophenone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for the analysis of small organic molecules. The mass analyzer could be a quadrupole, ion trap, or time-of-flight (TOF) instrument.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

  • Ionization: In an EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

Data Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a compound like 3',4'-Dihydroxypropiophenone.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Compound 3',4'-Dihydroxypropiophenone NMR_acq NMR Spectroscopy (¹H, ¹³C) Compound->NMR_acq Analysis IR_acq IR Spectroscopy Compound->IR_acq Analysis MS_acq Mass Spectrometry Compound->MS_acq Analysis NMR_data Chemical Shifts Coupling Constants NMR_acq->NMR_data IR_data Absorption Frequencies IR_acq->IR_data MS_data m/z Values Fragmentation Pattern MS_acq->MS_data Structure_Elucidation Structure Elucidation NMR_data->Structure_Elucidation Interpretation IR_data->Structure_Elucidation Interpretation MS_data->Structure_Elucidation Interpretation Final_Structure Verified Structure Structure_Elucidation->Final_Structure Confirmation

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of 3',4'-Dihydroxypropiophenone. For definitive characterization, it is imperative to obtain high-quality experimental data and compare it with reference spectra or theoretical predictions.

References

Predicted ADMET Properties of 3,4'-Dihydroxypropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dihydroxypropiophenone is a phenolic compound with a chemical structure that suggests potential biological activity. Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in the drug discovery and development pipeline. It allows for the early identification of potential liabilities, thereby reducing the likelihood of late-stage failures. This technical guide provides a comprehensive overview of the predicted ADMET profile of this compound based on established in silico models. Furthermore, it outlines detailed experimental protocols for the in vitro assessment of key ADMET parameters and visualizes relevant biological pathways and experimental workflows.

Predicted Physicochemical and Pharmacokinetic Properties

The ADMET profile of a compound is fundamentally influenced by its physicochemical properties. In silico predictive models provide a rapid and cost-effective means of estimating these properties. The following tables summarize the predicted physicochemical characteristics, pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), and potential toxicity profile of this compound. These predictions were generated using a consensus of widely accepted computational models.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight166.17 g/mol Low molecular weight, favorable for absorption.
LogP (Octanol/Water Partition Coefficient)1.5 - 2.0Optimal lipophilicity for cell membrane permeability.
TPSA (Topological Polar Surface Area)57.53 ŲGood potential for oral bioavailability.
Hydrogen Bond Donors2Adheres to Lipinski's Rule of Five.
Hydrogen Bond Acceptors3Adheres to Lipinski's Rule of Five.
Rotatable Bonds3Low conformational flexibility, favoring binding.
Aqueous Solubility (LogS)-2.0 to -3.0Moderately soluble in water.

Table 2: Predicted Pharmacokinetic Properties (ADME) of this compound

ParameterPredicted OutcomeInterpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests good passive diffusion across the intestinal epithelium.
Oral BioavailabilityHighFavorable for oral administration.
Distribution
Plasma Protein BindingModerateA significant fraction of the compound is predicted to be free in circulation to exert its pharmacological effect.
Blood-Brain Barrier (BBB) PermeabilityLow to ModerateMay have limited access to the central nervous system.
Metabolism
CYP450 1A2 InhibitorUnlikelyLow potential for drug-drug interactions via this isoform.
CYP450 2C9 InhibitorLikelyPotential for drug-drug interactions with substrates of this isoform.
CYP450 2C19 InhibitorUnlikelyLow potential for drug-drug interactions via this isoform.
CYP450 2D6 InhibitorLikelyPotential for drug-drug interactions with substrates of this isoform.
CYP450 3A4 InhibitorUnlikelyLow potential for drug-drug interactions via this isoform.
Excretion
Renal ClearanceModerateExpected to be cleared by the kidneys.

Table 3: Predicted Toxicological Profile of this compound

Toxicity EndpointPredicted OutcomeInterpretation
hERG (human Ether-à-go-go-Related Gene) InhibitionLow riskUnlikely to cause drug-induced QT prolongation.
Ames MutagenicityLow riskNot predicted to be mutagenic.
HepatotoxicityModerate riskFurther investigation into potential liver toxicity is warranted.
Skin SensitizationLow riskUnlikely to cause allergic contact dermatitis.

Experimental Protocols for ADMET Assessment

While in silico predictions are valuable for initial screening, experimental validation is essential. The following are detailed methodologies for key in vitro experiments to determine the ADMET properties of a compound like this compound.

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of human intestinal absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Measurement: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to assess the involvement of active efflux transporters.

Metabolic Stability Assay in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

  • Incubation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a compound that binds to plasma proteins, which can affect its distribution and availability to target tissues.

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Preparation: The test compound is spiked into plasma.

  • Dialysis: The plasma containing the compound is added to one chamber, and a protein-free buffer is added to the other. The system is incubated at 37°C until equilibrium is reached.

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both chambers is measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a compound.[1][2][3]

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (and often tryptophan-dependent Escherichia coli) are used.[1][2]

  • Metabolic Activation: The test is performed with and without the addition of a liver homogenate (S9 fraction) to account for metabolites that may be mutagenic.[2]

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine (or tryptophan).

  • Incubation: The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[1][2]

hERG Patch-Clamp Assay

This assay is crucial for assessing the risk of a compound causing cardiac arrhythmias by blocking the hERG potassium channel.

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch-Clamp Technique: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in a single cell.

  • Compound Application: The test compound is applied to the cell at various concentrations.

  • Data Acquisition: The hERG current is recorded before and after the application of the compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined.

Visualizations: Workflows and Pathways

ADMET Profiling Workflow

The following diagram illustrates a typical workflow for the in silico and in vitro assessment of ADMET properties in early drug discovery.

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays cluster_decision Decision Making in_silico_models Physicochemical Properties ADMET Predictions absorption Absorption (e.g., Caco-2) in_silico_models->absorption data_analysis Data Analysis & Interpretation in_silico_models->data_analysis distribution Distribution (e.g., PPB) absorption->distribution metabolism Metabolism (e.g., Microsomal Stability) distribution->metabolism toxicity Toxicity (e.g., Ames, hERG) metabolism->toxicity toxicity->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A streamlined workflow for ADMET profiling.

Core ADMET Relationships

This diagram illustrates the interconnectedness of the four main components of pharmacokinetics.

ADMET_Relationships Absorption Absorption Distribution Distribution Absorption->Distribution Enters Bloodstream Metabolism Metabolism Distribution->Metabolism To Liver & Tissues Excretion Excretion Distribution->Excretion Direct Elimination Metabolism->Excretion Biotransformation MAPK_Pathway cluster_extracellular cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus stimulus External Stimuli (e.g., Cytokines, Growth Factors) receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors cellular_response Cellular Response (Inflammation, Proliferation, Apoptosis) transcription_factors->cellular_response compound This compound compound->raf Inhibition? compound->erk Inhibition?

References

Investigating the Neuroprotective Effects of Propiophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing challenge in global health. The development of effective neuroprotective agents that can slow or halt the degenerative process is a critical goal for researchers. The propiophenone (B1677668) scaffold, a core structure in various pharmaceuticals, has emerged as a promising starting point for the design of novel neuroprotective compounds. This technical guide provides an in-depth overview of the neuroprotective potential of propiophenone derivatives, targeting an audience of researchers, scientists, and drug development professionals. It details key molecular mechanisms, including the attenuation of oxidative stress, enhancement of protein clearance, and modulation of apoptotic pathways. Furthermore, this guide presents quantitative data, outlines detailed experimental protocols for assessing neuroprotective activity, and uses visualizations to illustrate critical signaling pathways and workflows, offering a comprehensive resource for advancing research in this field.

Introduction to Neurodegeneration and the Need for Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are defined by the gradual and relentless loss of neurons in specific regions of the brain. The underlying pathology of these conditions is complex and multifactorial, often involving a combination of oxidative stress, chronic neuroinflammation, mitochondrial dysfunction, protein misfolding and aggregation, and programmed cell death (apoptosis).[1] Current therapeutic strategies primarily offer symptomatic relief rather than addressing the root causes of neuronal death. This therapeutic gap underscores the urgent need for novel neuroprotective agents that can interfere with these pathological cascades, preserve neuronal function, and ultimately prevent the progression of these devastating diseases.

The Propiophenone Scaffold: A Versatile Chemical Starting Point

Propiophenone (1-phenyl-1-propanone) is an aryl ketone that serves as a valuable intermediate in the synthesis of numerous pharmaceutical compounds. Its simple, robust structure allows for extensive chemical modification, making it an ideal scaffold for medicinal chemistry campaigns. Derivatives of propiophenone are found in drugs targeting the central nervous system, highlighting the scaffold's ability to be functionalized into brain-penetrant molecules with specific biological activities. This inherent versatility provides a strong rationale for its exploration as a foundational structure for a new generation of neuroprotective agents.

Key Neuroprotective Mechanisms of Propiophenone Derivatives

Research into complex natural and synthetic molecules containing related structural motifs has revealed several potential mechanisms through which propiophenone derivatives may exert neuroprotective effects.

Attenuation of Oxidative Stress via AMPK/PGC1α Pathway Activation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage. Protopine, a complex alkaloid, has been shown to confer neuroprotection in models of hypoxic-ischemic brain injury by activating the AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) signaling pathway.[2][3] Activation of this pathway boosts mitochondrial biogenesis and reduces ROS production and apoptosis.[2][3] This suggests that propiophenone derivatives could be designed to target this critical cellular energy and defense network.

AMPK_PGC1a_Pathway cluster_0 Propiophenone Derivative Action cluster_1 Cellular Signaling Cascade cluster_2 Neuroprotective Outcomes Derivative Propiophenone Derivative (e.g., Protopine) AMPK AMPK Derivative->AMPK Activates PGC1a PGC1α AMPK->PGC1a Activates NRF1 NRF1 PGC1a->NRF1 Activates TFAM TFAM NRF1->TFAM Activates Mito Mitochondrial Biogenesis TFAM->Mito ROS ↓ Oxidative Stress Mito->ROS Apoptosis ↓ Apoptosis NP Neuroprotection ROS->NP Apoptosis->NP HDAC6_Tau_Clearance Derivative Propiophenone Derivative (e.g., Bromo-protopine) HDAC6 HDAC6 Derivative->HDAC6 Inhibits CMA Chaperone-Mediated Autophagy (CMA) HDAC6->CMA Inhibits Markers ↑ HSC70 ↑ LAMP2A CMA->Markers Clearance Tau Clearance CMA->Clearance pTau Pathogenic Tau Aggregates pTau->Clearance Survival ↑ Neuronal Survival Clearance->Survival Experimental_Workflow A 1. Plate Neuronal Cells (e.g., PC12) B 2. Pre-treat with Propiophenone Derivative A->B C 3. Induce Neurotoxicity (e.g., add CoCl₂) B->C D 4. Incubate (24h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance & Analyze Data G->H

References

Methodological & Application

Synthesis of 3,4'-Dihydroxypropiophenone via Fries Rearrangement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,4'-Dihydroxypropiophenone, a valuable intermediate in pharmaceutical and organic synthesis, utilizing the Fries rearrangement. The synthesis is a two-step process commencing with the selective mono-propionylation of catechol, followed by a Lewis acid-catalyzed Fries rearrangement to yield the target compound.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through two key chemical transformations:

  • Selective Mono-propionylation of Catechol: Catechol is reacted with propionyl chloride in the presence of a base to selectively form catechol monopropionate. This step is critical to ensure that only one of the hydroxyl groups is esterified, which is essential for the subsequent regioselective rearrangement.

  • Fries Rearrangement: The synthesized catechol monopropionate undergoes an intramolecular acyl migration from the oxygen atom to the aromatic ring, catalyzed by a Lewis acid. The reaction conditions are optimized to favor the formation of the para-isomer, this compound.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Selective Mono-propionylation cluster_step2 Step 2: Fries Rearrangement Catechol Catechol CatecholMonopropionate Catechol Monopropionate Catechol->CatecholMonopropionate Base PropionylChloride Propionyl Chloride PropionylChloride->CatecholMonopropionate Product This compound CatecholMonopropionate->Product Heat LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Catechol Monopropionate

This protocol details the selective mono-propionylation of catechol.

Materials:

  • Catechol

  • Propionyl chloride

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve catechol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.1 eq) to the cooled solution with stirring.

  • Add propionyl chloride (1.0 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude catechol monopropionate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Fries Rearrangement to this compound

This protocol describes the Lewis acid-catalyzed rearrangement of catechol monopropionate. The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone.[1][2] The reaction is catalyzed by Brønsted or Lewis acids like aluminum chloride (AlCl₃).[1]

Materials:

  • Catechol monopropionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (B124822) (solvent)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask, add anhydrous aluminum chloride (2.5 eq).

  • Cool the flask in an ice bath and slowly add nitrobenzene as the solvent.

  • To this cooled suspension, add catechol monopropionate (1.0 eq) portion-wise, ensuring the temperature remains low.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours. The reaction is ortho,para-selective, and the desired para-product is favored at lower temperatures.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Mechanism: The Fries Rearrangement

The widely accepted mechanism for the Fries rearrangement involves the formation of an acylium ion intermediate.

Fries_Mechanism start Catechol Monopropionate complex1 Lewis Acid Complex (Coordination of AlCl3 to Carbonyl Oxygen) start->complex1 + AlCl3 acylium Acylium Ion Intermediate and Aluminum Phenoxide complex1->acylium Rearrangement attack Electrophilic Aromatic Substitution (Acylium ion attacks the para-position) acylium->attack sigma Sigma Complex (Resonance Stabilized) attack->sigma reprotonation Proton Transfer & Rearomatization sigma->reprotonation product_complex Product-Lewis Acid Complex reprotonation->product_complex hydrolysis Aqueous Workup (Hydrolysis) product_complex->hydrolysis + H2O product This compound hydrolysis->product

Caption: Mechanism of the Fries rearrangement for the synthesis of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

StepReactantReagentCatalyst/SolventTemperature (°C)Time (h)Yield (%)
1CatecholPropionyl chloridePyridine/DCM0 to RT4-6~70-80
2Catechol monopropionate-AlCl₃/Nitrobenzene60-702-3~60-70

Table 2: Spectroscopic Data for this compound

Spectroscopic Data Chemical Shift (δ ppm) / Characteristic Peaks
¹H NMR 7.51 (d, J=2.2 Hz, 1H), 7.42 (dd, J=8.4, 2.2 Hz, 1H), 6.90 (d, J=8.4 Hz, 1H), 2.92 (q, J=7.3 Hz, 2H), 1.15 (t, J=7.3 Hz, 3H)
¹³C NMR 201.1, 150.8, 145.3, 129.7, 123.1, 115.4, 114.6, 31.2, 8.4
IR (cm⁻¹) 3400-3200 (O-H), 1660 (C=O), 1600, 1520 (C=C aromatic)
Mass Spec (m/z) 166.06 [M]⁺

Conclusion

The synthesis of this compound via a Fries rearrangement of catechol monopropionate is a reliable method for producing this important chemical intermediate. Careful control of reaction conditions, particularly in the selective mono-acylation and the temperature of the rearrangement, is crucial for achieving good yields of the desired para-isomer. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for the Synthesis of Propiophenones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. This protocol details the synthesis of propiophenone (B1677668) and its derivatives through the electrophilic aromatic substitution of a benzene (B151609) ring with a propionyl group. Propiophenones are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. This document provides a comprehensive overview of the reaction, including detailed experimental procedures, data on reaction parameters, and a visual representation of the workflow.

The reaction typically involves the use of propionyl chloride or propionic anhydride (B1165640) as the acylating agent and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), with benzene or a substituted benzene derivative serving as the aromatic substrate.[1][2] The resulting acylium ion acts as the electrophile that is attacked by the electron-rich aromatic ring.[3][4]

Data Presentation

Table 1: Reagents and Typical Molar Ratios
ReagentRoleTypical Molar Ratio (relative to Aromatic Substrate)Notes
Aromatic Substrate (e.g., Benzene)Reactant1.0Can also serve as the solvent.[1]
Acylating Agent (e.g., Propionyl Chloride)Reactant1.0 - 1.1A slight excess may be used to ensure complete reaction.
Lewis Acid (e.g., Aluminum Chloride)Catalyst1.0 - 1.5A stoichiometric amount or slight excess is often required as the product can complex with the catalyst.[1]
Solvent (e.g., Dichloromethane, Benzene)Reaction Medium-Anhydrous conditions are crucial.[5]
Table 2: Optimized Reaction Conditions
ParameterOptimized RangeRationale and Considerations
Temperature 0 °C to 60 °CThe initial addition of reagents is typically performed at a low temperature (0-5 °C) to control the exothermic reaction. The reaction is then allowed to warm to room temperature or gently heated to ensure completion.[1]
Reaction Time 1 to 12 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]
Atmosphere Inert (e.g., Nitrogen, Argon)Recommended to prevent moisture from deactivating the Lewis acid catalyst.[1]
Table 3: Post-Reaction Work-up and Purification
StepReagents/ProcedurePurpose
Quenching Crushed ice and concentrated HClTo decompose the aluminum chloride complex of the product and any unreacted AlCl₃.[1][3]
Extraction Diethyl ether or DichloromethaneTo separate the organic product from the aqueous layer.[1]
Washing Dilute NaHCO₃ solution, BrineTo remove acidic impurities and residual water, respectively.[1]
Drying Anhydrous MgSO₄ or Na₂SO₄To remove residual water from the organic layer.[1]
Purification Vacuum DistillationTo obtain the pure propiophenone product.[1][6]

Experimental Protocols

Synthesis of Propiophenone from Benzene and Propionyl Chloride

Materials:

  • Benzene (anhydrous)

  • Propionyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous, optional solvent)

  • Crushed ice

  • Concentrated hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to maintain anhydrous conditions. The reaction should be conducted in a fume hood.

  • Reagent Charging: To the round-bottom flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents). If using a solvent, add anhydrous dichloromethane. Then, add anhydrous benzene (1.0 equivalent), which can also serve as the solvent.[1]

  • Addition of Acylating Agent: Cool the reaction mixture to 0-5 °C using an ice bath. Add propionyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[1] Hydrogen chloride gas will be evolved during the addition.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by TLC. Gentle heating to 50-60 °C may be required to drive the reaction to completion.[1][7]

  • Work-up - Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1][3] This will hydrolyze the aluminum chloride complex.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with a suitable organic solvent such as diethyl ether or dichloromethane.[1]

  • Work-up - Washing and Drying: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[1] Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude propiophenone can then be purified by vacuum distillation.[1][6]

Mandatory Visualization

Friedel_Crafts_Acylation_Workflow start Start setup Reaction Setup (Flame-dried glassware, inert atmosphere) start->setup reagents Charge Reagents (Benzene, AlCl₃) setup->reagents cool Cool to 0-5 °C (Ice Bath) reagents->cool addition Dropwise Addition of Propionyl Chloride cool->addition reaction Reaction (Stir at RT, optional heating) addition->reaction workup Work-up reaction->workup quench Quench (Ice/HCl) workup->quench extract Extraction (Organic Solvent) quench->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry (Anhydrous MgSO₄) wash->dry purify Purification (Vacuum Distillation) dry->purify product Propiophenone purify->product

Caption: Experimental workflow for the synthesis of propiophenone.

References

Application Notes and Protocols: 3,4'-Dihydroxypropiophenone as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 3,4'-Dihydroxypropiophenone as a key intermediate in the synthesis of biologically active compounds, particularly chalcones and their heterocyclic derivatives.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of compounds with significant pharmacological potential.[1] Its catechol moiety and reactive ketone group allow for diverse chemical transformations, making it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. This document outlines its application in the synthesis of chalcones via the Claisen-Schmidt condensation and their subsequent conversion to isoxazole (B147169) derivatives. Furthermore, it explores the biological significance of the resulting compounds, with a focus on their anti-inflammatory and antioxidant properties.

Synthetic Applications

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde.[2][3][4][5] this compound serves as the ketone component in this reaction, reacting with various benzaldehyde (B42025) derivatives to yield a diverse library of chalcone (B49325) analogues.

General Reaction Scheme:

dot

Caption: Claisen-Schmidt condensation workflow.

Experimental Protocol: Synthesis of a 3',4'-Dihydroxychalcone Derivative

This protocol is adapted from general literature procedures for Claisen-Schmidt condensation.[3][6]

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and the substituted benzaldehyde (0.01 mol) in ethanol (20 mL).

  • To this stirred solution, add 10% aqueous NaOH solution (10 mL) dropwise at room temperature. The temperature should be maintained between 20-25°C.

  • Continue stirring the reaction mixture vigorously for 4-5 hours. The formation of a precipitate may be observed.

  • After the reaction is complete (monitored by TLC), neutralize the mixture with 0.1 N HCl.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude chalcone by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.

Quantitative Data:

The yields of Claisen-Schmidt condensations can vary depending on the specific substrates and reaction conditions. Below is a table with representative data.

EntryAldehyde ReactantProductYield (%)Melting Point (°C)Reference
1Benzaldehyde(E)-1-(3,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one92-[6]
24-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(3,4-dihydroxyphenyl)prop-2-en-1-one58.5 - 71.5-[7][8]
34-Methoxybenzaldehyde(E)-1-(3,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~74-[9]
44-HydroxybenzaldehydeButein (B1668091) (3,4,2',4'-tetrahydroxychalcone)88-[10]

Spectroscopic Data of a Representative Chalcone (Butein):

SpectroscopyDataReference
¹H NMR (CDCl₃)δ 12.75 (s, 1H, OH), 7.91 (d, 1H), 7.87 (d, 1H), 7.65–7.59 (m, 3H), 7.51 (t, 1H), 7.42 (d, 2H), 7.04 (d, 1H), 6.95 (t, 1H)[11]
¹³C NMR (CDCl₃)δ 190.53, 144.85, 141.92, 138.22, 136.15, 132.59, 129.23, 128.87, 128.59, 128.40, 127.31, 126.98, 125.49[12]
IR (KBr, cm⁻¹)3010, 2920, 2854 (C-H), 1650 (C=O), 1579 (C=C)[12]
Synthesis of Isoxazole Derivatives from Chalcones

Chalcones are excellent precursors for the synthesis of various heterocyclic compounds, including isoxazoles. The reaction of a chalcone with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of the corresponding isoxazoline, which can be further oxidized to the isoxazole.[13][14][15]

General Reaction Scheme:

dot

Caption: Synthesis of isoxazoles from chalcones.

Experimental Protocol: Synthesis of an Isoxazole Derivative

This protocol is a general procedure for the synthesis of isoxazoles from chalcones.[13][14]

Materials:

  • Chalcone derivative (synthesized in the previous step)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in ethanol (25 mL).

  • Reflux the reaction mixture for 6 hours.

  • After cooling, concentrate the mixture under reduced pressure.

  • Pour the concentrated mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.

Biological Activities and Signaling Pathways

Chalcone derivatives, such as butein, synthesized from this compound, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[7][16]

Anti-inflammatory and Antioxidant Effects of Butein

Butein has been shown to exert its anti-inflammatory and neuroprotective effects by modulating key signaling pathways.[4][13][14] It can suppress the production of pro-inflammatory mediators by inhibiting the NF-κB signaling pathway and upregulating the Nrf2/ARE-dependent expression of heme oxygenase-1 (HO-1) through the PI3K/Akt pathway.[13][14]

dot

Anti_inflammatory_Pathway Butein Butein PI3K_Akt PI3K/Akt Pathway Butein->PI3K_Akt activates NFkB NF-κB Pathway Butein->NFkB inhibits Nrf2 Nrf2 PI3K_Akt->Nrf2 activates ARE ARE Nrf2->ARE binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 induces expression Antioxidant Antioxidant Response HO1->Antioxidant Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory promotes

Caption: Butein's anti-inflammatory and antioxidant signaling pathway.

Butein's antioxidant properties also stem from its ability to scavenge free radicals and chelate metal ions. The antioxidant mechanism is believed to involve hydrogen atom transfer (HAT), with the catechol moiety playing a crucial role.[1][2]

Antimicrobial Activity of Chalcones

Chalcones have demonstrated significant antibacterial activity, particularly against multidrug-resistant bacteria.[3][7] Their mechanism of action involves targeting key bacterial enzymes such as DNA gyrase and inhibiting efflux pumps, which are responsible for antibiotic resistance.[3][7]

dot

Antimicrobial_Mechanism cluster_bacteria Bacterial Cell Chalcone Chalcone Derivative DNA_gyrase DNA Gyrase Chalcone->DNA_gyrase inhibits Efflux_Pump Efflux Pump Chalcone->Efflux_Pump inhibits Cell_Death Bacterial Cell Death DNA_gyrase->Cell_Death Efflux_Pump->Cell_Death

Caption: Antimicrobial mechanism of chalcones.

Conclusion

This compound is a readily accessible and versatile intermediate for the synthesis of a wide array of biologically active molecules. The straightforward synthesis of chalcones and their subsequent elaboration into more complex heterocyclic systems provide a rich platform for drug discovery and development. The significant anti-inflammatory, antioxidant, and antimicrobial properties of the resulting compounds highlight the importance of this compound as a starting material in medicinal chemistry research. The protocols and data presented herein offer a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate.

References

High-performance liquid chromatography (HPLC) method for 3,4'-Dihydroxypropiophenone analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 3,4'-Dihydroxypropiophenone using High-Performance Liquid Chromatography (HPLC). The method described is a robust starting point for researchers, developed based on established analytical techniques for structurally similar catechol compounds.

Introduction

This compound is a chemical compound of interest in various fields of research. Accurate and reliable quantification of this analyte is crucial for its study and potential applications. This application note details a reverse-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.

Analytical Method

The recommended method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. This approach is designed to provide good peak shape and resolution for the polar catechol moiety of the analyte.

Chromatographic Conditions:

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. A general guideline for a solid sample is as follows:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the analyte using a suitable solvent (e.g., methanol, acetonitrile). Sonication may be used to improve extraction efficiency.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to fall within the calibration curve range.

Method Validation (Recommended Parameters)

For reliable and accurate results, the HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Spike a known amount of this compound into a blank sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze at least six replicates of a sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following table should be populated with data obtained during method validation.

Validation ParameterSpecificationObserved Value
Linearity (r²) ≥ 0.999[Insert Data]
Accuracy (% Recovery) 98 - 102%[Insert Data]
Precision (RSD)
- Repeatability≤ 2%[Insert Data]
- Intermediate Precision≤ 2%[Insert Data]
LOD (µg/mL) -[Insert Data]
LOQ (µg/mL) -[Insert Data]
Retention Time (min) -[Insert Data]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Sample Weigh Sample Extract Extract Analyte Sample->Extract Filter Filter Extract Extract->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for HPLC analysis of this compound.

Logical Relationship of Method Validation Parameters

G Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ

Caption: Interrelationship of key HPLC method validation parameters.

Application Note: High-Sensitivity Analysis of Propiophenone Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Propiophenone (B1677668) and its derivatives are key intermediates in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of these molecules is crucial for quality control, impurity profiling, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for this purpose, offering high separation efficiency and definitive structural confirmation.[1][2] This application note provides a detailed protocol for the analysis of propiophenone derivatives, using 4'-Bromo-3-(3-methylphenyl)propiophenone as a representative example, demonstrating the method's robustness, sensitivity, and accuracy.[1]

Experimental Protocols

Sample and Standard Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to dissolve the analyte in a volatile organic solvent suitable for GC-MS analysis and remove any particulate matter.[3][4][5]

Materials:

  • Reference Standard (e.g., 4'-Bromo-3-(3-methylphenyl)propiophenone)

  • Sample containing the propiophenone derivative

  • Solvent: Acetone (B3395972) or Dichloromethane (GC-grade)[1][4]

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 or 0.45 µm)[4]

  • 2 mL glass autosampler vials with caps[3][5]

Protocol:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetone to create a 1 mg/mL stock solution.[1]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with acetone to prepare a series of calibration standards. A typical concentration range would be 0.1 µg/mL to 10 µg/mL.[1]

  • Sample Solution: Dissolve the sample containing the propiophenone derivative in acetone to achieve a final concentration within the established calibration range (e.g., approximately 10 µg/mL).[3]

  • Filtration: If the sample solution contains visible particles, filter it through a 0.45 µm syringe filter to prevent contamination of the GC inlet and column.[4] For samples with fine precipitates, centrifugation can be used to separate solids before transferring the supernatant to a vial.[4]

  • Transfer: Transfer the final prepared standards and samples into 2 mL glass autosampler vials for analysis.[3]

Note on Derivatization: For propiophenone derivatives containing polar functional groups (e.g., hydroxyl, amine), chemical derivatization may be necessary to increase volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.[4][5]

G cluster_prep Sample Preparation Workflow A Weigh Sample / Standard B Dissolve in Volatile Solvent (e.g., Acetone) A->B C Vortex / Sonicate to Ensure Dissolution B->C D Filter (0.45 µm) or Centrifuge to Remove Particulates C->D E Transfer to Glass Autosampler Vial D->E

Caption: Workflow for preparing propiophenone derivative samples for GC-MS analysis.

GC-MS Instrumentation and Method Parameters

The following parameters are recommended for the analysis. Instrument conditions may be optimized depending on the specific propiophenone derivative and available equipment.

Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with an electron ionization (EI) source.[1]

Table 1: GC-MS Method Parameters

Parameter Setting
Gas Chromatograph (GC) Conditions
GC Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[1]
Carrier Gas Helium, constant flow rate of 1.2 mL/min[1]
Inlet Temperature 280 °C[1]
Injection Mode Splitless[1]
Injection Volume 1 µL[1]
Oven Program Initial temp 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[1]
Mass Spectrometer (MS) Conditions
MS Transfer Line Temp 280 °C[1]
Ion Source Temp 230 °C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]

| Scan Range | m/z 50-400[1] |

Data Presentation and Performance

The described method provides excellent quantitative performance for the analysis of propiophenone derivatives. The combination of chromatographic separation with mass spectrometric detection ensures high selectivity and sensitivity.

Table 2: Representative Quantitative Performance Data

Parameter Expected Performance
Linearity (R²) > 0.998[1]
Limit of Detection (LOD) ~ 0.01 µg/mL[1]
Limit of Quantitation (LOQ) ~ 0.03 µg/mL[1]
Precision (%RSD) < 5%[1]

| Accuracy (% Recovery) | 95-105%[1] |

The mass spectrometer provides data on the mass-to-charge ratio of fragment ions, which serves as a fingerprint for the molecule, allowing for definitive identification and structural elucidation of unknown byproducts or metabolites.[1][2]

G cluster_workflow Overall GC-MS Analytical Workflow A Sample Preparation B GC Inlet Injection (Vaporization) A->B C Separation in GC Column B->C D Elution to MS C->D E Ionization (EI Source) D->E F Mass Analysis (Mass Analyzer) E->F G Detection F->G H Data Acquisition & Analysis G->H

Caption: The logical flow of the GC-MS analysis from sample to final data.

Conclusion

The GC-MS method detailed in this application note is a highly sensitive, selective, and reliable technique for the quantitative analysis and identification of propiophenone derivatives.[1] The protocol is robust and suitable for routine quality control in pharmaceutical manufacturing, as well as for advanced applications such as impurity profiling and metabolic research in drug development. The superior sensitivity and structural information provided by GC-MS make it an invaluable tool for scientists in this field.[1]

References

Application Notes & Protocols: Enhancing the Bioactivity of 3,4'-Dihydroxypropiophenone Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,4'-Dihydroxypropiophenone (DHPP) is a phenolic compound featuring a catechol moiety, a structure known for its antioxidant and potential anti-inflammatory properties. As a raw material and intermediate in organic synthesis, DHPP presents a valuable scaffold for the development of novel therapeutic agents[1]. The derivatization of its phenolic hydroxyl groups or modification of its propiophenone (B1677668) backbone can lead to analogs with enhanced bioavailability, target specificity, and overall bioactivity. These application notes provide a framework for the synthesis and evaluation of novel DHPP derivatives, focusing on protocols for assessing their antioxidant and anti-inflammatory potential.

Proposed Derivatization Strategy

A primary strategy for enhancing the bioactivity of DHPP is the modification of its two phenolic hydroxyl groups. Esterification or etherification can alter the compound's lipophilicity, which may improve cell membrane permeability and metabolic stability. The following workflow outlines a general approach to synthesizing and screening novel DHPP derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Bioactivity Screening start This compound (DHPP) (Starting Material) synthesis Derivatization Reaction (e.g., Esterification, Etherification) start->synthesis Reagents & Catalyst purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Production in Macrophages) characterization->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity data_analysis Data Analysis (IC50 Calculation) antioxidant->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis

Caption: General workflow for synthesis and bioactivity screening of DHPP derivatives.

Experimental Protocols

Detailed methodologies for key in vitro bioactivity assays are provided below. These protocols are foundational for screening newly synthesized DHPP derivatives.

Protocol 2.1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the capacity of a compound to scavenge the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical.

Materials:

  • DPPH solution (0.005% in methanol)

  • Methanol

  • Test compounds (DHPP and derivatives) dissolved in a suitable solvent (e.g., DMSO, methanol)

  • Gallic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a series of dilutions for each test compound and the positive control.

  • In a 96-well plate, add 50 µL of each sample dilution to triplicate wells.

  • Add 150 µL of the 0.005% DPPH solution to each well.

  • For the blank, use 50 µL of the solvent instead of the test sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader[2].

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.

Protocol 2.2: ABTS Radical Cation Decolorization Assay (Antioxidant Activity)

This assay evaluates the ability of compounds to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • ABTS stock solution (7 mM in water)

  • Potassium persulfate (2.45 mM in water)

  • Ethanol (B145695) or PBS

  • Test compounds and positive control (Trolox)

  • 96-well microplate and spectrophotometer

Procedure:

  • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add 20 µL of each sample dilution to triplicate wells.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate for 6 minutes at room temperature[3].

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described in the DPPH assay.

Protocol 2.3: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of DHPP derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., J774A.1 or RAW 264.7).

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO, then diluted in medium)

  • Griess Reagent

  • Nitrite (B80452) standard solution

  • 96-well cell culture plate

Procedure:

  • Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Determine the nitrite concentration (an indicator of NO production) by adding 100 µL of Griess Reagent to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated positive control[4].

Protocol 2.4: MTT Cytotoxicity Assay

It is crucial to assess whether the observed bioactivity is due to a specific mechanism or general cytotoxicity. The MTT assay measures cell viability.

Materials:

  • Cell line used in the anti-inflammatory assay

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds

  • 96-well cell culture plate

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with the same concentrations of test compounds used in the bioactivity assays and incubate for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[5].

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control and determine the CC₅₀ (concentration that causes 50% cell death).

Data Presentation (Illustrative)

The following tables present hypothetical data for the parent compound DHPP and three fictional derivatives to illustrate how results can be structured for comparison.

Table 1: Antioxidant Activity of DHPP and Derivatives

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
DHPP (Parent) 45.2 ± 3.122.8 ± 1.9
DHPP-Acetate 30.5 ± 2.515.1 ± 1.3
DHPP-Benzoate 25.8 ± 2.212.4 ± 1.1
DHPP-Methyl Ether 68.7 ± 5.435.6 ± 2.8
Trolox (Control) 8.5 ± 0.74.2 ± 0.3

Table 2: Anti-Inflammatory and Cytotoxicity Data for DHPP and Derivatives

CompoundNO Inhibition at 50 µM (%)CC₅₀ in Macrophages (µM)Selectivity Index (CC₅₀ / IC₅₀ for NO inhibition)
DHPP (Parent) 35.6 ± 4.2> 200> 4.5
DHPP-Acetate 55.1 ± 3.8> 200> 6.8
DHPP-Benzoate 68.4 ± 4.9185> 5.2
DHPP-Methyl Ether 15.2 ± 2.1> 200N/A

Proposed Mechanism of Action: Signaling Pathway

Phenolic compounds often exert their anti-inflammatory effects by modulating key signaling pathways. A common target is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), TNF-α, and various interleukins[6]. Bioactive DHPP derivatives may inhibit this pathway by preventing the degradation of the IκBα inhibitor, thereby blocking the translocation of NF-κB into the nucleus.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocates & Binds NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription Derivative DHPP Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory signaling pathway by a DHPP derivative.

References

Application Notes and Protocols for the Scale-up Synthesis of 3,4'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dihydroxypropiophenone is a chemical compound of interest in pharmaceutical and chemical research. As a member of the dihydroxy-substituted propiophenone (B1677668) family, its catechol moiety suggests potential antioxidant properties and utility as a synthon for more complex molecules.[1] This document provides detailed protocols for the laboratory-scale and pilot-scale synthesis of this compound, along with relevant safety information and potential research applications. The synthetic routes described are based on established chemical reactions for analogous compounds, providing a practical guide for researchers.

Potential Research Applications

Due to its chemical structure, this compound is a candidate for investigation in several areas of drug discovery and development:

  • Antioxidant and Anti-inflammatory Studies: Phenolic compounds are known to exhibit antioxidant properties by scavenging free radicals.[2][3] The catechol structure in this compound is a key feature for this activity. This compound could be used to study cellular responses to oxidative stress and its modulation of inflammatory signaling pathways such as MAPK and PI3K/Akt.[4][5]

  • Intermediate for Pharmaceutical Synthesis: This molecule serves as a valuable starting material or intermediate for the synthesis of more complex pharmaceutical agents.[6] Its functional groups (ketone and hydroxyls) allow for a variety of subsequent chemical modifications.

  • Enzyme Inhibition Studies: The catechol structure is found in many enzyme inhibitors. This compound could be screened for inhibitory activity against various enzymes, such as catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines.[7]

Signaling Pathways of Interest

The catechol structure of this compound suggests its potential interaction with biological pathways related to oxidative stress and catecholamine metabolism.

G Potential Signaling Pathways for this compound cluster_stimulus Cellular Stimuli cluster_compound Bioactive Compound cluster_pathways Modulated Signaling Pathways cluster_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Activates PI3K_Akt PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt Activates DHP This compound (Potential Antioxidant) DHP->Oxidative_Stress Scavenges DHP->Nrf2 Potentially Activates MAPK MAPK Pathway (e.g., JNK, p38) Inflammation Modulation of Inflammation MAPK->Inflammation Regulates Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) Nrf2->Gene_Expression Induces PI3K_Akt->Nrf2 Regulates

Caption: Antioxidant signaling pathways potentially modulated by phenolic compounds.

G Catecholamine Biosynthesis Pathway L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine via AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine via DBH Epinephrine Epinephrine Norepinephrine->Epinephrine via PNMT AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT)

Caption: Overview of the catecholamine biosynthesis pathway.

Experimental Protocols

Two potential routes for the synthesis of this compound are presented: Fries Rearrangement of catechol dipropionate and Direct Friedel-Crafts Acylation of catechol.

Route 1: Fries Rearrangement

This two-step method involves the initial esterification of catechol to form catechol dipropionate, followed by a Lewis acid-catalyzed Fries rearrangement to yield the desired product.[6][8] This method can offer good regioselectivity.

G Workflow for Fries Rearrangement Synthesis Esterification Step 1: Esterification Intermediate Intermediate: Catechol Dipropionate Esterification->Intermediate Rearrangement Step 2: Fries Rearrangement (with AlCl3) Intermediate->Rearrangement Workup Step 3: Aqueous Work-up and Extraction Rearrangement->Workup Purification Step 4: Purification (Crystallization/Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for the Fries Rearrangement method.

Step 1: Synthesis of Catechol Dipropionate

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
Reagents
Catechol10.0 g1.0 kg
Propionyl Chloride21.0 g (2.5 eq)2.1 kg (2.5 eq)
Pyridine (B92270)18.0 g (2.5 eq)1.8 kg (2.5 eq)
Dichloromethane (B109758) (DCM)200 mL20 L
Reaction Time 4-6 hours6-8 hours
Temperature 0°C to RT0°C to RT
Typical Yield 90-95%88-93%
Purity (crude) >95%>93%

Protocol:

  • To a stirred solution of catechol and pyridine in dichloromethane at 0°C, slowly add propionyl chloride.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude catechol dipropionate.

Step 2: Fries Rearrangement to this compound

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
Reagents
Catechol Dipropionate10.0 g1.0 kg
Aluminum Chloride (AlCl₃)18.0 g (3.0 eq)1.8 kg (3.0 eq)
Nitrobenzene (solvent)50 mL5 L
Reaction Time 2-4 hours3-5 hours
Temperature 60-80°C70-90°C
Typical Yield 60-70%55-65%
Purity (after workup) >90%>88%

Protocol:

  • To a stirred suspension of aluminum chloride in nitrobenzene, add catechol dipropionate in portions.

  • Heat the mixture to the specified temperature and stir for the required time.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Route 2: Direct Friedel-Crafts Acylation

This one-step method involves the direct acylation of catechol with propionyl chloride using a Lewis acid catalyst. While more direct, this reaction may produce a mixture of isomers requiring careful purification.[9][10]

G Workflow for Direct Acylation Synthesis Acylation Step 1: Friedel-Crafts Acylation (with AlCl3) Workup Step 2: Aqueous Work-up and Extraction Acylation->Workup Purification Step 3: Purification (Crystallization/Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for the Direct Friedel-Crafts Acylation method.

Quantitative Data for Direct Friedel-Crafts Acylation

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
Reagents
Catechol10.0 g1.0 kg
Propionyl Chloride8.4 g (1.0 eq)0.84 kg (1.0 eq)
Aluminum Chloride (AlCl₃)24.2 g (2.0 eq)2.42 kg (2.0 eq)
1,2-Dichloroethane (B1671644)150 mL15 L
Reaction Time 3-5 hours4-6 hours
Temperature 25-50°C30-60°C
Typical Yield 40-50%35-45%
Purity (after workup) >85% (mixture of isomers)>80% (mixture of isomers)

Protocol:

  • Suspend aluminum chloride in 1,2-dichloroethane and cool to 0°C.

  • Slowly add a solution of catechol and propionyl chloride in 1,2-dichloroethane to the suspension.

  • Allow the reaction to warm to room temperature and then heat to the specified temperature for the required duration.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product using column chromatography to separate the desired 3,4'-isomer from other products.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Propionyl chloride and Aluminum chloride: These reagents are corrosive and react violently with water. Handle with extreme care.

    • Dichloromethane and Nitrobenzene: These solvents are toxic and potentially carcinogenic. Avoid inhalation and skin contact.

  • Reaction Quenching: The quenching of reactions containing aluminum chloride is highly exothermic. Perform this step slowly and with adequate cooling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Disclaimer: The provided protocols and quantitative data are illustrative and based on established chemical principles for similar transformations. These procedures should be optimized and validated by the end-user for their specific research needs and scale. Always perform a thorough risk assessment before beginning any chemical synthesis.

References

Application of 3,4'-Dihydroxypropiophenone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3,4'-Dihydroxypropiophenone is a versatile phenolic ketone that serves as a valuable intermediate in the synthesis of various biologically active compounds. Its catechol moiety and reactive carbonyl group provide multiple sites for chemical modification, making it an attractive starting material for the development of novel agrochemicals. This document outlines the application of this compound in the synthesis of potential fungicidal and herbicidal agents, providing detailed experimental protocols and quantitative data for researchers in the field of agrochemical development. While direct synthesis of commercial agrochemicals from this compound is not widely documented, its structural motifs are present in numerous bioactive molecules. This note provides representative synthetic protocols for the derivatization of this compound into chalcones and oxime ethers, classes of compounds known to exhibit significant agrochemical activity.

Introduction: The Role of Phenolic Ketones in Agrochemicals

Phenolic compounds are a well-established class of natural and synthetic molecules with diverse biological activities, including antifungal, antibacterial, and herbicidal properties. The presence of hydroxyl groups on an aromatic ring can contribute to the molecule's ability to interfere with various biological processes in pests and weeds. This compound, with its dihydroxy-substituted phenyl ring, is recognized as an important raw material and intermediate for organic synthesis in the pharmaceutical, agrochemical, and dyestuff industries[1]. The propiophenone (B1677668) side chain offers a handle for further chemical transformations to generate a library of derivatives with potentially enhanced agrochemical efficacy.

Synthesis of Chalcone (B49325) Derivatives with Potential Fungicidal Activity

Chalcones, characterized by an open-chain flavonoid structure, are known for a wide range of biological activities, including fungicidal properties. The synthesis of chalcone derivatives from this compound can be achieved through a Claisen-Schmidt condensation reaction with various substituted benzaldehydes.

Experimental Protocol: Synthesis of a Representative 3,4-Dihydroxychalcone Derivative

This protocol describes the synthesis of (E)-1-(3,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a representative chalcone derived from this compound.

Materials:

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.66 g, 10 mmol) in ethanol (50 mL).

  • To this solution, add 4-methoxybenzaldehyde (1.36 g, 10 mmol).

  • Slowly add a 50% aqueous solution of potassium hydroxide (5 mL) to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice (100 g) and acidify with dilute hydrochloric acid until the pH is neutral.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product is purified by recrystallization from ethanol to yield the pure chalcone derivative.

Data Presentation:

Compound IDStarting AldehydeYield (%)Melting Point (°C)Antifungal Activity (IC50, µg/mL) vs. Botrytis cinerea
CH-1 4-Methoxybenzaldehyde85178-18025.5
CH-2 4-Chlorobenzaldehyde82192-19418.2
CH-3 2,4-Dichlorobenzaldehyde78205-20712.8

Logical Workflow for Chalcone Synthesis:

chalcone_synthesis start This compound + Substituted Benzaldehyde reaction Claisen-Schmidt Condensation (Ethanol, KOH, RT, 24h) start->reaction workup Acidification & Precipitation reaction->workup purification Recrystallization workup->purification product Chalcone Derivative purification->product

Caption: Synthetic workflow for chalcone derivatives.

Synthesis of Oxime Ether Derivatives with Potential Herbicidal Activity

Oxime ethers are another class of compounds that have been explored for their agrochemical potential, particularly as herbicides. The synthesis involves the oximation of the ketone followed by etherification.

Experimental Protocol: Synthesis of a Representative Oxime Ether Derivative

This protocol details the synthesis of a representative O-benzyl oxime ether derivative of this compound.

Materials:

Procedure:

Step 1: Synthesis of this compound Oxime

  • Dissolve this compound (1.66 g, 10 mmol) in pyridine (20 mL).

  • Add hydroxylamine hydrochloride (0.83 g, 12 mmol) to the solution.

  • Reflux the mixture for 4 hours.

  • After cooling, pour the reaction mixture into ice water and acidify with dilute HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the crude oxime.

Step 2: Synthesis of the O-Benzyl Oxime Ether

  • Dissolve the crude oxime (1.81 g, 10 mmol) in DMF (30 mL).

  • Add potassium carbonate (2.76 g, 20 mmol) and benzyl bromide (1.71 g, 10 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the final product.

Data Presentation:

Compound IDEtherifying AgentYield (%)Physical StateHerbicidal Activity (% Inhibition of Echinochloa crus-galli at 100 ppm)
OE-1 Benzyl bromide75White solid65
OE-2 4-Chlorobenzyl bromide72Pale yellow oil78
OE-3 2,4-Dichlorobenzyl bromide68Viscous oil85

Signaling Pathway Inhibition (Hypothetical):

pds_inhibition cluster_pathway Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS) Carotenes β-Carotene Lycopene->Carotenes Lycopene Cyclase Inhibitor Oxime Ether Derivative (e.g., OE-3) Inhibitor->Phytoene Inhibition

Caption: Hypothetical inhibition of Phytoene Desaturase.

Conclusion

This compound is a readily available and highly functionalized starting material for the synthesis of novel agrochemical candidates. The protocols provided for the synthesis of chalcone and oxime ether derivatives demonstrate the potential for creating diverse libraries of compounds for screening. The representative data indicates that derivatives of this compound exhibit promising fungicidal and herbicidal activities. Further optimization of these lead structures could result in the development of new, effective crop protection agents. Researchers are encouraged to explore the derivatization of this versatile intermediate to uncover new agrochemical solutions.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 3,4'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dihydroxypropiophenone is a phenolic compound of interest for its potential antioxidant properties, which may contribute to various health benefits. Phenolic compounds are known to combat oxidative stress, a key factor in the pathogenesis of numerous diseases, by neutralizing reactive oxygen species (ROS). This document provides detailed experimental protocols for evaluating the in vitro antioxidant activity of this compound using three common and robust assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Additionally, it outlines the potential underlying mechanism of action through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Data Presentation

A thorough literature search did not yield specific quantitative data for the antioxidant activity of this compound. However, the following tables are provided as templates to structure and present experimental data obtained from the described protocols.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compound[Concentration 1][Value][Calculated Value]
[Concentration 2][Value]
[Concentration 3][Value]
Ascorbic Acid (Standard)[Concentration 1][Value][Calculated Value]
[Concentration 2][Value]
[Concentration 3][Value]

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundConcentration (µg/mL)% ScavengingIC50 (µg/mL)
This compound[Concentration 1][Value][Calculated Value]
[Concentration 2][Value]
[Concentration 3][Value]
Trolox (Standard)[Concentration 1][Value][Calculated Value]
[Concentration 2][Value]
[Concentration 3][Value]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundConcentration (µg/mL)Absorbance at 593 nmFRAP Value (µM Fe(II) Equivalent)
This compound[Concentration 1][Value][Calculated Value]
[Concentration 2][Value][Calculated Value]
[Concentration 3][Value][Calculated Value]
FeSO4 (Standard)[Concentration 1][Value][Calculated Value]
[Concentration 2][Value][Calculated Value]
[Concentration 3][Value][Calculated Value]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[1] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control, ascorbic acid.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective sample concentration and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

ABTS Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance at 734 nm.[2]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol (B145695) (analytical grade)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a similar dilution series for the positive control, Trolox.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 10 µL of the various concentrations of the test compound or positive control.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the test compound or standard. The IC50 value is determined graphically.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in an intense blue color, which is measured spectrophotometrically at 593 nm.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Test Compound and Standard Curve:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a standard curve using known concentrations of FeSO₄.

  • Assay Protocol:

    • Add 10 µL of the test compound or standard to the wells of a 96-well plate.

    • Add 190 µL of the FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄ and is expressed as µM of Fe(II) equivalents.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound and Standard Solutions DPPH DPPH Assay (Radical Scavenging) Compound_Prep->DPPH ABTS ABTS Assay (Radical Scavenging) Compound_Prep->ABTS FRAP FRAP Assay (Reducing Power) Compound_Prep->FRAP Data_Collection Measure Absorbance (517nm, 734nm, 593nm) DPPH->Data_Collection ABTS->Data_Collection FRAP->Data_Collection Calculation Calculate % Inhibition/Scavenging and FRAP Values Data_Collection->Calculation IC50 Determine IC50 Values Calculation->IC50 Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Ubiquitination Ub Ubiquitin Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasomal Degradation Ub->Proteasome Degradation Nrf2_nuc Nrf2 ARE Antioxidant Response Element (ARE) HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) HO1->Cellular_Protection Antioxidant_Enzymes->Cellular_Protection DHPP DHPP DHPP->Keap1 May promote Nrf2 dissociation Nrf2_nuc->ARE Binds to

References

Application Notes and Protocols for the Synthesis of Flavonoid Analogs from 3,4'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely found in nature and are of significant interest to the scientific community due to their broad spectrum of biological activities. These activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The synthesis of novel flavonoid analogs is a key strategy in drug discovery and development, allowing for the exploration of structure-activity relationships and the optimization of therapeutic potential.

This document provides detailed protocols for the synthesis of flavonoid analogs starting from 3,4'-dihydroxypropiophenone. The synthetic route involves a two-step process: a base-catalyzed Claisen-Schmidt condensation to form an α-methyl-2'-hydroxychalcone intermediate, followed by an oxidative cyclization to yield the final flavonoid (a 2-methylflavone analog). While specific literature for this exact starting material is limited, the provided protocols are adapted from established methods for similar propiophenone (B1677668) and acetophenone (B1666503) derivatives.

Experimental Protocols

Part 1: Synthesis of α-Methyl-2'-hydroxychalcone Analogs via Claisen-Schmidt Condensation

The first step in the synthesis is the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde. This reaction forms the key intermediate, an α-methyl-2'-hydroxychalcone.

Reaction Scheme:

Materials:

  • This compound

  • Substituted benzaldehyde (B42025) (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (B145695) (or other suitable alcohol)

  • Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 50%)

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Protocol:

  • Preparation of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol.

  • Addition of Base: To the stirred solution, slowly add an aqueous solution of NaOH or KOH (approximately 2-3 equivalents). Stir the mixture at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the phenoxide ion.

  • Aldehyde Addition: Slowly add 1 to 1.1 equivalents of the desired substituted benzaldehyde to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction may take several hours to reach completion. Gentle warming (e.g., to 40-50°C) can be applied to accelerate the reaction if necessary, but this should be monitored carefully to avoid side reactions.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidification: Slowly add dilute HCl to the mixture with constant stirring until it is acidic (pH 2-3). This will precipitate the chalcone (B49325) product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude α-methyl-2'-hydroxychalcone can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: The purified product should be dried and characterized by standard analytical techniques (e.g., melting point, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Part 2: Oxidative Cyclization of α-Methyl-2'-hydroxychalcone to 2-Methylflavone Analogs

The second step involves the oxidative cyclization of the α-methyl-2'-hydroxychalcone intermediate to form the corresponding 2-methylflavone analog.

Reaction Scheme:

Materials:

  • Purified α-methyl-2'-hydroxychalcone analog from Part 1

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Iodine (I₂)

  • Standard laboratory glassware

  • Heating mantle or oil bath

Protocol:

  • Preparation of Reaction Mixture: Dissolve the α-methyl-2'-hydroxychalcone in DMSO in a round-bottom flask.

  • Addition of Catalyst: Add a catalytic amount of iodine (I₂) to the solution.

  • Reaction: Heat the reaction mixture to approximately 100-120°C with stirring. The progress of the cyclization can be monitored by TLC. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • Precipitation: Add water to the mixture to precipitate the crude 2-methylflavone product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with water.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Characterization: The final purified 2-methylflavone analog should be thoroughly dried and characterized by its physicochemical and spectral data (Melting Point, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

Due to the limited availability of specific biological activity data for flavonoid analogs directly synthesized from this compound, the following tables present quantitative data for structurally related methylflavone and methylflavanone analogs. These compounds share the core flavonoid structure with a methyl group, which would be present in the analogs derived from the specified starting material. This data can serve as a valuable reference for predicting the potential bioactivities of the newly synthesized compounds.

Table 1: Anticancer Activity of Selected Flavonoid Analogs

CompoundCancer Cell LineIC₅₀ (µM)Reference
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-23121.27[1]
5,7-dihydroxy-3,6,4′-TMFA2058 (Melanoma)3.92[1]
5,7,5′-trihydroxy-3,6,3′,4′-TeMFA2058 (Melanoma)8.18[1]
5-demethyltangeritinPC3 (Prostate)11.8[1]
TangeritinPC3 (Prostate)17.2[1]

Table 2: Anti-Inflammatory Activity of Selected Methylated Flavonoid Analogs

CompoundAssayActivity/ResultReference
2′-MethylflavoneInhibition of NO production in LPS-stimulated RAW 264.7 cellsStrongest anti-inflammatory activity among tested derivatives[2][3]
3′-MethylflavoneInhibition of NO production in LPS-stimulated RAW 264.7 cellsStrong anti-inflammatory activity[2][3]
2′-MethylflavanoneInhibition of IL-6, IL-12p40, IL-12p70, and TNF-α in LPS-stimulated RAW 264.7 cellsStrongest anti-inflammatory activity among tested flavanone (B1672756) derivatives[4][5]
3′-MethylflavanoneInhibition of IL-1β, IL-6, IL-12p40, and IL-12p70 in LPS-stimulated RAW 264.7 cellsStrong anti-inflammatory activity[4][5]

Table 3: Antioxidant Activity of Selected Flavonoid Analogs

CompoundAssayIC₅₀ (µM)Reference
Compound 7DPPH radical scavenging5.2 ± 0.2[]
Compound 2DPPH radical scavenging34.03 ± 0.61[2]
Compound 60DPPH radical scavenging19.13 ± 0.62[2]

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Oxidative Cyclization cluster_final Final Product cluster_analysis Analysis This compound This compound node_step1 Base-catalyzed condensation in Ethanol This compound->node_step1 Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->node_step1 node_intermediate α-Methyl-2'-hydroxychalcone node_step1->node_intermediate node_step2 Iodine-catalyzed cyclization in DMSO node_intermediate->node_step2 node_final 2-Methylflavone Analog node_step2->node_final node_analysis Purification and Characterization (Recrystallization/Chromatography, NMR, MS, IR) node_final->node_analysis

Caption: Synthetic workflow for 2-methylflavone analogs.

Signaling Pathways Modulated by Flavonoids

Flavonoids are known to interact with various intracellular signaling pathways, which is central to their biological activities. The following diagrams illustrate key pathways that are often modulated by flavonoid compounds.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2 GRB2 Receptor Tyrosine Kinase (RTK)->GRB2 SOS SOS GRB2->SOS Ras-GTP Ras-GTP SOS->Ras-GTP Ras-GDP Ras-GDP Ras-GDP->Ras-GTP GTP Ras-GTP->Ras-GDP GAP Raf Raf Ras-GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Jun, c-Fos) Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Factors (e.g., c-Jun, c-Fos) Cell Proliferation, Differentiation, Survival Cell Proliferation, Differentiation, Survival Transcription Factors (e.g., c-Jun, c-Fos)->Cell Proliferation, Differentiation, Survival

Caption: Overview of the MAPK/ERK signaling cascade.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Targets (e.g., mTOR, GSK3β, FoxO) Downstream Targets (e.g., mTOR, GSK3β, FoxO) Akt->Downstream Targets (e.g., mTOR, GSK3β, FoxO) Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Downstream Targets (e.g., mTOR, GSK3β, FoxO)->Cell Survival, Growth, Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

NFkB_Pathway Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Pro-inflammatory Stimuli (e.g., TNF-α, IL-1)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits Ubiquitination & Degradation of IκBα Ubiquitination & Degradation of IκBα IκBα->Ubiquitination & Degradation of IκBα Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription (Inflammation, Immunity, Survival) Gene Transcription (Inflammation, Immunity, Survival) Nuclear Translocation->Gene Transcription (Inflammation, Immunity, Survival)

Caption: The canonical NF-κB signaling pathway.

References

Application Note and Protocol: Quantitative Analysis of 3,4'-Dihydroxypropiophenone using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4'-Dihydroxypropiophenone is a phenolic compound of interest in various fields of research, including pharmacology and metabolomics. Its structural similarity to endogenous catecholamines and their metabolites suggests potential biological activity. As a metabolite of dopamine (B1211576), this compound offers a window into complex biochemical processes.[1][2][3][4] Accurate and precise quantification of this analyte in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding its physiological roles. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is robust, sensitive, and suitable for routine analysis in a laboratory setting.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of this compound and similar phenolic compounds using HPLC-UV. These values are representative and may vary depending on the specific instrumentation and method optimization.

ParameterTypical Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.4 - 4.8 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., 3'-Hydroxypropiophenone

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (drug-free, sourced from a reputable biobank)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • Nitrogen evaporator

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3'-Hydroxypropiophenone and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation from Human Plasma (Solid Phase Extraction)
  • Thaw frozen human plasma samples at room temperature.

  • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the IS working solution (10 µg/mL).

  • Vortex for 30 seconds.

  • Add 500 µL of 0.1 M phosphoric acid to precipitate proteins and acidify the sample.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove interfering substances.

  • Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-UV Method
  • Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 60% B

    • 10-12 min: 60% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 5% B

    • 15-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • UV Detection Wavelength: 280 nm (based on the absorbance maxima of similar phenolic compounds)

Data Analysis and Quantification
  • Inject the prepared calibration standards and plasma samples into the HPLC system.

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the plasma samples using the peak area ratios and the regression equation.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_final_prep Final Preparation plasma Plasma Sample (500 µL) add_is Add Internal Standard (50 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add Phosphoric Acid (500 µL) vortex1->add_acid vortex2 Vortex add_acid->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant load_sample Load Sample supernatant->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute with Methanol wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute transfer Transfer to HPLC Vial reconstitute->transfer hplc_analysis HPLC-UV Analysis transfer->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis

Caption: Experimental workflow for the quantitative analysis of this compound.

dopamine_metabolism cluster_pathway Dopamine Metabolic Pathway cluster_enzymes Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) Dopamine->DOPAL MAO Three_MT 3-Methoxytyramine Dopamine->Three_MT COMT2 DHPP This compound Dopamine->DHPP Unknown DOPAC DOPAC (3,4-Dihydroxyphenylacetic Acid) DOPAL->DOPAC ALDH HVA HVA (Homovanillic Acid) DOPAC->HVA COMT1 Three_MT->HVA MAO, ALDH TH Tyrosine Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase MAO Monoamine Oxidase ALDH Aldehyde Dehydrogenase COMT1 Catechol-O-Methyl Transferase COMT2 Catechol-O-Methyl Transferase Unknown Potential Metabolic Conversion

Caption: Simplified metabolic pathway of dopamine indicating the position of this compound.

References

Application Notes and Protocols for Studying the Antimicrobial Effects of Dihydroxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyphenyl derivatives, a class of phenolic compounds, are of significant interest in the development of new antimicrobial agents. Their structural features, particularly the presence of hydroxyl groups on a phenyl ring, contribute to their diverse biological activities. These compounds have demonstrated potential in combating a wide range of pathogenic microorganisms, including antibiotic-resistant strains. Their mechanisms of action are multifaceted, often involving disruption of microbial membranes, inhibition of key enzymes, and interference with signaling pathways such as quorum sensing.

This document provides detailed protocols for essential in vitro assays to evaluate the antimicrobial efficacy of dihydroxyphenyl derivatives. It is designed to guide researchers through the process of determining minimum inhibitory and bactericidal concentrations, assessing the rate of microbial killing, evaluating anti-biofilm activity, and elucidating mechanisms of action related to membrane permeability.

Data Presentation: Summarized Antimicrobial Activity

The following tables summarize the antimicrobial properties of various dihydroxyphenyl derivatives against common bacterial pathogens. This data is intended to provide a comparative overview and a basis for experimental design.

Table 1: Minimum Inhibitory Concentration (MIC) of Dihydroxyphenyl Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridPseudomonas aeruginosa15.62–31.25[1]
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridEnterococcus faecalis15.62–31.25[1]
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridStaphylococcus aureus62.5–125[1]
3,4-Dihydroxyphenyl PeptidomimeticsEscherichia coli0.25 - 4.0 (µM)[2]
3,4-Dihydroxyphenyl PeptidomimeticsStaphylococcus aureus0.25 - 4.0 (µM)[2]
SalicylaldehydeStaphylococcus aureus1000 - 10000[3]
VanillinStaphylococcus aureus1000 - 10000[3]
5,7-dihydroxyflavanone (B1678386) (Pinocembrin)Gram-positive bacteria10 - 20[4]

Table 2: Minimum Bactericidal Concentration (MBC) of Dihydroxyphenyl Derivatives

Compound/DerivativeTest OrganismMBC (µg/mL)MBC/MIC RatioReference
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridPseudomonas aeruginosa31.25 - 62.52[1][5]
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridEnterococcus faecalis31.25 - 62.52[1][5]
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridStaphylococcus aureus125 - 2502[1][5]
1018-K6 (peptide derivative)Salmonella enterica16 - 128-[6]

Table 3: Anti-Biofilm Activity of Dihydroxyphenyl Derivatives

Compound/DerivativeTest OrganismConcentrationBiofilm Inhibition/Reduction (%)Reference
3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid (1d-g)Pseudomonas aeruginosaMIC> Gentamicin[1][5]
SalicylaldehydeStaphylococcus aureus1-10 mg/mL70 - 93[3]
VanillinStaphylococcus aureus1-10 mg/mL70 - 93[3]
Dihydropyrrolone derivative (9i)Pseudomonas aeruginosa250 µM60[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards and can be adapted for specific research needs.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with Bacterial Suspension Inoculum->Inoculate Compound Prepare Dihydroxyphenyl Derivative Stock Solution SerialDilution Perform 2-fold Serial Dilutions of Compound in 96-well plate Compound->SerialDilution Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->SerialDilution SerialDilution->Inoculate Controls Include Growth and Sterility Controls Inoculate->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate ReadMIC Visually inspect for turbidity and determine MIC Incubate->ReadMIC MBC_Workflow MIC_Plate Completed MIC Plate Subculture Subculture from clear wells (MIC and higher concentrations) onto agar (B569324) plates MIC_Plate->Subculture Incubate_Agar Incubate agar plates at 37°C for 24-48 hours Subculture->Incubate_Agar Count_CFU Count Colony Forming Units (CFU) Incubate_Agar->Count_CFU Determine_MBC Determine MBC (≥99.9% reduction in CFU) Count_CFU->Determine_MBC Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate tubes Inoculum->Inoculate Tubes Prepare tubes with broth and different compound concentrations (e.g., MIC, 2xMIC, 4xMIC) Tubes->Inoculate Timepoints Incubate and collect aliquots at various time points (0, 2, 4, 8, 12, 24h) Inoculate->Timepoints SerialDilute Perform Serial Dilutions Timepoints->SerialDilute Plate Plate dilutions onto agar SerialDilute->Plate IncubatePlates Incubate plates and count CFU Plate->IncubatePlates Plot Plot log10 CFU/mL vs. Time IncubatePlates->Plot Anti_Biofilm_Workflow cluster_formation Biofilm Formation cluster_staining Staining and Quantification Inoculate Inoculate 96-well plate with bacterial culture and compound Incubate Incubate for 24-48h to allow biofilm formation Inoculate->Incubate Wash1 Wash wells to remove planktonic cells Incubate->Wash1 Stain Stain with 0.1% Crystal Violet Wash1->Stain Wash2 Wash to remove excess stain Stain->Wash2 Solubilize Solubilize bound stain (e.g., with ethanol (B145695) or acetic acid) Wash2->Solubilize Measure Measure absorbance (e.g., at 570-595 nm) Solubilize->Measure Mechanisms cluster_membrane Cell Envelope Disruption cluster_enzyme Enzyme Inhibition cluster_qs Quorum Sensing Interference DHP Dihydroxyphenyl Derivatives Membrane Bacterial Cell Membrane DHP->Membrane Direct Interaction Enzyme Essential Bacterial Enzymes (e.g., DNA Gyrase, Hydrolases) DHP->Enzyme Binding to Active Site QS_Signal Quorum Sensing Signal Production DHP->QS_Signal Inhibition QS_Receptor Signal Receptor Binding DHP->QS_Receptor Antagonism Permeabilization Increased Permeability Membrane->Permeabilization Leakage Leakage of Intracellular Components Permeabilization->Leakage Cell Death Cell Death Leakage->Cell Death Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Inhibition of Replication/\nMetabolism Inhibition of Replication/ Metabolism Inhibition->Inhibition of Replication/\nMetabolism QS_Signal->QS_Receptor Virulence Virulence Factor Expression & Biofilm Formation QS_Receptor->Virulence Reduced Pathogenicity Reduced Pathogenicity Virulence->Reduced Pathogenicity Inhibition of Replication/\nMetabolism->Cell Death Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell Autoinducer_Synthase Autoinducer Synthase (e.g., LasI, RhlI) Autoinducer Autoinducer Signal (e.g., AHLs) Autoinducer_Synthase->Autoinducer Receptor Transcriptional Regulator (e.g., LasR, RhlR) Autoinducer->Receptor Gene_Expression Target Gene Expression Receptor->Gene_Expression Biofilm Biofilm Formation Receptor->Biofilm Inhibition Virulence Virulence Factors Receptor->Virulence Inhibition Gene_Expression->Biofilm Gene_Expression->Virulence DHP Dihydroxyphenyl Derivatives DHP->Receptor Competitive Binding (Antagonist)

References

Troubleshooting & Optimization

Troubleshooting low yield in Friedel-Crafts acylation of catechols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Friedel-Crafts acylation of catechols. The content is structured in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guide: Low Yields and Side Reactions

This section addresses specific issues that can lead to poor outcomes in your experiment.

Question 1: My direct acylation of catechol gave a very low yield, and I mostly recovered starting material or a complex mixture. What went wrong?

Answer:

Direct C-acylation of unprotected catechol under standard Friedel-Crafts conditions is notoriously difficult and often results in low to negligible yields. Several factors contribute to this poor outcome:

  • Catalyst Deactivation by Chelation: Catechol's two adjacent hydroxyl groups act as a strong bidentate ligand, chelating to the Lewis acid catalyst (e.g., AlCl₃). This forms a stable complex that deactivates the catalyst, preventing it from activating the acylating agent. This chelation also strongly deactivates the aromatic ring towards electrophilic attack.

  • Competitive O-Acylation: The hydroxyl groups of catechol are highly nucleophilic and can be easily acylated to form catechol monoacetate or diacetate (O-acylation). This reaction is often kinetically favored over the desired C-acylation, consuming your starting materials and reagents without forming the target hydroxyaryl ketone.[1]

  • Substrate Polymerization: Under the harsh acidic conditions of the reaction, the electron-rich catechol ring is susceptible to polymerization, leading to intractable tars and reducing the yield of the desired product.

A more effective and reliable strategy is a two-step approach involving initial protection of the hydroxyl groups followed by an intramolecular rearrangement.

Question 2: How can I improve the yield of my acylated catechol product?

Answer:

The most successful method for synthesizing acylated catechols is a two-step sequence:

  • O-Acylation (Protection): First, protect the reactive hydroxyl groups of catechol by converting it to its diester, typically catechol diacetate. This is a high-yielding reaction that prevents catalyst chelation and directs the reaction towards the desired outcome in the next step.

  • Fries Rearrangement: Subject the purified catechol diacetate to a Lewis acid-catalyzed Fries rearrangement. This intramolecular reaction rearranges an acyl group from the oxygen to the aromatic ring, yielding the desired C-acylated hydroxyketone.[1]

This two-step pathway, while longer, circumvents the major issues of direct acylation and generally provides a much cleaner reaction with higher, more reliable yields.

Question 3: My Fries rearrangement of catechol diacetate is giving a low yield (under 20%). How can I optimize this step?

Answer:

Low yields in the Fries rearrangement of catechol diacetate can often be traced to reaction conditions. A reported procedure for a similar substrate (3-methylcatechol diacetate) using aluminum chloride yielded only 18%, highlighting the sensitivity of this reaction.[2] Here are key parameters to investigate for optimization:

  • Temperature Control: Temperature is a critical factor. For the rearrangement of catechol derivatives, higher temperatures (e.g., >120°C) tend to favor the formation of the ortho-acylated product, which is often the desired isomer.[1][2] However, excessively high temperatures can lead to decomposition and the formation of side products.[3]

    • Troubleshooting Step: Carefully control the reaction temperature. Experiment with a range of temperatures (e.g., 100°C to 160°C) to find the optimal balance between reaction rate and product stability for your specific substrate. A stepwise heating profile, as described in the protocol for 3-methylcatechol (B131232) diacetate, may be beneficial.[2]

  • Catalyst Stoichiometry and Choice: The Fries rearrangement typically requires at least a stoichiometric amount of the Lewis acid catalyst.[1] Using less may result in an incomplete reaction.

    • Troubleshooting Step: Ensure you are using at least 1.0 to 1.5 equivalents of a fresh, anhydrous Lewis acid. While AlCl₃ is common, other Lewis acids like BF₃, TiCl₄, or SnCl₄, as well as Brønsted acids like HF and methanesulfonic acid, can also catalyze the reaction and may offer better results for your specific substrate.[1][4]

  • Solvent Polarity: The choice of solvent can influence the ratio of ortho to para isomers. Non-polar solvents tend to favor the ortho product, while more polar solvents increase the proportion of the para product.[1] For many applications involving catechol, the ortho product is desired due to its ability to form a stable bidentate complex with the catalyst.[1]

    • Troubleshooting Step: If isomer control is an issue, consider changing the solvent. For solvent-free conditions, temperature becomes the primary determinant of selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts acylation of phenols and catechols so challenging? A1: Phenols and catechols present two main challenges. First, the hydroxyl groups can be acylated faster than the aromatic ring (O-acylation vs. C-acylation). Second, the lone pairs on the oxygen atoms coordinate strongly with the Lewis acid catalyst. In the case of catechol, the two adjacent hydroxyls form a stable chelate with the catalyst, effectively removing it from the reaction and deactivating the aromatic ring.[5]

Q2: What is the Fries Rearrangement? A2: The Fries rearrangement is a reaction where a phenolic ester is converted to a hydroxyaryl ketone using a Lewis acid catalyst.[1] It involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions.[1] This reaction is a powerful tool for producing acylated phenols when direct acylation fails.

Q3: How does temperature affect the ortho vs. para selectivity in the Fries Rearrangement? A3: Generally, lower reaction temperatures favor the formation of the para-substituted product (kinetic control), while higher temperatures favor the more thermodynamically stable ortho-substituted product.[1] The ortho isomer's stability is enhanced by its ability to form a stable six-membered chelate ring with the aluminum catalyst.[6]

Q4: Can I use other acylating agents besides acetyl chloride or acetic anhydride (B1165640)? A4: Yes, a variety of acylating agents can be used, including other acyl halides and carboxylic acid anhydrides. The choice of acylating agent will determine the acyl group that is introduced onto the catechol ring. The Fries rearrangement is also general for various acyl groups on the phenolic ester.

Q5: Why do I need to use anhydrous conditions? A5: Lewis acid catalysts like aluminum chloride (AlCl₃) react vigorously and are deactivated by water. Any moisture in the reagents or glassware will consume the catalyst, leading to a lower or zero yield. It is critical to use anhydrous reagents and properly dried glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: O-Acetylation of Catechol to Catechol Diacetate (Base-Catalyzed)

This protocol describes the protection of catechol's hydroxyl groups via acetylation using acetic anhydride and pyridine (B92270).

Materials:

  • Catechol

  • Acetic Anhydride (Ac₂O)

  • Dry Pyridine

  • Toluene (B28343)

  • Dichloromethane (B109758) (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve catechol (1.0 eq.) in dry pyridine (5-10 mL per mmol of catechol) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (2.2-2.5 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the careful addition of methanol.

  • Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude catechol diacetate.

  • Purify the product by recrystallization or silica (B1680970) gel column chromatography if necessary.

Protocol 2: Fries Rearrangement of Catechol Diacetate

This protocol is adapted from a procedure for 3-methylcatechol diacetate and may require optimization for catechol diacetate.[2]

Materials:

  • Catechol Diacetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dilute Hydrochloric Acid (HCl)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Petrol (Petroleum Ether) for recrystallization

Procedure:

  • In a dry flask, thoroughly mix finely powdered catechol diacetate (1.0 eq.) and ground anhydrous aluminum chloride (1.0-1.2 eq.).

  • Heat the solid mixture to 90°C and maintain this temperature for 5 minutes. (Critical Step: Precise temperature and time control is crucial to avoid side products) .[2]

  • Rapidly increase the temperature to 120°C and maintain for 25-30 minutes. The mixture will likely turn into a dark, solid mass.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding the solid to a beaker containing ice and dilute HCl. This is a highly exothermic process.

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like petroleum ether to yield the acylated catechol.[2]

Data Summary

CatalystTypical ConditionsExpected Yield for CatecholsNotes
AlCl₃ Stoichiometric, often solvent-free, 100-160°CLow to ModerateThe most common but can be harsh. Yield is highly dependent on temperature control.[2][8]
BF₃·OEt₂ Stoichiometric or catalytic, often in solventModerateA milder Lewis acid that can sometimes provide cleaner reactions and higher yields.[1][8]
TiCl₄, SnCl₄ Stoichiometric, often in solvent (e.g., CH₂Cl₂)VariableCan be effective catalysts for the Fries rearrangement.[4]
Brønsted Acids HF, CH₃SO₃H, PPAVariableStrong protic acids can also catalyze the rearrangement, avoiding metal-based reagents.[1][4]
Zeolites Solid acid catalyst, high temperaturePotentially higherOffer environmental benefits (reusability) but may require higher temperatures.[9]

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield in Catechol Acylation q1 Which method was used? start->q1 direct Direct C-Acylation q1->direct Direct twostep Two-Step: O-Acylation + Fries Rearrangement q1->twostep Two-Step issue_direct Problem: Catalyst Chelation & O-Acylation direct->issue_direct q2 Which step has low yield? twostep->q2 solution_direct Solution: Switch to Two-Step Method issue_direct->solution_direct o_acyl O-Acylation Step q2->o_acyl Step 1 fries Fries Rearrangement Step q2->fries Step 2 issue_o_acyl Problem: Incomplete Reaction / Workup Issues o_acyl->issue_o_acyl issue_fries Problem: Low Conversion / Isomers / Decomposition fries->issue_fries solution_o_acyl Solution: - Check reagent purity (esp. Ac₂O) - Use catalyst (Pyridine / H₂SO₄) - Ensure proper quench & wash issue_o_acyl->solution_o_acyl solution_fries Solution: - Check catalyst (anhydrous, >1 eq.) - Optimize temperature (critical) - Consider alternative Lewis Acid issue_fries->solution_fries Recommended_Pathway catechol Catechol (1,2-Dihydroxybenzene) step1 Step 1: O-Acylation catechol->step1 diacetate Catechol Diacetate (O-Acylated Intermediate) step2 Step 2: Fries Rearrangement diacetate->step2 product Acylated Catechol (C-Acylated Product) step1->diacetate reagent1 Acetic Anhydride + Pyridine (cat.) reagent1->step1 step2->product reagent2 AlCl₃ (≥1 eq.) Heat (e.g., 120°C) reagent2->step2 Problematic_Pathway cluster_reactants Reactants cluster_products Observed Outcomes catechol Catechol reaction Direct Friedel-Crafts Conditions catechol->reaction reagents RCOCl + AlCl₃ reagents->reaction chelation Deactivated Catechol-AlCl₃ Chelate reaction->chelation Major Issue o_acylation O-Acylated Byproduct reaction->o_acylation Side Reaction low_yield Low to No C-Acylated Product reaction->low_yield Result

References

Purification of crude 3,4'-Dihydroxypropiophenone from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4'-Dihydroxypropiophenone from reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, a common intermediate in pharmaceutical synthesis. The primary methods covered are recrystallization and column chromatography.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound is too soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration of the product and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. 3. If the volume of the solvent is already minimal, a different solvent or a mixture of solvents may be required. Consider adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.
Oily precipitate forms instead of crystals. 1. The solution is cooling too quickly. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. The presence of significant impurities that are depressing the melting point.1. Reheat the solution to dissolve the oil, and allow it to cool more slowly. Insulating the flask can help. 2. Choose a lower-boiling point solvent for recrystallization. 3. Attempt to remove some impurities by a preliminary purification step, such as a quick filtration through a small plug of silica (B1680970) gel, before recrystallization.
Low recovery of purified crystals. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a different solvent system where the compound is less soluble at low temperatures. 2. Wash the crystals with a minimal amount of ice-cold recrystallization solvent. 3. Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing on the filter paper.
Crystals are colored. 1. Colored impurities are present in the crude product.1. Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. 1. The eluent system is too polar or not polar enough. 2. The column was overloaded with the crude product. 3. The column was not packed properly, leading to channeling.1. Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). 2. Use an appropriate amount of crude product for the column size. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The product is not eluting from the column. 1. The eluent is not polar enough. 2. The compound is interacting strongly with the acidic silica gel.1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. 2. Add a small amount (e.g., 0.5-1%) of a polar modifier like acetic acid or triethylamine (B128534) to the eluent to reduce strong interactions with the silica. Given the phenolic nature of the product, a small amount of acetic acid is often beneficial.
The compound is running with the solvent front. 1. The eluent is too polar.1. Start with a less polar eluent system.
Streaking of the compound on the column. 1. The sample was not loaded in a concentrated band. 2. The compound is sparingly soluble in the eluent.1. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. Alternatively, use the dry loading technique. 2. Choose an eluent system in which the compound is more soluble.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound via Friedel-Crafts acylation of catechol?

A1: The Friedel-Crafts acylation of catechol with propionyl chloride or propionic anhydride (B1165640) can lead to several byproducts. These may include the other regioisomer, 2,3-dihydroxypropiophenone, and potentially some O-acylated products where one or both of the hydroxyl groups of catechol have been esterified. Incomplete reaction can also leave unreacted catechol and propionic acid/anhydride in the crude mixture.

Q2: How can I monitor the progress of the column chromatography purification?

A2: Thin Layer Chromatography (TLC) is the most common method to monitor the separation. Small samples from the fractions collected from the column are spotted on a TLC plate and developed in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexane). The spots are visualized under UV light. Fractions containing the pure product (as determined by a single spot at the correct Rf value) are then combined.

Q3: What is a suitable solvent for recrystallizing this compound?

A3: A mixture of water and a water-miscible organic solvent like ethanol (B145695) or methanol (B129727) is often a good choice for recrystallizing polar phenolic compounds. The crude product is dissolved in a minimal amount of the hot alcohol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then reheated until it is clear and allowed to cool slowly.

Q4: My purified this compound is still slightly colored. Is this a problem?

A4: A pale yellow or off-white color is common for phenolic compounds and may not necessarily indicate significant impurity. However, a dark color suggests the presence of oxidized impurities. The purity should be assessed by analytical methods such as melting point determination, HPLC, or NMR spectroscopy. If higher purity is required, a second recrystallization, possibly with the use of activated charcoal, or column chromatography may be necessary.

Q5: How can I 'dry load' a sample onto a chromatography column?

A5: To dry load your sample, dissolve the crude this compound in a suitable solvent (e.g., methanol or acetone). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained. This powder can then be carefully added to the top of the packed column.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Slowly add hot deionized water to the solution until it becomes slightly cloudy (turbid).

  • Reheat the mixture gently until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

ParameterValue
Starting Material10 g of crude this compound
Purity of Starting Material~85%
Solvent Ratio (approx.)Ethanol:Water (e.g., 2:1 to 3:1 v/v)
Expected Yield7.5 - 8.5 g
Expected Purity>98%
Protocol 2: Column Chromatography of Crude this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the column by packing silica gel in hexane as a slurry.

  • Dissolve the crude this compound in a minimal amount of ethyl acetate or a mixture of hexane and ethyl acetate.

  • Load the sample onto the top of the silica gel column.

  • Begin eluting the column with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane).

  • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

ParameterValue
Starting Material5 g of crude this compound
Purity of Starting Material~85%
Stationary Phase150 g Silica Gel
Mobile Phase (Eluent)Gradient of 10% to 50% Ethyl Acetate in Hexane
Expected Yield3.8 - 4.3 g
Expected Purity>99%

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add minimal hot solvent A->B C Completely dissolved solution B->C D Slow cooling to room temperature C->D E Ice bath D->E F Crystal formation E->F G Vacuum filtration F->G H Wash with cold solvent G->H I Dry crystals H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow A Prepare silica gel slurry B Pack column A->B C Load crude sample B->C D Elute with solvent gradient (e.g., Hexane/Ethyl Acetate) C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H I Pure this compound H->I

Caption: General workflow for column chromatography purification.

Troubleshooting_Tree Start Purification Issue Method Recrystallization or Column Chromatography? Start->Method Recryst Recrystallization Method->Recryst Recryst. ColChrom Column Chromatography Method->ColChrom Column NoCrystals No crystals forming? Recryst->NoCrystals LowYieldRecryst Low yield? Recryst->LowYieldRecryst PoorSep Poor separation? ColChrom->PoorSep NoElution Product not eluting? ColChrom->NoElution TooMuchSolvent Yes: Boil off solvent or add anti-solvent NoCrystals->TooMuchSolvent SlowCool No: Cool slower, scratch flask NoCrystals->SlowCool WashCold Yes: Wash with minimal ice-cold solvent LowYieldRecryst->WashCold CheckSolubility No: Check solubility in cold solvent LowYieldRecryst->CheckSolubility WrongEluent Yes: Optimize eluent with TLC PoorSep->WrongEluent Overloaded No: Check column loading PoorSep->Overloaded IncreasePolarity Yes: Increase eluent polarity NoElution->IncreasePolarity AcidBaseMod No: Add acid/base modifier to eluent NoElution->AcidBaseMod

Caption: A decision tree for troubleshooting common purification problems.

Technical Support Center: Activated Carbon Treatment for Phenolic Compound Decolorization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using activated carbon to remove colored impurities from phenolic compounds.

Troubleshooting Guide

This guide addresses common problems encountered during the decolorization of phenolic compounds using activated carbon.

Problem IDIssuePossible CausesSuggested Solutions
AC-T01 Poor Decolorization Efficiency - Inappropriate type of activated carbon.- Incorrect pH of the solution.- Insufficient contact time.- Inadequate adsorbent dosage.- Presence of competing organic compounds.- Select an activated carbon with a suitable pore size distribution for the target impurity molecules. Microporous carbons are often effective for smaller molecules.[1][2]- Adjust the solution pH. The surface charge of activated carbon and the ionization state of phenolic compounds are pH-dependent. For many phenols, acidic conditions (pH 2-5) enhance adsorption.[3][4][5]- Increase the contact time to allow for equilibrium to be reached. Initial adsorption can be rapid, but reaching maximum capacity may take longer.[1][3]- Increase the amount of activated carbon. A higher dosage provides more active sites for adsorption.[3]- Consider a pre-treatment step to remove other organic compounds that may compete for adsorption sites.
AC-T02 Product Loss (Adsorption of Phenolic Compound) - Activated carbon has a high affinity for the desired phenolic compound.- Excessive amount of activated carbon used.- Prolonged contact time.- Use a more selective activated carbon if available.- Optimize the activated carbon dosage by performing a dose-response experiment to find the minimum amount required for effective decolorization.- Reduce the contact time. Monitor both color removal and product concentration over time to find the optimal duration.[6]
AC-T03 Fine Carbon Particles in Filtrate - Inadequate filtration method.- Use of powdered activated carbon (PAC) without a proper filtration setup.- Use a finer filter paper or a membrane filter with a suitable pore size.- For powdered activated carbon, consider using a filter aid like celite.- If feasible, switch to granular activated carbon (GAC) which is easier to separate.[7]
AC-T04 Inconsistent Results Between Batches - Variation in the activated carbon material.- Inconsistent experimental conditions (pH, temperature, agitation).- Changes in the composition of the crude phenolic compound solution.- Source activated carbon from a reliable supplier and use the same batch for a series of experiments.- Strictly control all experimental parameters.[1]- Characterize the starting material to identify any variations in impurity profiles.
AC-T05 Formation of New Impurities - Catalytic oxidative coupling of phenolic compounds on the activated carbon surface.- Modify the activated carbon surface to inhibit these reactions, for instance, through acid washing.- Degas the solvent and perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8]

Frequently Asked Questions (FAQs)

1. How do I select the right type of activated carbon for my application?

The choice of activated carbon depends on the nature of the colored impurities and the phenolic compound. Key parameters to consider are:

  • Source Material: Coconut shell-based activated carbons typically have a high proportion of micropores, making them suitable for removing small impurity molecules. Wood-based carbons have a broader pore size distribution, which can be effective for a wider range of impurity sizes.[2]

  • Particle Size: Powdered activated carbon (PAC) offers a larger surface area and faster adsorption kinetics but requires fine filtration. Granular activated carbon (GAC) is easier to handle and separate from the solution.[1][7]

  • Surface Area and Pore Volume: A higher surface area and pore volume generally lead to a higher adsorption capacity.[1][3]

2. What is the optimal pH for removing colored impurities from phenolic compounds?

The optimal pH is crucial as it affects the surface charge of the activated carbon and the speciation of the phenolic compounds. For many phenolic compounds, adsorption is favored in acidic conditions (typically pH 2-5).[3][4][5] This is because at lower pH, the phenolic compounds are in their molecular form, which is less soluble and more readily adsorbed. It is recommended to determine the optimal pH experimentally for your specific system.

3. How much activated carbon should I use?

The dosage of activated carbon should be optimized for each specific application. Using too little may result in incomplete decolorization, while an excess can lead to the adsorption of the desired product and increased costs.[3][9] It is advisable to perform a series of experiments with varying adsorbent dosages to determine the minimum amount required to achieve the desired level of purity.

4. What is the typical contact time required for effective decolorization?

The contact time needed to reach adsorption equilibrium can vary from minutes to several hours.[1][3] The initial rate of adsorption is usually rapid, with a significant portion of impurities being removed within the first 10-30 minutes.[10] To determine the optimal contact time, it is recommended to take samples at different time points and analyze them for color and product concentration.

5. Can activated carbon be regenerated and reused?

Yes, exhausted activated carbon can be regenerated, which can make the process more cost-effective and sustainable. Common regeneration methods include:

  • Thermal Regeneration: Involves heating the carbon in an inert or oxidizing atmosphere to desorb and decompose the adsorbed impurities.

  • Chemical Regeneration: Uses solvents or chemical reagents to wash the carbon and remove the adsorbed substances.[1][11]

  • Biological Regeneration: Utilizes microorganisms to break down the adsorbed organic compounds.[1]

The feasibility of regeneration depends on the nature of the adsorbed impurities and the type of activated carbon.

Experimental Protocols

General Protocol for Decolorization of a Phenolic Compound Solution

This protocol provides a general procedure for removing colored impurities from a solution of a phenolic compound using powdered activated carbon (PAC).

Materials:

  • Crude phenolic compound solution

  • Powdered Activated Carbon (PAC)

  • Solvent (e.g., ethanol, water)

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Filter paper (e.g., Whatman No. 1) and funnel, or membrane filtration system

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Spectrophotometer for color measurement (optional)

  • HPLC or other analytical instrument for product quantification

Procedure:

  • Preparation of the Phenolic Solution: Dissolve the crude phenolic compound in a suitable solvent to a known concentration.

  • pH Adjustment: Measure the pH of the solution and adjust it to the desired value using dilute acid or base. For many phenols, an acidic pH (e.g., pH 3-5) is optimal.[4][12]

  • Addition of Activated Carbon: Add a pre-determined amount of powdered activated carbon to the solution. A typical starting dosage might be 1-5% (w/v) of the solution.

  • Adsorption: Stir the mixture at a constant speed and temperature for a specified period. A typical contact time to start with is 30-60 minutes.[3]

  • Filtration: Separate the activated carbon from the solution by gravity filtration or vacuum filtration. Ensure all the carbon is removed.

  • Analysis: Analyze the filtrate for the concentration of the phenolic compound (to determine product loss) and the level of colored impurities (e.g., by UV-Vis spectrophotometry at a specific wavelength).

Data Presentation: Comparison of Different Activated Carbons

The following table provides an example of how to present data when comparing the performance of different activated carbons for phenol (B47542) removal.

Activated Carbon TypeSourceSurface Area (m²/g)Adsorption Capacity (mg/g)Removal Efficiency (%)Optimal pH
GAC950Coal700.57169.91-7
PAC800Coal542.33176.58-7
PAC1000Coconut Shell1025.02212.96-7
Catha edulis Stem-basedBiomass1323-99.92

Data sourced from[1][3]. Note that experimental conditions for each study may vary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_separation Separation & Analysis A Crude Phenolic Solution B pH Adjustment A->B C Add Activated Carbon B->C D Agitation & Contact Time C->D E Filtration D->E F Purified Phenolic Solution E->F G Spent Activated Carbon E->G H Analysis (Purity & Yield) F->H

Caption: Experimental workflow for decolorizing phenolic compounds.

Troubleshooting_Tree Start Poor Decolorization? Cause1 Incorrect pH? Start->Cause1 Yes Cause2 Insufficient Dosage? Cause1->Cause2 No Solution1 Adjust pH Cause1->Solution1 Yes Cause3 Inadequate Contact Time? Cause2->Cause3 No Solution2 Increase Dosage Cause2->Solution2 Yes Cause4 Wrong AC Type? Cause3->Cause4 No Solution3 Increase Time Cause3->Solution3 Yes Solution4 Select Different AC Cause4->Solution4 Yes End Problem Resolved Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting decision tree for poor decolorization.

References

Technical Support Center: 3,4'-Dihydroxypropiophenone Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 3,4'-Dihydroxypropiophenone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A1: Based on the polarity of this compound and data from structurally similar compounds, a good starting point for solvent selection would be polar protic solvents such as water or ethanol (B145695). For the related compound 4'-Hydroxypropiophenone, successful recrystallization has been reported using both water and ethanol.[1] Another similar compound, 3',4'-Dihydroxyphenylacetone, shows good solubility in ethanol, DMF, and DMSO.[2]

Q2: Can a solvent mixture be used for recrystallization?

A2: Yes, a two-solvent system can be very effective if a single solvent does not provide the desired solubility characteristics. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. This induces crystallization upon cooling. For a polar compound like this compound, a potential mixture could be ethanol and water.

Q3: Should I use activated charcoal to decolorize the solution?

A3: It is generally not recommended to use activated charcoal (decolorizing carbon) when recrystallizing phenolic compounds like this compound.[3] Phenols can form colored complexes with ferric ions that may be present in charcoal, which could introduce impurities back into your product.[3]

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[4] Excessive solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[4] You can also cool the solution slowly to room temperature and then place it in an ice bath to maximize crystal formation. If the yield is still low, some product may be recovered by concentrating the mother liquor and performing a second crystallization.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating from a supersaturated solution too quickly.- Lower the temperature at which crystallization occurs by using a lower boiling point solvent or a solvent mixture. - Add a small amount of the "good" solvent back to the hot solution to decrease saturation.
No Crystals Form The solution is not sufficiently saturated. The solution is cooling too quickly.- Evaporate some of the solvent to increase the concentration of the compound. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of the pure compound. - Allow the solution to cool more slowly.
Crystals Form Too Quickly The solution is too concentrated. The solution is being cooled too rapidly.- Add a small amount of additional hot solvent to the solution.[4] - Ensure the solution cools slowly to room temperature before placing it in an ice bath.[4]
Poor Crystal Purity Impurities were co-precipitated during crystallization. The cooling process was too fast.- Repeat the recrystallization process, ensuring slow cooling. - Consider a different solvent or solvent system that may better exclude the specific impurities.

Solvent Solubility Data

The following table summarizes the solubility of this compound and a structurally related compound in various solvents. This information can guide the selection of an appropriate recrystallization solvent.

Compound Solvent Solubility Reference
4'-HydroxypropiophenoneWaterSuitable for recrystallization[1]
4'-HydroxypropiophenoneEthanolSuitable for recrystallization[1]
3',4'-DihydroxyphenylacetoneDMF30 mg/mL[2]
3',4'-DihydroxyphenylacetoneDMSO20 mg/mL[2]
3',4'-DihydroxyphenylacetoneEthanol30 mg/mL[2]
3',4'-DihydroxyphenylacetonePBS (pH 7.2)10 mg/mL[2]
CatecholTolueneSuitable for recrystallization[5]

Experimental Protocol: Solvent Selection for Recrystallization

This protocol outlines a systematic approach to identifying the optimal solvent for the recrystallization of this compound.

Objective: To find a solvent that dissolves this compound when hot but not when cold.

Materials:

  • This compound (crude)

  • A selection of test solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer (optional)

  • Glass stirring rods

Procedure:

  • Initial Solubility Screening (Room Temperature):

    • Place approximately 20-30 mg of crude this compound into separate test tubes.

    • Add 0.5 mL of a different solvent to each test tube.

    • Agitate the tubes (vortex or stir) for 30-60 seconds.

    • Observe and record the solubility of the compound in each solvent at room temperature. A suitable solvent should show low solubility at this stage.

  • Hot Solvent Solubility Test:

    • For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes using a hot plate or water bath.

    • Add the solvent dropwise while heating and stirring until the solid completely dissolves. Record the approximate volume of solvent used.

    • An ideal solvent will dissolve the compound completely at an elevated temperature in a reasonable amount of solvent.

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Once at room temperature, place the test tubes in an ice bath to further reduce the temperature.

    • Observe and record the formation of crystals in each tube. The best solvent will yield a large quantity of well-formed crystals upon cooling.

  • Solvent Mixture Optimization (if necessary):

    • If no single solvent is ideal, select a "good" solvent (high solubility) and a "poor" solvent (low solubility) that are miscible.

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise to the hot solution until a persistent cloudiness appears.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Process Workflow

Recrystallization_Workflow start Start: Crude this compound solubility_test Perform Solvent Solubility Screening start->solubility_test single_solvent Single Solvent System solubility_test->single_solvent Ideal solvent found mixed_solvent Two-Solvent System solubility_test->mixed_solvent No ideal single solvent dissolve Dissolve Compound in Minimum Hot Solvent single_solvent->dissolve mixed_solvent->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form filter Filter Crystals (Vacuum Filtration) crystals_form->filter Yes troubleshoot Troubleshoot crystals_form->troubleshoot No wash Wash Crystals with Cold Solvent filter->wash dry Dry Pure Crystals wash->dry end End: Pure this compound dry->end troubleshoot->solubility_test Re-evaluate solvent

Caption: Workflow for optimizing the recrystallization of this compound.

References

Preventing oxidation of 3,4'-Dihydroxypropiophenone during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4'-Dihydroxypropiophenone, focusing on the prevention of its oxidation during experimental workup.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: this compound contains a catechol moiety (a 1,2-dihydroxybenzene ring). Catechols are highly susceptible to oxidation, especially under neutral to basic pH conditions, in the presence of oxygen, or when exposed to certain metal ions. This oxidation can lead to the formation of colored ortho-quinones and other degradation products, which can complicate purification and reduce the yield of the desired product.

Q2: What are the visible signs of oxidation of this compound?

A2: The primary visible sign of oxidation is a change in the color of the solution or the isolated solid. Solutions may turn from colorless to yellow, brown, or even black. The isolated solid may also appear discolored, ranging from off-white to brown, instead of a pure white or pale crystalline powder.

Q3: At what pH is this compound most stable during workup?

A3: this compound is most stable under acidic to neutral conditions (pH < 7). Basic conditions (pH > 7) significantly accelerate the rate of oxidation of the catechol group. Therefore, it is crucial to avoid basic washes during the workup or to neutralize any basic solutions promptly.

Q4: Can I use a standard aqueous workup for reactions involving this compound?

A4: A standard aqueous workup can be used, but with precautions. It is essential to ensure that all aqueous solutions are deoxygenated and kept under an inert atmosphere (e.g., nitrogen or argon) if possible. The pH of any aqueous washes should be maintained at or below neutral. The addition of a suitable antioxidant to the aqueous phases is also highly recommended.

Troubleshooting Guides

Issue 1: Discoloration of the organic layer during aqueous extraction.

Potential Cause: Oxidation of the this compound due to dissolved oxygen in the aqueous wash solutions, or a pH that is too high.

Troubleshooting Steps:

  • Deoxygenate Aqueous Solutions: Before use, sparge all aqueous wash solutions (e.g., water, brine) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Control pH: Ensure the pH of the aqueous phase is neutral or slightly acidic. If a basic wash is necessary to remove acidic impurities, it should be performed quickly at low temperatures and immediately followed by a wash with a dilute, weak acid (e.g., 1% citric acid or acetic acid solution) to neutralize the organic layer.

  • Use of Antioxidants: Add a small amount of a reducing agent or antioxidant to the aqueous wash solutions. Common choices include ascorbic acid or sodium dithionite (B78146).

Issue 2: The isolated product is a brown, oily residue instead of a crystalline solid.

Potential Cause: Significant oxidation has occurred, leading to the formation of polymeric or other degradation byproducts that inhibit crystallization.

Troubleshooting Steps:

  • Optimize Workup Conditions: Re-evaluate the entire workup procedure to minimize exposure to air and high pH. Ensure all steps are performed as quickly as possible.

  • Incorporate Antioxidants: Proactively add an antioxidant to the reaction mixture before starting the workup. This can help protect the this compound from the outset.

  • Purification Strategy: If oxidation has already occurred, attempt purification using column chromatography on silica (B1680970) gel. The oxidized byproducts are often more polar and may be separated from the desired product. Use a solvent system that is not overly polar to prevent streaking of the product on the column. Consider deactivating the silica gel with a small amount of a weak acid if the product is particularly sensitive.

Data Presentation

The following table summarizes the relative effectiveness of common antioxidants in preventing the oxidation of catechol-containing compounds during a typical aqueous workup. The "Relative Purity" is a representative value based on qualitative observations from literature and is intended for comparative purposes.

Antioxidant Added to Aqueous WashConcentrationWorkup AtmosphereObserved Color of Organic LayerRelative Purity of Isolated Product (%)
NoneN/AAirYellow to Brown75
NoneN/AInert (Nitrogen)Pale Yellow85
Ascorbic Acid0.1 MAirColorless95
Sodium Dithionite0.1 MAirColorless92
Sodium Metabisulfite0.1 MAirPale Yellow90

Experimental Protocols

Protocol 1: General Aqueous Workup with Ascorbic Acid as an Antioxidant
  • Preparation of Wash Solution: Prepare a 0.1 M solution of ascorbic acid in deionized water. Sparge the solution with nitrogen gas for 20 minutes to deoxygenate.

  • Initial Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure.

  • Extraction: Dilute the reaction residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • The 0.1 M ascorbic acid solution (2 x 50 mL for a 100 mL organic layer).

    • Brine (1 x 50 mL), also prepared with deoxygenated water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Reductive Workup using Sodium Dithionite
  • Preparation of Reductive Wash: Prepare a 0.1 M solution of sodium dithionite in deionized water. This solution should be prepared fresh just before use as it is not stable over long periods.

  • Extraction: After the reaction is complete, dilute the mixture with an organic solvent and water.

  • Reductive Wash: Transfer the mixture to a separatory funnel and add the freshly prepared sodium dithionite solution. Shake the funnel gently. The dithionite will help to reduce any newly formed quinone back to the catechol.

  • Separation and Further Washes: Separate the layers. Wash the organic layer with deoxygenated water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Mandatory Visualization

Below are diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

OxidationPathway This compound This compound Ortho-semiquinone_radical Ortho-semiquinone_radical This compound->Ortho-semiquinone_radical Oxidation (e.g., O2, high pH) Ortho-quinone Ortho-quinone Ortho-semiquinone_radical->Ortho-quinone Further Oxidation Polymerization/Degradation Polymerization/Degradation Ortho-quinone->Polymerization/Degradation Undesired Reactions

Caption: Oxidation pathway of this compound.

ExperimentalWorkflow start Reaction Completion quench Quench Reaction start->quench extract Extract with Organic Solvent quench->extract wash Wash with Antioxidant Solution (e.g., 0.1M Ascorbic Acid) extract->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate product Isolated Product concentrate->product

Caption: Recommended workup workflow to prevent oxidation.

LogicalRelationship High_pH High pH (>7) Oxidation Increased Oxidation High_pH->Oxidation Presence_of_O2 Presence of O2 Presence_of_O2->Oxidation Low_Yield Low Yield / Impure Product Oxidation->Low_Yield Antioxidants Use of Antioxidants Prevention Prevention of Oxidation Antioxidants->Prevention Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Prevention Acidic_Neutral_pH Acidic/Neutral pH Acidic_Neutral_pH->Prevention High_Yield High Yield / Pure Product Prevention->High_Yield

Caption: Factors influencing the oxidation of this compound.

Side reactions in the synthesis of propiophenone derivatives and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of propiophenone (B1677668) and its derivatives. It is intended for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing propiophenone derivatives?

A1: The three primary methods for synthesizing propiophenone and its derivatives are Friedel-Crafts acylation, vapor-phase cross-decarboxylation, and Grignard synthesis. Another potential route, though less direct for propiophenone itself, is the oxidation of a corresponding secondary alcohol. Each method has distinct advantages and is prone to specific side reactions.

Q2: Which synthesis method is most suitable for laboratory-scale synthesis?

A2: For laboratory-scale synthesis, Friedel-Crafts acylation is a widely used and versatile method.[1] It is a classic electrophilic aromatic substitution reaction that is generally high-yielding. Grignard synthesis is also a valuable technique, particularly when specific substitution patterns are desired. The vapor-phase cross-decarboxylation method is more suited for industrial-scale production due to the high temperatures required.[2]

Q3: What are the primary safety concerns associated with these synthesis methods?

A3: In Friedel-Crafts acylation, the use of anhydrous aluminum chloride, a corrosive Lewis acid, requires handling in a moisture-free environment to prevent vigorous reactions. The reaction also evolves hydrogen chloride gas, which is corrosive and toxic. Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. Therefore, strict anhydrous conditions are essential. Oxidation reactions, particularly those using chromium-based reagents like Jones reagent, involve toxic and carcinogenic materials.

Troubleshooting Guides

Friedel-Crafts Acylation

The Friedel-Crafts acylation of an aromatic compound with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst is a common route to propiophenone derivatives.

Issue 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by hydration. Ensure the catalyst is anhydrous and handled under an inert atmosphere.[3]
Impure Reagents Benzene (B151609), propionyl chloride, and other reagents should be pure and anhydrous. Use freshly distilled reagents for best results.
Insufficient Reaction Time or Temperature Optimize the reaction time and temperature. For the reaction of benzene with propionyl chloride, heating to around 60°C for 30-60 minutes after the initial addition can improve the yield.[3]
Deactivated Starting Material Friedel-Crafts acylation is not suitable for strongly deactivated aromatic rings (e.g., nitrobenzene).[3] Consider an alternative synthetic route for such substrates.
Basic Groups on Substrate Aromatic compounds with basic groups (e.g., aniline) will complex with the Lewis acid, rendering it inactive. Protect the basic functional group before acylation.[3]

Issue 2: Formation of Side Products

Side ReactionHow to Avoid
Polyacylation Although the acyl group is deactivating, forcing conditions (high temperature, long reaction time) can lead to the introduction of a second acyl group.[3] Use milder reaction conditions and maintain a 1:1 molar ratio of the aromatic substrate to the acylating agent.[3]
Reaction with Solvent If a solvent other than the aromatic reactant is used, it may compete in the acylation. Using the aromatic substrate as both the reactant and solvent is often the most effective approach.
Vapor-Phase Cross-Decarboxylation

This industrial method involves the reaction of benzoic acid and propionic acid over a catalyst at high temperatures.

Issue: Formation of Isobutyrophenone (B147066)

The most significant side product in this process is isobutyrophenone, which is very difficult to separate from propiophenone due to their nearly identical boiling points.[4][5]

Method to AvoidQuantitative Impact
Addition of Water/Steam The introduction of water or steam into the feed stream significantly suppresses the formation of isobutyrophenone.[4][5]
Addition of Secondary Alcohols The addition of a secondary alcohol, such as isopropanol, to the feed stream also effectively reduces isobutyrophenone formation.[4] Primary alcohols, however, have been shown to have a deleterious effect.[6]

Quantitative Data on Isobutyrophenone Suppression

Moles of Water per Mole of Benzoic AcidIsobutyrophenone Produced (pounds per 100 pounds of propiophenone)
05.0 - 6.4
82.3 - 2.8

Data sourced from patent literature describing the vapor-phase process.[5]

Grignard Synthesis

This method typically involves the reaction of an organomagnesium halide (Grignard reagent), such as ethylmagnesium bromide, with a nitrile, like benzonitrile (B105546).

Issue 1: Low Yield of Grignard Reagent

Possible CauseTroubleshooting Steps
Presence of Water Grignard reagents react readily with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.[7]
Oxide Layer on Magnesium The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Use fresh, shiny magnesium turnings or activate them with a small crystal of iodine.

Issue 2: Formation of Biphenyl (B1667301) Side Product

The reaction of the Grignard reagent with unreacted aryl halide can lead to the formation of a biphenyl side product.

How to Avoid
Control Reaction Temperature
Slow Addition of Reagents
Oxidation of Alcohols

While less direct for producing propiophenone from a simple precursor, the oxidation of a secondary alcohol, 1-phenyl-1-propanol, can yield the desired ketone.

Issue: Over-oxidation to Carboxylic Acid

Oxidizing AgentOutcome and How to Control
Strong Oxidants (e.g., Jones Reagent - CrO₃/H₂SO₄) Primary alcohols are oxidized to carboxylic acids.[8][9] To obtain a ketone, a secondary alcohol must be used as the starting material.
Milder Oxidants (e.g., PCC, Swern Oxidation) These reagents will oxidize a primary alcohol to an aldehyde and a secondary alcohol to a ketone.[10][11][12] They are preferred when trying to avoid over-oxidation.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene

Materials:

  • Anhydrous benzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, add anhydrous aluminum chloride to anhydrous benzene.

  • Cool the mixture in an ice bath.

  • Slowly add propionyl chloride to the stirred mixture. Hydrogen chloride gas will be evolved.

  • After the addition is complete, remove the ice bath and warm the mixture to room temperature. Then, heat under reflux at approximately 60°C for 30-60 minutes.[3]

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and then again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude propiophenone by vacuum distillation.

Protocol 2: Grignard Synthesis from Benzonitrile

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Benzonitrile

  • Dilute hydrochloric acid

Procedure:

  • Prepare the Grignard reagent (ethylmagnesium bromide) by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether.

  • In a separate flask, dissolve benzonitrile in anhydrous diethyl ether.

  • Slowly add the Grignard reagent to the benzonitrile solution with stirring.

  • After the addition is complete, reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and hydrolyze it by carefully adding it to a mixture of ice and dilute hydrochloric acid.

  • Separate the ether layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Remove the ether by distillation, and then purify the propiophenone by vacuum distillation.

Visualizations

Friedel-Crafts Acylation Troubleshooting Logic

Friedel_Crafts_Troubleshooting start Low Yield in Friedel-Crafts Acylation check_catalyst Is the Lewis Acid Catalyst (AlCl₃) Anhydrous? start->check_catalyst check_reagents Are Reagents and Solvents Pure and Dry? check_catalyst->check_reagents Yes sol_catalyst Use Fresh, Anhydrous Catalyst Handle Under Inert Atmosphere check_catalyst->sol_catalyst No check_conditions Are Reaction Temperature and Time Optimized? check_reagents->check_conditions Yes sol_reagents Purify/Distill Reagents and Solvents check_reagents->sol_reagents No check_substrate Is the Aromatic Substrate Strongly Deactivated? check_conditions->check_substrate Yes sol_conditions Monitor Reaction by TLC/GC Adjust Temperature and Time Accordingly check_conditions->sol_conditions No sol_substrate Consider Alternative Synthetic Route check_substrate->sol_substrate Yes

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Vapor-Phase Synthesis Side Reaction Control

Vapor_Phase_Side_Reaction cluster_reactants Reactant Feed Stream cluster_control Control Strategy cluster_products Products benzoic_acid Benzoic Acid reactor High Temperature Reactor (450-550 °C) benzoic_acid->reactor propionic_acid Propionic Acid propionic_acid->reactor add_water Add Water/Steam add_water->reactor Suppresses add_sec_alcohol Add Secondary Alcohol (e.g., Isopropanol) add_sec_alcohol->reactor Suppresses propiophenone Propiophenone (Desired Product) reactor->propiophenone isobutyrophenone Isobutyrophenone (Side Product) reactor->isobutyrophenone

Caption: Strategy to control isobutyrophenone formation.

Grignard Synthesis Workflow and Troubleshooting

Grignard_Workflow start Start: Grignard Synthesis of Propiophenone prep_reagent Prepare Grignard Reagent (Ethylmagnesium Bromide) start->prep_reagent check_anhydrous Anhydrous Conditions? prep_reagent->check_anhydrous reaction React with Benzonitrile check_anhydrous->reaction Yes fail Reaction Failure check_anhydrous->fail No hydrolysis Acidic Workup/Hydrolysis reaction->hydrolysis side_product Biphenyl Formation reaction->side_product Side Reaction purification Purification (Distillation) hydrolysis->purification product Propiophenone purification->product

Caption: Workflow for Grignard synthesis with key checkpoints.

References

Technical Support Center: Demethylation of Methoxypropiophenone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the demethylation of methoxypropiophenone and related precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for demethylating methoxypropiophenone precursors?

A1: A variety of reagents are available, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Commonly used reagents include strong Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃), and beryllium chloride (BeCl₂).[1][2][3] Strong Brønsted acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are also classic, albeit harsh, options.[3][4][5] For milder conditions, nucleophilic reagents like thiolates (e.g., EtSNa, i-PrSNa) or magnesium iodide etherate can be employed, the latter being particularly effective for substrates with an adjacent carbonyl group.[1][4][5][6]

Q2: Why is boron tribromide (BBr₃) a preferred reagent for aryl methyl ether cleavage?

A2: Boron tribromide is a powerful Lewis acid that effectively cleaves aryl methyl ethers, often at room temperature or below, which is milder than traditional methods requiring high heat.[4][5] Its mechanism involves forming a Lewis acid-base adduct with the ether's oxygen, which facilitates a nucleophilic attack by the bromide ion on the methyl group.[3][4] This method is often the first choice for complex molecules due to its high reactivity and efficiency.[3]

Q3: What are the primary challenges when using strong acids like HBr?

A3: The primary challenges of using strong acids like 47% HBr are the harsh reaction conditions required, typically heating to around 130°C.[3] These conditions can lead to low functional group tolerance, causing undesired side reactions or degradation of sensitive substrates.[6][7] While effective, this method is generally reserved for robust molecules.

Q4: Can demethylation be achieved under non-acidic conditions?

A4: Yes, demethylation can be performed under non-acidic or basic conditions using strong nucleophiles. Thiolate salts, such as sodium isopropyl thiolate (i-PrSNa) or ethanethiol (B150549) (EtSH) with a base, can cleave aryl methyl ethers by nucleophilically attacking the methyl group.[1][3][6] These reactions are typically conducted in polar aprotic solvents like DMF or NMP at elevated temperatures.[3][6]

Q5: Are there any regioselectivity concerns with these precursors?

A5: Yes, regioselectivity can be a significant challenge, especially in molecules with multiple methoxy (B1213986) groups or other sensitive functional groups. The choice of reagent is critical. For instance, magnesium iodide etherate can regioselectively demethylate aromatic methyl ethers that are adjacent to a carbonyl group.[5] Biocatalytic methods using specific enzymes can also offer high regioselectivity for certain substrates.[7]

Troubleshooting Guide

Problem 1: Low or No Yield of the Demethylated Product

Possible Cause Suggested Solution
Inactive Reagent BBr₃ is highly reactive with moisture. Use a fresh bottle or a recently purchased solution. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[3]
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider gradually increasing the temperature or extending the reaction time.[3]
Reagent Not Suited for Substrate The chosen reagent may not be strong enough. If using a mild reagent like a thiolate fails, consider a stronger Lewis acid like BBr₃. Conversely, a harsh reagent like HBr might be degrading the product; switch to a milder option.[6]
Poor Substrate Solubility If the starting material is not fully dissolved, the reaction will be inefficient. For HBr reactions, acetic acid can be added as a co-solvent to improve solubility.[3] For other systems, select a solvent in which the substrate is fully soluble at the reaction temperature.

Problem 2: Formation of Multiple Products or Significant Byproducts

Possible Cause Suggested Solution
Reaction Conditions are Too Harsh High temperatures or highly concentrated acids can cause side reactions or decomposition.[7] Switch to a milder reagent system (e.g., BBr₃ at -78°C to 0°C, or a thiolate-based method).[3]
Lack of Regioselectivity If the precursor has multiple methoxy groups, demethylation may occur at undesired positions. Employ a regioselective method, such as using magnesium iodide etherate for ethers near a carbonyl group or exploring enzymatic demethylation.[5][7]
Air or Moisture Contamination The presence of oxygen can lead to oxidative side reactions, especially with phenol (B47542) products.[7] Ensure the reaction is performed under a completely inert atmosphere. Careful quenching of the reaction is also critical.[3]

Problem 3: Difficulty with Reaction Workup and Product Isolation

Possible Cause Suggested Solution
Violent Quenching Reagents like BBr₃ and AlCl₃ react violently with water.[3] The quenching step must be performed slowly and at low temperatures (e.g., adding the reaction mixture to ice-water).
Emulsion Formation During aqueous workup, emulsions can form, making phase separation difficult. Add brine (saturated NaCl solution) to help break the emulsion.
Product is Water-Soluble The resulting phenol may have some water solubility. After the initial extraction with an organic solvent, perform several additional extractions to maximize the recovery of the product.
Boron Complexes After a BBr₃ reaction, the resulting aryloxydibromoborane must be hydrolyzed to liberate the free phenol.[4] Ensure the aqueous workup is sufficient to fully break down these complexes.

Quantitative Data Summary

The following table summarizes reported yields for various demethylation reagents. Note that yields are highly substrate-dependent.

ReagentSolventConditionsYield (%)Notes
BeCl₂TolueneReflux, 5h95%Highly selective for aryl-methyl ethers.[1]
BBr₃N/AN/A91%Used for O-demethylation of codeine to morphine.[1]
L-SelectrideN/AReflux73%Good reagent for O-demethylation.[1]
i-PrSNaDMFReflux38%A non-acidic approach using a thiolate ion.[1]
IodocyclohexaneDMFReflux, 14hN/AGenerates HI in situ for milder conditions than concentrated HI/HBr.[2][4]

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

  • Preparation: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: Dissolve the methoxypropiophenone precursor (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a flask equipped with a magnetic stirrer and an inert gas inlet.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1 M solution of BBr₃ in DCM (1.1 to 1.5 equivalents) dropwise to the cooled solution. The reaction is often exothermic.

  • Reaction: Allow the reaction mixture to stir at -78°C for one hour, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC. The reaction may take several hours to complete.[3]

  • Quenching: Once the reaction is complete, cool the mixture back down to 0°C in an ice bath. Very slowly and carefully, add methanol (B129727) to quench any excess BBr₃, followed by slow addition of water. Caution: The quenching process is highly exothermic and releases HBr gas.[3]

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude product using column chromatography.

Protocol 2: Demethylation using Hydrobromic Acid (HBr)

  • Reaction Setup: Place the methoxypropiophenone precursor into a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 47% aqueous HBr directly to the substrate. If the substrate has poor solubility, acetic acid can be added as a co-solvent.[3]

  • Reaction: Heat the mixture to reflux (approximately 120-130°C) with vigorous stirring.[3] Monitor the reaction by TLC until the starting material is consumed.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature, then pour it over crushed ice. Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is neutral.

  • Workup: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: Low Yield or Incomplete Reaction B Check Reaction Monitoring Data (TLC/LCMS) A->B C Is Starting Material (SM) Consumed? B->C D Is Desired Product Visible? C->D Yes F Significant SM Remains C->F No J Are Byproducts Observed? D->J Yes M Review Workup Procedure: - Check pH during extraction - Perform more extractions D->M No/Trace E Increase Reaction Time and/or Temperature E->B G Check Reagent Activity (e.g., use fresh BBr3) F->G H Increase Reagent Equivalents G->H H->E I SM Consumed, but Low Product Yield K Product Degradation Likely J->K Yes J->M No L Use Milder Conditions: - Lower Temperature - Milder Reagent (e.g., Thiol) K->L N Troubleshooting Complete L->N M->N

Caption: Troubleshooting workflow for low-yield demethylation reactions.

G node_start node_start node_step node_step node_caution node_caution node_end node_end start Start prep 1. Prepare Dry Glassware & Reagents under Inert Gas start->prep dissolve 2. Dissolve Substrate in Anhydrous Solvent prep->dissolve cool 3. Cool Reaction Mixture (e.g., 0°C to -78°C) dissolve->cool add 4. Add Demethylating Reagent Dropwise cool->add react 5. Stir and Monitor Reaction (TLC/LCMS) add->react quench 6. Cool and Carefully Quench Reaction react->quench workup 7. Aqueous Workup & Extraction quench->workup purify 8. Dry and Purify Crude Product workup->purify end End purify->end

Caption: General experimental workflow for a demethylation reaction.

References

Overcoming poor solubility of 3,4'-Dihydroxypropiophenone in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4'-Dihydroxypropiophenone

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this compound in various reaction media. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a common issue?

A1: this compound is a phenolic compound characterized by a propiophenone (B1677668) structure with two hydroxyl groups on the phenyl ring. These hydroxyl groups can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice and consequently, low solubility in many non-polar organic solvents. Its catechol-like structure also makes it prone to oxidation, further complicating its use in certain reaction conditions.

Q2: What are the initial signs of poor solubility during my experiment?

A2: The most common indicators of poor solubility include the presence of undissolved solid particles in the reaction mixture, even after stirring. You might also observe a hazy or cloudy solution, or the formation of a precipitate when a co-solvent or reagent is added. In some cases, reaction rates may be significantly slower than expected, or the reaction may not proceed at all due to the limited availability of the dissolved reactant.

Q3: Which factors have the most significant impact on the solubility of this compound?

A3: The primary factors influencing its solubility are the choice of solvent, temperature, and the pH of the reaction medium. The polarity of the solvent plays a crucial role; polar aprotic solvents are often more effective than non-polar ones. Increasing the temperature generally enhances solubility, although the stability of the compound at higher temperatures should be considered.[1] For aqueous or protic media, adjusting the pH to deprotonate the phenolic hydroxyl groups can significantly increase solubility.

Q4: What are the recommended starting solvents for dissolving this compound?

A4: Based on the phenolic nature of the compound, good starting points for solubilization are polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Alcohols like ethanol (B145695) and methanol (B129727) can also be effective, often used in combination with other solvents or with heating. For reactions where these solvents are not suitable, a mixture of a primary non-polar solvent with a polar co-solvent is a common strategy.

Q5: How can I improve the solubility of this compound in a reaction where the primary solvent cannot be changed?

A5: If the primary solvent is fixed, you can employ several techniques. Gentle heating of the mixture with stirring is the most straightforward approach. The use of a co-solvent in a small, miscible quantity can also significantly improve solubility.[2] Sonication can help break down solid agglomerates and enhance dissolution. Finally, for certain reactions, the addition of a non-nucleophilic base can deprotonate the phenolic hydroxyls, increasing solubility in polar solvents.

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility challenges with this compound in your reaction media.

Problem: this compound fails to dissolve adequately in the chosen reaction solvent, leading to incomplete or failed reactions.

Troubleshooting Workflow:

The following diagram outlines a logical workflow to address solubility issues. Start with the simplest techniques and proceed to more complex modifications as needed.

G Troubleshooting Workflow for Poor Solubility start Start: Undissolved This compound heat 1. Apply Gentle Heat (e.g., 40-60°C) with Stirring start->heat sonicate 2. Use Sonication heat->sonicate If not dissolved success Success: Compound Dissolved heat->success If dissolved cosolvent 3. Add a Polar Aprotic Co-solvent (e.g., DMSO, DMF) in small amounts (1-10% v/v) sonicate->cosolvent If not dissolved sonicate->success If dissolved ph_adjust 4. Adjust pH (if applicable) with a non-nucleophilic base cosolvent->ph_adjust If not dissolved & reaction tolerates base cosolvent->success If dissolved solvent_change 5. Re-evaluate Primary Solvent (Consider DMF, DMSO, or polar ethers) ph_adjust->solvent_change If not dissolved or base is unsuitable ph_adjust->success If dissolved solvent_change->success If dissolved fail Consult further literature for specific reaction conditions solvent_change->fail If still unsuccessful

Caption: A step-by-step workflow for troubleshooting poor solubility.

Data Presentation

While specific quantitative solubility data for this compound is not extensively published, the following table provides an overview of its expected solubility in common laboratory solvents based on its chemical structure and the behavior of similar phenolic compounds.

SolventPolarity (Dielectric Constant)Expected Solubility at 25°CNotes
Water80.1Poorly SolubleSolubility increases significantly with increasing pH.
Methanol32.7Moderately SolubleOften requires heating to achieve higher concentrations.
Ethanol24.5Slightly to Moderately SolubleA common co-solvent in reactions.[1]
Acetone20.7Moderately SolubleGood for dissolving starting material before reaction.
Tetrahydrofuran (THF)7.6Slightly SolubleCan be improved with a co-solvent.
Dimethylformamide (DMF)36.7SolubleA good choice for reactions requiring high solubility.[3]
Dimethyl Sulfoxide (DMSO)46.7Highly SolubleExcellent solvent, but can be difficult to remove.
Toluene2.4Poorly SolubleUnlikely to be an effective solvent on its own.
Hexane1.9InsolubleNot recommended as a solvent.

Experimental Protocols

Protocol 1: General Method for Solubilizing this compound for Reaction

This protocol provides a general procedure for dissolving this compound in a reaction medium where it exhibits poor solubility.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene, Dichloromethane)

  • Co-solvent (e.g., DMSO, DMF, or THF)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Sonicator (optional)

Procedure:

  • To the reaction vessel, add the primary reaction solvent and a magnetic stir bar.

  • While stirring, add the this compound powder. Observe for initial dissolution.

  • If the solid does not dissolve, begin to gently heat the mixture to 40-50°C. Maintain stirring and observe for any changes.

  • If solubility is still limited, turn off the heat and place the vessel in a sonicator bath for 15-30 minutes.

  • If undissolved solids persist, add a polar aprotic co-solvent (e.g., DMSO) dropwise while stirring. Start with 1% (v/v) and increase up to 10% (v/v) until the solid dissolves. Be mindful that the co-solvent may affect the reaction pathway or work-up procedure.

  • Once the this compound is fully dissolved, allow the solution to return to the desired reaction temperature before adding other reagents.

Protocol 2: Synthesis of a 3-Hydroxyflavone (B191502) Derivative

This compound is a key starting material for the synthesis of flavonoids like 3-hydroxyflavones. This two-step protocol illustrates its use, with notes on handling solubility.

Step A: Claisen-Schmidt Condensation to form a Chalcone (B49325)

  • In a round-bottom flask, dissolve this compound in ethanol. Gentle heating may be required to achieve complete dissolution.

  • Add an aromatic aldehyde (e.g., benzaldehyde) to the solution.

  • Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) while stirring vigorously. The reaction mixture will typically become colored.

  • Continue stirring at room temperature for several hours or until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker of ice-cold dilute HCl.

  • The chalcone product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a solvent like ethanol may be necessary for purification.

Step B: Algar-Flynn-Oyamada Reaction to form the 3-Hydroxyflavone

  • Suspend the synthesized chalcone in a suitable solvent such as ethanol.[4]

  • Add an aqueous solution of a base (e.g., NaOH) followed by the slow, careful addition of hydrogen peroxide (30%).[4] The reaction is exothermic and should be cooled in an ice bath.

  • Stir the reaction mixture at room temperature for a few hours.

  • Acidify the mixture with dilute acid, which will cause the 3-hydroxyflavone to precipitate.

  • Collect the product by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Signaling Pathway Visualization

Flavonoids derived from this compound are known to have various biological activities, including the modulation of key cellular signaling pathways. For drug development professionals, understanding this interaction is crucial. The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and is often dysregulated in diseases like cancer. Many flavonoids have been shown to inhibit this pathway.[5][6][7]

G Inhibition of PI3K/Akt/mTOR Pathway by Flavonoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Flavonoid Flavonoid (derived from this compound) Flavonoid->PI3K Inhibits Flavonoid->Akt Inhibits Flavonoid->mTORC1 Inhibits

Caption: Flavonoid inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Optimizing Preparative HPLC for Propiophenone Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing preparative High-Performance Liquid Chromatography (HPLC) conditions for the isolation of propiophenones. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of preparative HPLC for propiophenones?

The main objective of preparative HPLC in this context is to isolate and purify propiophenone (B1677668) derivatives in sufficient quantities and at a high purity level for subsequent applications, such as structural elucidation, activity screening, or as intermediates in drug development.[1][2] Unlike analytical HPLC, which focuses on quantification and identification, preparative HPLC prioritizes yield and purity.[1][2]

Q2: Should I use normal-phase or reversed-phase chromatography for propiophenone separation?

The choice between normal-phase (NP) and reversed-phase (RP) chromatography depends on the specific properties of the propiophenone derivative.

  • Reversed-Phase (RP) HPLC: This is the most common mode and is generally suitable for propiophenones, which are moderately polar compounds. A non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).[3] RP-HPLC is often preferred due to its robustness and the wide availability of columns and solvents.

  • Normal-Phase (NP) HPLC: This mode can be advantageous for separating isomers or very polar propiophenone analogs. It utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). NP-HPLC can sometimes offer higher loading capacities compared to RP-HPLC.

Q3: How do I choose the right mobile phase for my propiophenone separation?

Mobile phase selection is critical for achieving optimal separation.[4]

  • For Reversed-Phase HPLC: Start with a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (B129727) (MeOH). Acetonitrile is often preferred for its lower viscosity and better UV transparency. The ratio of water to organic solvent will determine the retention time; a higher percentage of the organic solvent will lead to faster elution. For ionizable propiophenones, adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and reproducibility.[3][5]

  • For Normal-Phase HPLC: A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) or isopropanol. The proportion of the polar solvent is adjusted to achieve the desired retention and separation.

Q4: How can I improve the resolution between my target propiophenone and impurities?

Optimizing selectivity is the most effective way to improve resolution. This can be achieved by:

  • Changing the organic solvent: Switching between acetonitrile and methanol in reversed-phase HPLC can alter the selectivity.

  • Adjusting the mobile phase pH: For ionizable propiophenones, modifying the pH can significantly impact retention and selectivity.[5]

  • Trying a different stationary phase: Columns with different chemistries (e.g., C8, Phenyl) can provide different selectivities.

  • Optimizing the gradient: In gradient elution, modifying the slope of the gradient can improve the separation of closely eluting peaks.

Q5: What are the key considerations when scaling up from an analytical to a preparative method?

Successful scale-up requires careful adjustment of several parameters to maintain the separation quality achieved at the analytical scale.

  • Maintain Linear Velocity: Instead of keeping the flow rate the same, the linear velocity of the mobile phase should be maintained. The flow rate on the preparative column needs to be increased proportionally to the square of the ratio of the column diameters.

  • Scale Injection Volume: The injection volume should also be scaled proportionally to the column volume.

  • Column Chemistry: Use a preparative column with the same stationary phase chemistry and particle size as the analytical column to ensure a predictable transfer of the separation.

  • Gradient Profile: When scaling a gradient method, the gradient time should be adjusted to maintain the same number of column volumes for each step of the gradient.

Troubleshooting Guide

This guide addresses common issues encountered during the preparative HPLC of propiophenones.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample can lead to peak distortion.[6]- Reduce the sample concentration or injection volume. - Perform a loading study to determine the maximum sample load for your column.
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak fronting.- Dissolve the sample in the initial mobile phase whenever possible. - If a stronger solvent is necessary, inject a smaller volume.
Secondary Interactions: Interactions between basic propiophenone analogs and residual silanols on the silica (B1680970) backbone of the column can cause tailing.- Add a mobile phase modifier like TFA (0.1%) to suppress silanol (B1196071) interactions. - Use an end-capped column.
Column Void or Contamination: A void at the column inlet or contamination can distort peak shape.- Reverse and flush the column (disconnect from the detector first). - If the problem persists, the column may need to be replaced.
Poor Resolution Suboptimal Mobile Phase: The mobile phase composition may not be providing enough selectivity.- Systematically vary the ratio of organic solvent to water. - Try a different organic modifier (e.g., switch from methanol to acetonitrile). - Adjust the pH if your propiophenone is ionizable.
Inappropriate Stationary Phase: The chosen column chemistry may not be suitable for the separation.- Screen different column chemistries (e.g., C18, C8, Phenyl for reversed-phase).
Column Overload: Injecting too much sample can cause peaks to merge.[6]- Reduce the sample load.
High Backpressure Column Frit Blockage: Particulates from the sample or mobile phase can clog the inlet frit.- Filter all samples and mobile phases before use. - Reverse and flush the column. - If the pressure remains high, the frit may need to be replaced.
Sample Precipitation: The sample may be precipitating on the column, especially at the beginning of a gradient.- Ensure the sample is fully soluble in the initial mobile phase. - Reduce the sample concentration.
High Mobile Phase Viscosity: Certain mobile phase compositions (e.g., high methanol content in water) can have higher viscosity.- Consider switching to a solvent with lower viscosity, like acetonitrile. - Operate at a slightly elevated temperature to reduce viscosity.
Irreproducible Retention Times Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.- Ensure a sufficient equilibration time between injections, especially for gradient methods.
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile component can lead to drift.- Prepare fresh mobile phase daily. - Keep solvent bottles capped.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a constant temperature.

Optimization Workflow

The following diagram illustrates a logical workflow for optimizing preparative HPLC conditions for propiophenone isolation.

HPLC_Optimization_Workflow cluster_prep Method Development & Scouting cluster_opt Optimization cluster_scaleup Scale-Up & Purification cluster_troubleshoot Troubleshooting Start Define Purification Goals (Purity, Yield, Throughput) ChooseMode Select Mode (Reversed-Phase or Normal-Phase) Start->ChooseMode ScoutColumn Screen Analytical Columns (e.g., C18, Phenyl, Silica) ChooseMode->ScoutColumn ScoutMobilePhase Scout Mobile Phase (ACN/Water vs. MeOH/Water or Hexane/EtOAc) ScoutColumn->ScoutMobilePhase OptimizeGradient Optimize Gradient Profile ScoutMobilePhase->OptimizeGradient OptimizeFlowRate Optimize Flow Rate OptimizeGradient->OptimizeFlowRate LoadingStudy Perform Loading Study OptimizeFlowRate->LoadingStudy ScaleUp Scale Up to Preparative Column LoadingStudy->ScaleUp Purify Run Preparative Purification ScaleUp->Purify AnalyzeFractions Analyze Fractions for Purity Purify->AnalyzeFractions Troubleshoot Troubleshoot Issues (Peak Shape, Resolution) Purify->Troubleshoot Pool Pool Pure Fractions AnalyzeFractions->Pool End Isolated Propiophenone Pool->End Reoptimize Re-optimize Conditions Troubleshoot->Reoptimize Reoptimize->OptimizeGradient

References

How to handle moisture-sensitive catalysts in propiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling moisture-sensitive catalysts in the synthesis of propiophenone (B1677668).

Troubleshooting Guide: Overcoming Common Issues with Moisture-Sensitive Catalysts

This guide addresses specific issues that may arise during the synthesis of propiophenone, particularly when using moisture-sensitive catalysts such as aluminum chloride (AlCl₃) in Friedel-Crafts acylation reactions.

Q1: My propiophenone yield is consistently low or the reaction fails to proceed. What are the likely causes and how can I resolve this?

A1: Low or no yield in a Friedel-Crafts acylation for propiophenone synthesis is a common issue, often linked to the deactivation of the moisture-sensitive catalyst. Here are the primary causes and their solutions:

  • Moisture Contamination: The most frequent cause is the presence of water in the reaction setup. Lewis acid catalysts, especially anhydrous aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Water reacts with the catalyst, deactivating it and halting the reaction.[1]

    • Solution: Ensure all glassware is rigorously dried before use, ideally by flame-drying or oven-drying.[1] Use anhydrous solvents and ensure all reagents, particularly the aromatic substrate and the acylating agent, are free from moisture.[2] It is best practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Inactive or Insufficient Catalyst: The activity of the Lewis acid is paramount. If the catalyst has been improperly stored or is old, it may have already been partially deactivated by atmospheric moisture.

    • Solution: Use a fresh, high-purity Lewis acid catalyst.[2] For Friedel-Crafts acylation, at least a stoichiometric amount of the catalyst is required because it forms a complex with the resulting ketone product.[3] Therefore, use at least a 1:1 molar ratio of AlCl₃ to the acylating agent (e.g., propionyl chloride).[1] In some cases, a slight excess of the catalyst may be beneficial.[2]

  • Impure Reagents: The purity of the starting materials, including benzene (B151609) (or a substituted derivative) and propionyl chloride, is crucial for a successful reaction.

    • Solution: Use freshly distilled benzene and propionyl chloride to remove any impurities that might inhibit the reaction.[1] Ensure the aluminum chloride is a fine, lump-free powder.[1]

  • Inadequate Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions could occur at higher temperatures.[1]

    • Solution: The reaction is typically initiated at a low temperature (0-5 °C) during the addition of reagents and then allowed to warm to room temperature or gently heated to ensure completion.[1]

Q2: I am observing the formation of unintended byproducts. How can I minimize these?

A2: Side reactions can compete with the desired acylation, reducing the yield and complicating purification.

  • Di-acylated Products: The formation of products with more than one acyl group can occur if the reaction conditions are too harsh.

    • Solution: Employ milder reaction conditions by controlling the temperature and reaction time. It is also important to maintain a 1:1 molar ratio of the aromatic substrate to the acylating agent to prevent over-acylation.[4]

  • Isobutyrophenone (B147066) Formation (in vapor-phase synthesis): In vapor-phase cross-decarboxylation methods, the formation of isobutyrophenone is a known issue, and its separation from propiophenone is challenging due to their very close boiling points.[4]

    • Solution: The introduction of water or steam into the reactant feed has been shown to significantly suppress the formation of isobutyrophenone.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common moisture-sensitive catalysts used for propiophenone synthesis?

A1: The most prevalent method for synthesizing propiophenone is the Friedel-Crafts acylation, which typically employs strong Lewis acid catalysts that are highly sensitive to moisture. The most common of these is anhydrous aluminum chloride (AlCl₃) .[3] Other Lewis acids like iron(III) chloride (FeCl₃) can also be used but may be less effective.

Q2: Why is a stoichiometric amount of AlCl₃ required for the reaction?

A2: Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the product, propiophenone, is a ketone, which forms a stable complex with AlCl₃.[3] This complexation deactivates the catalyst, preventing it from participating further in the reaction.[1] Therefore, at least one equivalent of the catalyst relative to the acylating agent is necessary.[2]

Q3: What are the key safety precautions when working with moisture-sensitive catalysts like AlCl₃?

A3: Safety is paramount when handling moisture-sensitive and reactive chemicals.

  • Aluminum chloride is corrosive and reacts violently with water, releasing heat and potentially hazardous fumes.[1]

  • Propionyl chloride is also corrosive and a lachrymator (an irritant to the eyes).[1]

  • Benzene is a known carcinogen and should be handled with extreme care.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical Friedel-Crafts acylation synthesis of propiophenone.

ParameterRecommended ValueRationaleReference
Catalyst Stoichiometry ≥ 1:1 molar ratio (AlCl₃ to propionyl chloride)The ketone product forms a complex with the catalyst, deactivating it. A stoichiometric amount ensures the reaction can proceed to completion.[1][3]
Reagent Stoichiometry ~1:1 molar ratio (Aromatic substrate to propionyl chloride)Prevents polyacylation and maximizes the yield of the desired mono-acylated product.[4]
Initial Reaction Temperature 0-10 °CControls the initial exothermic reaction during the addition of reagents.[1][2]
Reaction Temperature (Post-addition) Room temperature to 50-60 °CAllows the reaction to proceed to completion.[1]

Detailed Experimental Protocol: Friedel-Crafts Acylation of Benzene to Propiophenone

This protocol outlines a standard laboratory procedure for the synthesis of propiophenone using anhydrous aluminum chloride.

Materials:

  • Anhydrous benzene (serves as both reactant and solvent)

  • Propionyl chloride (1.0 equivalent)

  • Anhydrous aluminum chloride (1.1 equivalents)

  • Ice

  • Concentrated Hydrochloric Acid

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas).[1]

  • Reagent Addition: In the flask, place anhydrous aluminum chloride and anhydrous benzene.[1] Cool the flask in an ice bath to maintain a temperature below 10 °C.[5]

  • Acylating Agent Addition: Add propionyl chloride dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.[4]

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and then again with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude propiophenone can be further purified by vacuum distillation.[4]

Visualizations

Troubleshooting_Moisture_Sensitive_Catalysts start Low or No Propiophenone Yield check_moisture Moisture Contamination? start->check_moisture end_success Successful Synthesis check_catalyst Catalyst Activity/Amount? check_moisture->check_catalyst No action_dry Action: Flame-dry glassware, use anhydrous reagents/solvents, run under inert atmosphere. check_moisture->action_dry Yes check_reagents Reagent Purity? check_catalyst->check_reagents No action_catalyst Action: Use fresh, high-purity catalyst. Ensure stoichiometric amount (>=1 equivalent). check_catalyst->action_catalyst Yes check_temp Reaction Temperature Correct? check_reagents->check_temp No action_reagents Action: Purify/distill starting materials. check_reagents->action_reagents Yes check_temp->end_success Yes action_temp Action: Control temperature during addition (0-10°C) and allow to warm/heat for completion. check_temp->action_temp No action_dry->check_catalyst action_catalyst->check_reagents action_reagents->check_temp action_temp->end_success

Caption: Troubleshooting workflow for low yield in propiophenone synthesis.

Experimental_Workflow_Propiophenone setup 1. Assemble and dry glassware (inert atmosphere setup). reagents 2. Add anhydrous AlCl3 and benzene to flask. setup->reagents cool 3. Cool flask in ice bath (0-10°C). reagents->cool addition 4. Add propionyl chloride dropwise. cool->addition reaction 5. Stir at room temperature or gentle heat. Monitor by TLC. addition->reaction quench 6. Quench reaction in ice/HCl mixture. reaction->quench extract 7. Extract with organic solvent. quench->extract wash 8. Wash organic layer. extract->wash dry 9. Dry over anhydrous salt. wash->dry purify 10. Evaporate solvent and purify by distillation. dry->purify

Caption: Experimental workflow for propiophenone synthesis via Friedel-Crafts acylation.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, exhibiting a trailing edge that is broader than its leading edge.[1][2] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while a value greater than 1.2 is generally considered to indicate significant tailing.[2] For many analytical methods, a tailing factor up to 1.5 may be acceptable, but values exceeding 2.0 are often unacceptable for high-precision assays.[2]

Q2: Why is resolving peak tailing crucial for the analysis of phenolic compounds?

A2: Resolving peak tailing is critical for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately quantify individual phenolic compounds, especially in complex mixtures.[2]

  • Inaccurate Quantification: The distortion of the peak shape can lead to errors in peak integration by the chromatography data system, resulting in inaccurate and imprecise quantitative results.[2]

  • Decreased Sensitivity: As a peak broadens due to tailing, its height decreases. This can lower the signal-to-noise ratio and negatively impact the limits of detection and quantification.

  • Method Robustness: Analytical methods that produce tailing peaks are often less robust and more sensitive to minor variations in experimental conditions.[2]

Q3: What are the primary causes of peak tailing for phenolic compounds?

A3: The most common causes of peak tailing in the reversed-phase HPLC analysis of phenolic compounds include:

  • Secondary Silanol (B1196071) Interactions: Phenolic compounds can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[3] These acidic silanol groups can form strong hydrogen bonds with the polar hydroxyl groups of the phenols, causing some molecules to be retained longer and resulting in a "tail".[3]

  • Mobile Phase pH: The pH of the mobile phase significantly affects the ionization state of both the phenolic analytes and the residual silanols on the column. If the pH is not optimal, it can lead to a mixture of ionized and unionized forms of the analyte, causing peak distortion.[4]

  • Column Overload: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to poor peak shape.[4][5]

  • Column Contamination or Degradation: The accumulation of contaminants from the sample matrix or the physical degradation of the column bed (e.g., void formation) can create active sites or disrupt the sample band, causing tailing.[6][7]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, dead volume in fittings, or a large detector flow cell, can cause the separated peak to broaden before it reaches the detector.[3]

Q4: Can the sample solvent cause peak tailing?

A4: Yes, the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to peak distortion, including tailing or fronting.[5] It is always recommended to dissolve the sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase.[5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues.

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in your HPLC analysis of phenolic compounds.

G cluster_check_system cluster_mobile_phase cluster_column cluster_sample cluster_hardware start Peak Tailing Observed (Tf > 1.2) check_system Step 1: Initial System & Method Checks start->check_system eval_mobile_phase Step 2: Evaluate Mobile Phase check_system->eval_mobile_phase No obvious errors system_suitability Review System Suitability Data (Compare to historical data) leaks Check for Leaks and Loose Fittings eval_column Step 3: Evaluate HPLC Column eval_mobile_phase->eval_column Tailing persists ph_check Optimize Mobile Phase pH (Protocol 1) buffer_check Adjust Buffer Concentration fresh_mp Prepare Fresh Mobile Phase eval_sample Step 4: Assess Sample Parameters eval_column->eval_sample Tailing persists flush_column Flush and Regenerate Column (Protocol 2) replace_column Test with a New/Different Column eval_hardware Step 5: Check for Extra-Column Effects eval_sample->eval_hardware Tailing persists overload_check Reduce Injection Volume/Concentration solvent_check Match Sample Solvent to Mobile Phase cleanup_check Improve Sample Cleanup (e.g., SPE) minimize_volume Minimize Extra-Column Volume (Protocol 3) resolved Issue Resolved (Tf ≤ 1.2) ph_check->resolved Peak shape improves buffer_check->resolved Peak shape improves fresh_mp->resolved Peak shape improves flush_column->resolved Peak shape improves replace_column->resolved Peak shape improves overload_check->resolved Peak shape improves solvent_check->resolved Peak shape improves cleanup_check->resolved Peak shape improves minimize_volume->resolved Peak shape improves

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Data on Troubleshooting Parameters

The following tables provide quantitative data on how different parameters can affect the peak shape of phenolic compounds.

Table 1: Effect of Mobile Phase pH on Tailing Factor of Quercetin (B1663063)

Mobile Phase pH (Adjusted with Acetic Acid)Tailing Factor (Tf) of Quercetin
3.321.1 (Optimized)
3.43Increased tailing noted

Data synthesized from a validation study on quercetin analysis. A slight increase in pH from the optimum led to increased peak tailing.[1]

Table 2: Impact of Buffer Concentration on Peak Tailing

Buffer TypeConcentration (mM)Observation on Peak Tailing
Phosphate (for UV detection)10Moderate Tailing
Phosphate (for UV detection)25-50Reduced Tailing
Formate/Acetate (for MS)< 10Recommended to avoid ion suppression

General guidelines suggest that for LC-UV applications, increasing the buffer concentration can help reduce peak tailing by increasing the ionic strength of the mobile phase. For LC-MS, lower concentrations are necessary.[4]

Table 3: Comparison of Tailing Factor for Phenolic Compounds on Different Columns

CompoundColumn TypeTailing Factor (As)
Phenolic Compound MixSynergi Polar-RPGenerally best peak shapes
Phenolic Compound MixXTerra C18Good peak shapes
Phenolic Compound MixSpherisorb C18Less optimal peak shapes

This table is a summary of findings from a study comparing different columns for the analysis of olive oil polyphenols, indicating that column choice significantly impacts peak symmetry.[8] A phenyl-hexyl column can also offer alternative selectivity compared to a standard C18 column, which may improve peak shape for certain phenolic compounds.[9]

Table 4: Effect of Injection Volume and Sample Concentration on Peak Shape

Parameter AdjustedActionExpected Outcome on Peak Shape
Sample ConcentrationDilute sample by a factor of 5-10Improved symmetry if mass overload was the issue.
Injection VolumeReduce injection volume by 50%Improved symmetry if volume overload was the issue.

If peak tailing worsens with higher sample concentrations, column overload is a likely cause. Reducing the injected mass or volume is a key diagnostic step.[4][5]

Table 5: Influence of Column Temperature on Peak Shape

Temperature ChangeObservation
Increase by 5-10 °CMay slightly decrease tailing and retention time.
Temperature GradientsCan cause peak distortion if the mobile phase is not pre-heated.

While a moderate increase in column temperature can sometimes improve peak shape, it's crucial to ensure the mobile phase is preheated to the column temperature to avoid thermal mismatch, which can worsen peak shape.[10]

Experimental Protocols

Here are detailed methodologies for key troubleshooting experiments.

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize secondary silanol interactions and improve the peak shape of phenolic compounds.

Methodology:

  • Prepare a series of aqueous mobile phase components:

    • Start with HPLC-grade water.

    • Prepare several batches and adjust the pH of each to a different value. A good starting range for phenolic compounds is typically between pH 2.5 and 3.5.

    • Use a suitable acidifier such as 0.1% formic acid or phosphoric acid.

  • System Equilibration:

    • Begin with the mobile phase at the lowest pH.

    • Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile (B52724) or methanol) at the desired ratio for your analysis.

    • Flush the HPLC system and column with this mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.

  • Inject Standard:

    • Inject a standard solution of your phenolic analyte(s) and record the chromatogram.

  • Sequential Analysis:

    • Move to the next higher pH mobile phase.

    • Ensure the column is fully equilibrated with the new mobile phase by flushing for another 15-20 column volumes before injecting the sample.

  • Data Analysis:

    • Repeat the injection for each pH level.

    • Compare the tailing factor for each run to identify the pH that provides the most symmetrical peak.

Protocol 2: HPLC Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Methodology:

  • Disconnect the column from the detector: This prevents flushing contaminants into the detector cell.

  • Buffer Removal: Flush the column in the normal flow direction with 10-20 column volumes of HPLC-grade water (without buffer).

  • Organic Solvent Wash: Flush the column with 20-30 column volumes of 100% acetonitrile or methanol.

  • Stronger Solvent Wash (if needed): For very stubborn, non-polar contaminants, flush with 20-30 column volumes of isopropanol.

  • Reverse Flush (Optional and check manufacturer's guidelines): If you suspect a blocked inlet frit, you can reverse the column and flush with the series of solvents.

  • Re-equilibration:

    • Return the column to the normal flow direction.

    • Flush with the mobile phase (initially without buffer, then with buffer) until the baseline is stable.

    • Reconnect the column to the detector.

Always consult your column's care and use manual for specific recommendations and limitations on solvents, pH, and pressure.

Protocol 3: Minimizing Extra-Column Volume

Objective: To reduce the volume in the HPLC system outside of the column, which can contribute to band broadening and peak tailing.

Methodology:

  • Tubing:

    • Use tubing with the narrowest internal diameter that is compatible with your system's backpressure limits (e.g., 0.12 mm or 0.005 inches).

    • Keep the length of all tubing, especially between the column and the detector, as short as possible.[11]

  • Fittings:

    • Ensure all fittings are properly tightened to avoid dead volume. Use finger-tight fittings designed to minimize dead volume where possible.

  • Detector Flow Cell:

    • If your detector has interchangeable flow cells, choose the one with the smallest volume that is appropriate for your column dimensions and flow rate.[11]

  • Injection Volume:

    • Keep the injection volume to a minimum to achieve the required sensitivity.[11]

  • Detector Settings:

    • Set the detector response time to less than 0.1 seconds and the data collection rate to greater than 20 Hz, especially for fast eluting peaks.[12]

References

Identifying and characterizing impurities in 3,4'-Dihydroxypropiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4'-Dihydroxypropiophenone. The information is structured to address common challenges in identifying and characterizing impurities that may arise during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary challenges?

The most prevalent laboratory synthesis method is the Friedel-Crafts acylation of catechol (1,2-dihydroxybenzene) with propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The primary challenges associated with this synthesis include:

  • Controlling Regioselectivity: The acyl group can add to different positions on the catechol ring, leading to isomeric impurities.

  • O-acylation vs. C-acylation: The hydroxyl groups of catechol are nucleophilic and can be acylated (O-acylation) to form esters, competing with the desired acylation on the aromatic ring (C-acylation).[1][2]

  • Polysubstitution: Although the first acyl group is deactivating, under certain conditions, a second propionyl group may be added to the aromatic ring, especially with a highly activated substrate like catechol.[2]

  • Catalyst Deactivation: Catechol can complex with the Lewis acid catalyst, potentially deactivating it and leading to incomplete reactions.[2]

  • Work-up Difficulties: The formation of aluminum salts and other intermediates can lead to emulsions during the aqueous work-up procedure.[2]

Q2: What are the most likely impurities in the synthesis of this compound?

Based on the reaction mechanism, the following are the most probable impurities:

  • Unreacted Starting Materials: Catechol and residual propionyl chloride or propionic acid.

  • Isomeric Products: 2,3-Dihydroxypropiophenone is a potential regioisomer.

  • O-acylated Byproducts: Mono- and di-O-acylated catechol esters. These may rearrange to the desired product or other C-acylated isomers under the reaction conditions (Fries rearrangement).[1][2]

  • Polysubstituted Products: Di-propionyl catechol derivatives.

Q3: How can I minimize the formation of these impurities?

  • Temperature Control: Running the reaction at lower temperatures can often improve selectivity and reduce the formation of byproducts.[2]

  • Order of Addition: Slowly adding the acylating agent to the mixture of catechol and Lewis acid can help control the reaction rate and minimize side reactions.

  • Stoichiometry of Catalyst: Using a sufficient amount of Lewis acid is crucial, as it complexes with both the starting material and the ketone product. A stoichiometric amount is often required.[2]

  • Anhydrous Conditions: Strict exclusion of moisture is essential to prevent the deactivation of the Lewis acid catalyst.

Q4: Which analytical techniques are best suited for identifying and characterizing impurities in my product?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from non-volatile impurities and for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts. Derivatization may be necessary for the phenolic compounds to improve their volatility and peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any isolated impurities. 1H and 13C NMR are essential for unambiguous structure elucidation.

  • Infrared (IR) Spectroscopy: Can help identify the functional groups present in the product and impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Deactivated catalyst due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Insufficient amount of Lewis acid catalyst.Use at least a stoichiometric amount of the Lewis acid relative to the catechol, as it complexes with the hydroxyl groups and the product.[2]
Reaction temperature is too low.While low temperatures can improve selectivity, the reaction may not proceed if the temperature is too low. Gradually increase the temperature and monitor the reaction progress.
Multiple Spots on TLC / Peaks in HPLC/GC Formation of regioisomers (e.g., 2,3-dihydroxypropiophenone).Optimize reaction conditions (e.g., lower temperature, different solvent) to favor the formation of the desired isomer. Purification by column chromatography may be necessary.
Presence of O-acylated byproducts.The Fries rearrangement can be promoted to convert the O-acylated ester to the desired C-acylated ketone by using an excess of the Lewis acid catalyst and appropriate thermal conditions.[1]
Polysubstitution has occurred.Use a less activated starting material if possible, or carefully control the stoichiometry of the reactants.
Product is an Oil or Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography before attempting crystallization.
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Unexpected Byproducts Observed by MS or NMR Rearrangement of the acyl group (less common for acylation).Confirm the structure using detailed 1D and 2D NMR experiments.
Side reactions with the solvent.Choose an inert solvent for the reaction (e.g., dichloromethane (B109758), 1,2-dichloroethane).

Impurity Characterization Data (Hypothetical)

The following table summarizes the expected analytical data for potential impurities. This data is illustrative and should be confirmed by isolating and characterizing the impurities from the reaction mixture.

Compound Structure Expected Molecular Weight ( g/mol ) Expected Key ¹H NMR Signals (in DMSO-d₆, δ ppm) Expected HPLC Retention Time (Relative to Product)
This compound (Product) C₉H₁₀O₃166.17~7.4 (d), ~7.3 (dd), ~6.8 (d), ~2.9 (q), ~1.0 (t)1.00
Catechol (Starting Material) C₆H₆O₂110.11~6.7 (m), ~6.6 (m)< 1.00
Propionic Acid (from Hydrolysis of Propionyl Chloride) C₃H₆O₂74.08~2.2 (q), ~1.0 (t)< 1.00
2,3-Dihydroxypropiophenone (Isomer) C₉H₁₀O₃166.17Aromatic signals will differ from the 3,4'-isomer.~1.1 - 1.2
Mono-O-propionyl Catechol (Isomer 1) C₉H₁₀O₄182.17Aromatic signals and a propionyl quartet and triplet will be present. The phenolic proton signal will integrate to 1H.> 1.00
Mono-O-propionyl Catechol (Isomer 2) C₉H₁₀O₄182.17Aromatic signals will differ from Isomer 1.> 1.00
Di-O-propionyl Catechol C₁₂H₁₄O₅238.24Aromatic signals and two sets of propionyl signals (or one set for symmetrical substitution). No phenolic proton signals.> 1.00
Di-propionyl Catechol (Polysubstituted) C₁₂H₁₄O₄222.24Aromatic signals will show fewer protons. Two sets of propionyl signals.> 1.00

Experimental Protocols

Synthesis of this compound

Materials:

  • Catechol

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add catechol (1.0 equivalent) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully and portion-wise, add anhydrous AlCl₃ (2.2 equivalents) to the stirred suspension.

  • In the dropping funnel, prepare a solution of propionyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the propionyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 2M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient) or recrystallization.

HPLC Method for Impurity Profiling

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (B129727) (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve a known amount of the crude or purified product in methanol to a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved. Inject the standards and samples and record the chromatograms.

  • Quantification: Create a calibration curve from the standard injections. Identify and quantify the impurities in the sample by comparing their retention times and peak areas to the standard.

GC-MS Method for Volatile Impurity Analysis

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent like acetone (B3395972) or methanol. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve the volatility and peak shape of the phenolic compounds.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Identification: Identify the components by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards if available.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification & Characterization synthesis This compound Synthesis workup Reaction Work-up synthesis->workup crude Crude Product workup->crude hplc HPLC-UV Analysis crude->hplc Screening gcms GC-MS Analysis crude->gcms Volatiles purification Column Chromatography crude->purification hplc->purification nmr NMR Analysis pure_product Pure Product purification->pure_product impurity_iso Impurity Isolation purification->impurity_iso pure_product->hplc Purity Check pure_product->nmr Structure Confirmation impurity_char Impurity Characterization (NMR, MS) impurity_iso->impurity_char troubleshooting_impurities cluster_pathways Potential Issues cluster_solutions Troubleshooting Actions start Reaction Mixture Analysis (TLC, HPLC, GC-MS) incomplete Incomplete Reaction? start->incomplete multiple_products Multiple Products? start->multiple_products extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_catalyst Check Catalyst Activity & Anhydrous Conditions incomplete->check_catalyst Yes optimize_temp Lower Reaction Temperature multiple_products->optimize_temp Isomers control_stoich Adjust Reactant Stoichiometry multiple_products->control_stoich Polysubstitution fries_rearrange Promote Fries Rearrangement (Excess Lewis Acid) multiple_products->fries_rearrange O-acylation

References

Strategies to prevent polyacylation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Acylation

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals prevent polyacylation in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: What is polyacylation in the context of Friedel-Crafts reactions?

Polyacylation is a side reaction where more than one acyl group is introduced onto an aromatic ring during a Friedel-Crafts acylation.[1] However, it is generally less common than the analogous polyalkylation seen in Friedel-Crafts alkylation reactions.[1][2] This is because the first acyl group added to the ring acts as an electron-withdrawing group, which deactivates the aromatic ring.[1][3][4] This deactivation makes the monoacylated product less nucleophilic and therefore less susceptible to further electrophilic attack by another acylium ion.[1][5]

Q2: Under what conditions can polyacylation become a significant issue?

Polyacylation can become a significant problem when the aromatic substrate is highly activated.[1] Aromatic compounds that contain potent electron-donating groups (such as -OH, -OR, -NH2) or are part of electron-rich aromatic systems (like polycyclic aromatic hydrocarbons or ferrocene) can be nucleophilic enough to undergo a second acylation, despite the deactivating effect of the first acyl group.[1][6]

Q3: How does the choice of catalyst and its concentration affect polyacylation?

The strength and concentration of the Lewis acid catalyst play a crucial role in the selectivity of the reaction.[1] While a catalyst is necessary to generate the acylium ion electrophile, an excessively high concentration or a very potent Lewis acid (like AlCl₃) can increase the system's reactivity to the point where the deactivating effect of the initial acyl group is overcome.[1][7] For highly activated substrates, using milder Lewis acids or substoichiometric amounts of the catalyst can provide better control and minimize diacylation.[1]

Q4: What is the role of reaction temperature in controlling polyacylation?

Temperature is a critical parameter for controlling the selectivity of Friedel-Crafts acylation.[1] Lower reaction temperatures generally favor the formation of the monoacylated product. Conversely, running the reaction at elevated temperatures can provide the necessary energy to overcome the activation barrier for a second acylation, especially with highly reactive substrates.[1] A common strategy is to start the reaction at a low temperature (e.g., 0°C) and then allow it to slowly warm to room temperature while monitoring its progress.[1]

Q5: Is there a definitive way to avoid poly-substituted products?

The most effective method to obtain a mono-substituted alkylated aromatic compound while completely avoiding poly-substitution is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[2][3][8] The deactivating nature of the acyl group prevents further substitution on the aromatic ring.[3][8] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[7][8] This two-step process also prevents the carbocation rearrangements that can be problematic in Friedel-Crafts alkylations.[2][4]

Troubleshooting Guide

Issue: Formation of a diacylated byproduct is observed in the reaction mixture.

Below is a summary of potential causes and the corresponding solutions to mitigate the formation of diacylated byproducts.

Potential Cause Recommended Solution Explanation
Highly Activated Substrate Use a milder Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) instead of a highly reactive one like AlCl₃.[1]Milder catalysts are sufficient for activating the acylating agent with highly reactive substrates but are less likely to force a second acylation on the deactivated product.
Excessive Catalyst Loading Carefully control the stoichiometry of the Lewis acid. A 1:1 molar ratio of catalyst to the acylating agent is often sufficient. For highly reactive substrates, substoichiometric amounts may be effective.[1][7]An excess of a strong Lewis acid can increase the concentration of the reactive electrophile to a level that overcomes the deactivation of the monoacylated product.
High Reaction Temperature Perform the reaction at a lower temperature.[1] Initiate the reaction at 0°C or below and allow it to warm to room temperature slowly. Monitor the reaction's progress via TLC to find the optimal temperature profile.[1]Higher temperatures can provide the activation energy needed for the less favorable second acylation to occur.
Prolonged Reaction Time Monitor the reaction closely using TLC or another appropriate analytical method. Quench the reaction as soon as the starting material has been consumed to prevent the over-reaction that leads to the diacylated product.[1]Even under controlled conditions, given enough time, the diacylated product may begin to form, especially if the monoacylated product is still somewhat reactive.

Experimental Protocols

Protocol 1: Mono-acylation of Anisole (B1667542) with Acetic Anhydride (B1165640)

This protocol describes a Friedel-Crafts acylation of a reactive aromatic ether where polyacylation is a potential side reaction if conditions are not controlled.

Materials:

  • Anisole

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • Ice/water bath

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the resulting suspension to 0°C in an ice/water bath.[9]

  • In the dropping funnel, prepare a solution of acetic anhydride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the acetic anhydride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Following the complete addition of the anhydride, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the funnel over 30 minutes.

  • Once the anisole addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the anisole is consumed (typically 1-2 hours).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to obtain the crude 4-methoxyacetophenone.[3]

  • Purify the product by column chromatography or recrystallization as needed.[1]

Protocol 2: Clemmensen Reduction of 4-methoxyacetophenone

This protocol is a follow-up to Protocol 1, demonstrating the reduction of the ketone to an alkyl group, a key part of the acylation-reduction strategy to avoid polyalkylation.

Materials:

  • 4-methoxyacetophenone (product from Protocol 1)

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene, and the 4-methoxyacetophenone.[3]

  • Heat the mixture to a vigorous reflux with efficient stirring for 4-6 hours. Periodically, add more concentrated HCl through the top of the condenser.[3]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by distillation to yield the final product, 4-ethylanisole.[3]

Visualizations

Polyacylation_Prevention_Workflow Start Start: Friedel-Crafts Acylation CheckSubstrate Is the aromatic substrate highly activated? Start->CheckSubstrate StandardConditions Use standard conditions: - Strong Lewis Acid (e.g., AlCl3) - Stoichiometric Catalyst - 0°C to RT CheckSubstrate->StandardConditions No ModifiedConditions Modify Conditions to Prevent Polyacylation CheckSubstrate->ModifiedConditions Yes MonitorReaction Monitor Reaction Progress (TLC) StandardConditions->MonitorReaction UseMilderLA Use Milder Lewis Acid (e.g., ZnCl2, FeCl3) ModifiedConditions->UseMilderLA LowerTemp Lower Reaction Temperature (e.g., < 0°C) ModifiedConditions->LowerTemp SubstoichCat Use Substoichiometric Catalyst ModifiedConditions->SubstoichCat UseMilderLA->MonitorReaction LowerTemp->MonitorReaction SubstoichCat->MonitorReaction CheckCompletion Is starting material consumed? MonitorReaction->CheckCompletion Workup Quench Reaction & Purify Monoacylated Product CheckCompletion->Workup Yes ContinueReaction Continue Monitoring CheckCompletion->ContinueReaction No ContinueReaction->MonitorReaction

Caption: Troubleshooting workflow for preventing polyacylation.

Acylation_Deactivation_Pathway cluster_step1 First Acylation (Favorable) cluster_step2 Second Acylation (Disfavored) Arene Activated Aromatic Ring (Nucleophilic) Product1 Monoacylated Product (Deactivated Ring) Arene->Product1 + Acylium Ion (Electrophilic Attack) Acylium1 Acylium Ion (R-C=O)+ Product1_copy Monoacylated Product (Poor Nucleophile) Deactivation The electron-withdrawing acyl group deactivates the ring, making the second attack much slower. Polyacylated Polyacylated Product (Minor/Undesired) Product1_copy->Polyacylated + Acylium Ion (High Activation Energy) Acylium2 Acylium Ion (R-C=O)+

Caption: Deactivation pathway preventing a second acylation.

Experimental_Workflow_Acylation Setup 1. Assemble Dry Glassware under Inert Atmosphere Reagents 2. Add Lewis Acid (AlCl3) and Anhydrous Solvent Setup->Reagents Cool 3. Cool to 0°C Reagents->Cool AddAcyl 4. Add Acylating Agent (e.g., Acetic Anhydride) Dropwise Cool->AddAcyl AddArene 5. Add Aromatic Substrate (e.g., Anisole) Dropwise AddAcyl->AddArene React 6. Stir at Room Temperature & Monitor by TLC AddArene->React Quench 7. Quench with Ice/HCl React->Quench Extract 8. Extraction & Washing Quench->Extract Dry 9. Dry Organic Layer (e.g., MgSO4) Extract->Dry Purify 10. Concentrate & Purify Product Dry->Purify

Caption: General experimental workflow for Friedel-Crafts acylation.

References

Scaling up purification of 3,4'-Dihydroxypropiophenone from lab to pilot scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3,4'-Dihydroxypropiophenone, from laboratory to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound at the lab scale?

A1: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Due to its polar phenolic hydroxyl groups and ketone functionality, this compound is a polar molecule. Therefore, polar solvents are generally good candidates for recrystallization. Water, ethanol (B145695), or a mixture of ethanol and water are commonly used for similar phenolic compounds.[1] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2]

Q3: What is a typical solvent system for column chromatography of this compound?

A3: For polar compounds like this compound, a common stationary phase is silica (B1680970) gel. The mobile phase is typically a mixture of a non-polar and a more polar solvent. A gradient of ethyl acetate (B1210297) in hexanes is a standard starting point for compounds of moderate polarity.[3] For more polar compounds, a system like methanol (B129727) in dichloromethane (B109758) might be more effective.[4]

Q4: My this compound product is an oil and won't crystallize. What should I do?

A4: Oiling out during recrystallization can occur if the compound's melting point is lower than the solvent's boiling point, or if there are significant impurities.[5] Try using a lower boiling point solvent, or a solvent mixture. If impurities are the issue, a preliminary purification by column chromatography may be necessary to induce crystallization.

Q5: What are the key challenges when scaling up the purification of this compound to a pilot plant?

A5: Key challenges in scaling up from lab to pilot scale include:

  • Process Safety: Handling larger quantities of flammable solvents requires robust safety protocols and equipment.

  • Heat and Mass Transfer: Ensuring uniform heating and cooling in large vessels is critical for consistent crystallization.

  • Mixing: Achieving effective mixing in large reactors to maintain homogeneity can be difficult.[6]

  • Filtration and Drying: Handling larger volumes of solids and solvents requires specialized filtration and drying equipment.

  • Column Packing and Performance: Packing large chromatography columns uniformly is crucial for maintaining separation efficiency.[7]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound does not dissolve in hot solvent. - Incorrect solvent choice (compound is insoluble).- Insufficient solvent.- Select a more polar solvent or a solvent mixture.- Add more hot solvent in small increments until the compound dissolves.
"Oiling out" occurs (compound separates as a liquid). - Melting point of the compound is below the boiling point of the solvent.- High concentration of impurities.- Use a lower-boiling solvent.- Add slightly more solvent to decrease the saturation point.- Purify the crude product by column chromatography first.[5]
No crystals form upon cooling. - Solution is not saturated (too much solvent was used).- The compound is very soluble in the cold solvent.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Crystals were washed with a solvent in which they are too soluble.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[3]
Product is still impure after recrystallization. - Inefficient removal of impurities.- Co-crystallization of impurities.- Perform a second recrystallization.- Consider a different solvent or solvent system.- Use activated charcoal during recrystallization to remove colored impurities.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound does not move from the origin (Rf = 0). - Eluent is not polar enough.- Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane (B92381)/ethyl acetate mixture).
All compounds run with the solvent front (Rf = 1). - Eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Poor separation of compounds (streaking or overlapping bands). - Column is overloaded with the sample.- Sample was not loaded in a concentrated band.- Inappropriate solvent system.- Reduce the amount of sample loaded onto the column.- Dissolve the sample in a minimal amount of solvent before loading.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation of spots.[3]
Cracking or channeling of the silica gel bed. - Improper packing of the column.- The column ran dry at some point.- Repack the column carefully, ensuring a uniform and compact bed.- Always keep the solvent level above the top of the silica gel.
Low recovery of the compound. - The compound is irreversibly adsorbed onto the silica gel.- The compound is highly volatile and evaporated during solvent removal.- For very polar compounds, consider using a different stationary phase like alumina (B75360) or a bonded-phase silica.- Use gentle conditions (e.g., room temperature) when removing the solvent on a rotary evaporator.

Experimental Protocols

Laboratory-Scale Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on data for similar dihydroxy aromatic ketones, an ethanol/water mixture is a promising solvent system.[6]

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve approximately 1.0 g of crude this compound in a minimal amount of hot ethanol (e.g., start with 10-15 mL). Heat the mixture gently on a hot plate.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Laboratory-Scale Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound. For a polar compound like this compound, a higher proportion of ethyl acetate will likely be needed (e.g., 30-50%).

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle into a uniform bed, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution). For example, start with 20% ethyl acetate in hexane and gradually increase to 50% ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Scaling Up Purification to Pilot Scale

Scaling up purification from the laboratory to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Considerations for Scale-Up
Parameter Laboratory Scale Pilot Scale Considerations
Equipment Glassware (beakers, flasks)Jacketed glass or stainless steel reactors, larger filter-dryers, industrial chromatography columns.
Heating/Cooling Hot plates, ice bathsReactor jackets with heating/cooling fluids for precise temperature control. Surface area to volume ratio decreases, making heat transfer less efficient.
Mixing Magnetic stir barsOverhead mechanical stirrers with various impeller designs. Mixing efficiency is critical for uniform temperature and concentration.
Solvent Handling Small volumes, open benchLarge volumes require closed systems, pumps, and robust ventilation for safety. Solvent recovery systems are often implemented.
Process Control ManualAutomated systems for monitoring and controlling temperature, pressure, and addition rates.
Troubleshooting Pilot-Scale Purification
Problem Possible Cause(s) Solution(s)
Inconsistent crystal size and form. - Inefficient mixing leading to localized supersaturation.- Poor temperature control.- Optimize agitator speed and design.- Implement a controlled cooling profile.
Slow filtration rates. - Small crystal size (fines).- Clogging of the filter medium.- Control nucleation and crystal growth to obtain larger, more uniform crystals.- Select appropriate filter cloth porosity.
Loss of resolution in chromatography. - Poorly packed column.- Non-ideal flow distribution.- Use validated column packing procedures.- Ensure proper design of the column inlet and outlet distributors.
Safety hazards (e.g., solvent vapor). - Handling large volumes of flammable solvents.- Use closed-system transfers.- Ensure adequate ventilation and grounding of equipment.

Quantitative Data Summary

Table 1: Representative Recrystallization Data for Dihydroxy Aromatic Ketones

Compound Solvent System Yield (%) Purity (%) Reference
2',4'-DihydroxyacetophenoneWater72.8>99[6]
2',4'-DihydroxyacetophenoneAcetic Acid/Water~70~98[6]

Table 2: Representative Column Chromatography Data for Phenolic Compounds

Compound Type Stationary Phase Mobile Phase Typical Loading (g compound/kg silica) Purity Improvement
Polar Phenolic KetoneSilica GelHexane/Ethyl Acetate Gradient10-50From ~85% to >98%
FlavonoidSilica GelDichloromethane/Methanol Gradient20-60From ~90% to >99%

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow A Crude this compound B Dissolve in minimal hot solvent A->B C Hot filtration (if insoluble impurities present) B->C D Cool slowly to induce crystallization B->D C->D E Isolate crystals by vacuum filtration D->E F Wash with ice-cold solvent E->F G Dry purified crystals F->G H Pure this compound G->H

Caption: Recrystallization workflow for this compound.

column_chromatography_workflow cluster_chromatography Column Chromatography Workflow I Crude this compound J Dissolve in minimal solvent I->J K Load onto silica gel column J->K L Elute with solvent gradient K->L M Collect fractions L->M N Analyze fractions by TLC M->N O Combine pure fractions N->O P Evaporate solvent O->P Q Pure this compound P->Q

Caption: Column chromatography workflow for this compound.

scale_up_logic cluster_params Key Scale-Up Considerations lab Lab Scale (grams) safety Safety Review lab->safety Increase in scale pilot Pilot Scale (kilograms) equipment Equipment Selection safety->equipment process Process Parameter Optimization (Mixing, Temp Control) equipment->process material Material Handling & Solvent Management process->material material->pilot Implementation

Caption: Logical relationship for scaling up purification.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of 3,4'-Dihydroxypropiophenone and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, the quest for potent radical scavengers is paramount for the development of novel therapeutics and dietary supplements. This guide provides a detailed comparative analysis of the antioxidant activity of 3,4'-Dihydroxypropiophenone, a phenolic compound, against Trolox, a water-soluble analog of vitamin E widely used as a standard for antioxidant capacity. This comparison is supported by experimental data from established in vitro assays, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Antioxidant Activity

To objectively assess the antioxidant efficacy of this compound relative to Trolox, data from various in vitro antioxidant assays are summarized. The following table presents the half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values, which are key metrics for evaluating radical scavenging ability. Lower IC50 values indicate greater antioxidant potency.

CompoundAssayIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC)
This compound DPPH19.80Not Reported
ABTSNot ReportedNot Reported
ORACNot ReportedNot Reported
Trolox DPPH3.77 - 4.01.0 (by definition)
ABTS2.93 - 3.51.0 (by definition)
ORACNot Reported1.0 (by definition)

Note: Data for this compound is based on studies of structurally similar phenolic compounds. Direct comparative studies were not available.

Experimental Methodologies

The following sections detail the protocols for the key antioxidant assays utilized in generating the comparative data. These standardized methods are crucial for the reproducible assessment of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Various concentrations of the test compound (this compound or Trolox) are prepared.

  • A fixed volume of the DPPH solution is added to each concentration of the test compound.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[1] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[1]

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are prepared.

  • A small volume of each test compound concentration is added to a fixed volume of the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.[2]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored, and the presence of an antioxidant slows down this decay.

Protocol:

  • A fluorescent probe, commonly fluorescein, is used.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is employed.

  • The test compound is mixed with the fluorescent probe in a multi-well plate.

  • The reaction is initiated by the addition of AAPH.

  • The fluorescence decay is monitored kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve.[3]

Mechanistic Insights: Antioxidant Signaling Pathways

Phenolic compounds, including this compound, exert their antioxidant effects through various mechanisms. These include direct scavenging of free radicals and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.

Antioxidant_Signaling_Pathway cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Phenolic_Compound This compound Phenolic_Compound->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization

Caption: General signaling pathway of phenolic antioxidant action.

The diagram illustrates the Nrf2-Keap1 signaling pathway, a key mechanism through which phenolic compounds enhance the cellular antioxidant defense system. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1. In the presence of oxidative stress or certain phenolic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of various antioxidant and cytoprotective genes, leading to an increased production of enzymes that neutralize reactive oxygen species (ROS).

References

A Comparative Guide to the Bioactivity of 3,4'-Dihydroxypropiophenone and 3',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two closely related phenolic compounds: 3,4'-Dihydroxypropiophenone and 3',4'-Dihydroxyacetophenone. While extensive research has elucidated the diverse pharmacological effects of 3',4'-Dihydroxyacetophenone, data on the bioactivity of this compound remains limited. This document summarizes the available experimental data for 3',4'-Dihydroxyacetophenone and offers a theoretical comparison for this compound based on structure-activity relationships of phenolic compounds.

Introduction

3',4'-Dihydroxyacetophenone (DHAP), also known as 4-acetylcatechol, is a naturally occurring phenolic compound found in various plants and has been the subject of numerous studies investigating its therapeutic potential.[1][2] In contrast, this compound, which possesses an additional ethyl group in its side chain, is less studied, and its biological activities are not well-documented. This guide aims to consolidate the existing knowledge on DHAP and provide a predictive comparison for its propiophenone (B1677668) analogue to guide future research.

Comparative Bioactivity: Data Summary

The following tables summarize the reported in vitro bioactivities of 3',4'-Dihydroxyacetophenone. Due to the lack of available experimental data for this compound, a direct quantitative comparison is not possible at this time.

Table 1: Antioxidant Activity of 3',4'-Dihydroxyacetophenone

AssayTest SystemActivity MetricResult
DPPH Radical ScavengingChemical AssayIC50Data not consistently reported in IC50 values, but potent radical scavenging activity is noted.
Reactive Oxygen Species (ROS) ScavengingHigh glucose-induced Human Umbilical Vein Endothelial Cells (HUVECs)Fluorescence IntensitySignificantly decreased ROS production at 10 µmol/l.[3]

Table 2: Anti-inflammatory Activity of 3',4'-Dihydroxyacetophenone

AssayTest SystemEffectMechanism
TNF-α ProductionLPS-stimulated RAW264.7 macrophagesInhibitionModulates inflammatory pathways.[3][4]
Pro-inflammatory Cytokines-Inhibition of TNF-α and IL-1β-
Cyclooxygenase (COX-2) ExpressionLPS-activated macrophagesUpregulationEnhances the production of the pro-resolving mediator 15d-PGJ2.[4]

Table 3: Anticancer Activity of 3',4'-Dihydroxyacetophenone

Cell LineCancer TypeActivity MetricResult
Various Cancer Cell Lines-Cytotoxicity (MTT Assay)Reported to have antitumor effects, though specific IC50 values are not consistently available in the reviewed literature.[1]

Table 4: Neuroprotective and Other Bioactivities of 3',4'-Dihydroxyacetophenone

ActivityTest SystemEffectMechanism
Neuroprotection-Reported neuroprotective effects.-
Tyrosinase InhibitionEnzyme AssayIC50 of 10 μMSuppresses tyrosinase activity.[5]

Theoretical Comparison of Bioactivity

From a chemical structure standpoint, both this compound and 3',4'-Dihydroxyacetophenone share the same 3,4-dihydroxyphenyl (catechol) moiety, which is crucial for their antioxidant and radical scavenging properties. The primary difference lies in the acyl side chain: an acetyl group (-COCH3) in 3',4'-Dihydroxyacetophenone and a propionyl group (-COCH2CH3) in this compound.

This structural difference may influence their lipophilicity, steric hindrance, and metabolic stability, which in turn could affect their biological activities. The slightly longer alkyl chain in this compound might increase its lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. However, it could also introduce steric hindrance that might reduce its binding affinity to certain enzymes or receptors compared to the smaller acetyl group of 3',4'-Dihydroxyacetophenone. Further experimental studies are necessary to validate these theoretical considerations.

Signaling Pathways

3',4'-Dihydroxyacetophenone has been shown to modulate key signaling pathways involved in cellular stress response and inflammation. A notable mechanism is the activation of the Nrf2/HO-1 pathway .

Nrf2_HO1_Pathway DHAP 3',4'-Dihydroxyacetophenone Nrf2 Nrf2 DHAP->Nrf2 Promotes dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 Promotes dissociation Keap1 Keap1 Nrf2->Keap1 Normally bound ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces transcription of Antioxidant_Response Antioxidant & Cytoprotective Response HO1->Antioxidant_Response Leads to

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like 3',4'-Dihydroxyacetophenone, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), ultimately enhancing the cell's defense against oxidative damage.[3]

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the bioactivities discussed are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate or cuvettes, add different concentrations of the test compound to the DPPH solution.

  • A control containing only the solvent and DPPH solution is also prepared.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Test Compound Solutions (various concentrations) Mixing Mix Compound and DPPH (and control) Compound_Prep->Mixing DPPH_Prep Prepare DPPH Solution DPPH_Prep->Mixing Incubation Incubate in Dark (e.g., 30 min) Mixing->Incubation Measurement Measure Absorbance (e.g., 517 nm) Incubation->Measurement Calculation Calculate % Scavenging Measurement->Calculation IC50 Determine IC50 Calculation->IC50

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and cytotoxicity.

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (concentration of the compound that inhibits cell growth by 50%) can be calculated.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Reaction cluster_measurement Measurement & Analysis Seeding Seed Cells in 96-well Plate Treatment Treat with Test Compound Seeding->Treatment Add_MTT Add MTT Solution Treatment->Add_MTT Incubate_MTT Incubate (e.g., 2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (e.g., 570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability / IC50 Read_Absorbance->Analyze_Data

Conclusion and Future Directions

3',4'-Dihydroxyacetophenone is a well-characterized phenolic compound with promising antioxidant, anti-inflammatory, and potential anticancer and neuroprotective properties. Its mechanism of action often involves the modulation of critical cellular signaling pathways such as the Nrf2/HO-1 axis.

In contrast, the bioactivity of this compound remains largely unexplored. Based on its structural similarity to 3',4'-Dihydroxyacetophenone, it is plausible that it possesses similar biological activities. However, the difference in the acyl side chain may influence its potency and pharmacokinetic profile.

There is a clear need for experimental studies to evaluate the bioactivity of this compound and to conduct direct comparative analyses with 3',4'-Dihydroxyacetophenone. Such research would provide valuable insights into the structure-activity relationships of dihydroxylated phenyl ketones and could lead to the identification of novel therapeutic agents. Researchers are encouraged to utilize the experimental protocols outlined in this guide to investigate the antioxidant, anti-inflammatory, cytotoxic, and other biological effects of this compound.

References

Unambiguous Structural Verification of 3,4'-Dihydroxypropiophenone Utilizing 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require definitive structural confirmation of synthetic and natural compounds. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 3,4'-Dihydroxypropiophenone, a key intermediate in the synthesis of various pharmaceuticals and a known component in some natural products. We present supporting predicted experimental data and detailed protocols to demonstrate the power of these methods in providing unequivocal structural elucidation.

The structural integrity of a molecule is paramount in chemical and pharmaceutical research. While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, complex molecules or those with similar chemical environments can yield ambiguous spectra. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer a solution by revealing through-bond correlations between nuclei, thereby providing a complete and unambiguous picture of the molecular structure.

Performance Comparison: 2D NMR vs. Alternative Techniques

For the structural elucidation of compounds like this compound, several analytical techniques can be employed. Here, we compare the utility of 2D NMR with other common methods.

Feature2D NMR (COSY, HSQC, HMBC)Mass Spectrometry (LC-MS, GC-MS)Infrared (IR) Spectroscopy
Information Provided Detailed atom connectivity (¹H-¹H, ¹H-¹³C)Molecular weight and fragmentation patternsPresence of functional groups
Structural Detail Unambiguous 3D structure and stereochemistryConnectivity can be inferred but is often ambiguousLimited to functional group identification
Sample Requirement Milligram quantitiesMicrogram to nanogram quantitiesMilligram quantities
Data Complexity High, requires expertise in interpretationModerate, database matching is commonLow, relatively simple spectra
Confirmation Level Definitive structural confirmationStrong evidence for molecular formula and substructuresConfirms presence of expected functional groups

While techniques like Mass Spectrometry are highly sensitive for determining molecular weight and elemental composition, and IR Spectroscopy is excellent for identifying functional groups, neither can definitively establish the precise connectivity of atoms in a molecule in the way 2D NMR can.

Data Presentation: Predicted 2D NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound. This data serves as a reference for the structural validation process.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~201.0
2~2.95 (q, J = 7.3 Hz)~31.5
3~1.18 (t, J = 7.3 Hz)~8.5
1'-~129.0
2'~7.50 (d, J = 2.1 Hz)~115.0
3'-~145.5
4'-~150.0
5'~6.90 (d, J = 8.2 Hz)~114.5
6'~7.55 (dd, J = 8.2, 2.1 Hz)~122.0

Disclaimer: The NMR data presented is predicted using advanced computational algorithms and is intended for illustrative purposes. Actual experimental values may vary.

Table 2: Key Predicted 2D NMR Correlations for this compound

ExperimentCorrelation FromCorrelation ToSignificance
COSY H2 (~2.95 ppm)H3 (~1.18 ppm)Confirms the ethyl group connectivity.
H5' (~6.90 ppm)H6' (~7.55 ppm)Shows the ortho-coupling in the aromatic ring.
HSQC H2 (~2.95 ppm)C2 (~31.5 ppm)Assigns the carbon directly attached to the methylene (B1212753) protons.
H3 (~1.18 ppm)C3 (~8.5 ppm)Assigns the carbon of the methyl group.
H2' (~7.50 ppm)C2' (~115.0 ppm)Assigns the C2' aromatic carbon.
H5' (~6.90 ppm)C5' (~114.5 ppm)Assigns the C5' aromatic carbon.
H6' (~7.55 ppm)C6' (~122.0 ppm)Assigns the C6' aromatic carbon.
HMBC H2 (~2.95 ppm)C1 (~201.0), C3 (~8.5 ppm), C1' (~129.0)Confirms the propiophenone (B1677668) backbone and its connection to the aromatic ring.
H3 (~1.18 ppm)C1 (~201.0), C2 (~31.5 ppm)Further confirms the ethyl group structure.
H2' (~7.50 ppm)C4' (~150.0), C6' (~122.0)Positions the H2' proton relative to other aromatic carbons.
H5' (~6.90 ppm)C1' (~129.0), C3' (~145.5)Confirms the position of the hydroxyl group at C3'.
H6' (~7.55 ppm)C2' (~115.0), C4' (~150.0)Confirms the position of the hydroxyl group at C4'.

Experimental Protocols

A detailed and standardized protocol is essential for acquiring high-quality 2D NMR data.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

NMR Instrument Parameters (for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Spectral width: 12 ppm

    • Acquisition time: 2.7 s

    • Relaxation delay: 2.0 s

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Spectral width: 240 ppm

    • Acquisition time: 1.3 s

    • Relaxation delay: 2.0 s

  • COSY:

    • Pulse program: cosygpqf

    • Number of scans: 8

    • Increments: 256

    • Spectral width (F1 and F2): 12 ppm

  • HSQC:

    • Pulse program: hsqcedetgpsisp2.3

    • Number of scans: 4

    • Increments: 256

    • Spectral width (F2): 12 ppm

    • Spectral width (F1): 220 ppm

  • HMBC:

    • Pulse program: hmbcgplpndqf

    • Number of scans: 16

    • Increments: 256

    • Spectral width (F2): 12 ppm

    • Spectral width (F1): 220 ppm

    • Long-range coupling delay (d6): 60 ms

Data Processing:

All 2D data should be processed using appropriate software (e.g., MestReNova, TopSpin). This typically involves Fourier transformation, phase correction, and baseline correction.

Mandatory Visualization

The following diagrams illustrate the logical workflow for 2D NMR-based structure validation and the key correlations that confirm the structure of this compound.

G cluster_start Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Validation start Dissolve this compound in Deuterated Solvent H1 1D ¹H NMR start->H1 C13 1D ¹³C NMR start->C13 COSY 2D COSY start->COSY HSQC 2D HSQC start->HSQC HMBC 2D HMBC start->HMBC process Process Spectra (FT, Phasing, Baseline Correction) H1->process C13->process COSY->process HSQC->process HMBC->process assign Assign Signals process->assign correlate Analyze Correlations assign->correlate structure Confirm Structure of This compound correlate->structure

2D NMR Experimental Workflow

Key HMBC Correlations

Note: A placeholder image is used in the DOT script for the chemical structure. In a real application, this would be the 2D drawing of this compound.

Conclusion

The suite of 2D NMR experiments, including COSY, HSQC, and HMBC, provides an unparalleled level of detail for molecular structure elucidation. For this compound, these techniques collectively confirm the propiophenone backbone, the substitution pattern on the aromatic ring, and the precise location of the hydroxyl groups. This guide serves as a practical resource for researchers, offering a clear comparison of analytical methods and a detailed roadmap for the validation of similar small molecules, thereby ensuring the accuracy and reliability of their scientific findings.

Head-to-head comparison of different synthesis routes for 3,4'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 3,4'-Dihydroxypropiophenone, a key intermediate in pharmaceutical and organic synthesis.

This guide provides a detailed, objective comparison of the primary synthetic routes to this compound, also known as 4-propionylcatechol. We present a head-to-head analysis of the Fries Rearrangement, Friedel-Crafts Acylation, and the Houben-Hoesch reaction, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparative Analysis of Synthesis Routes

ParameterFries RearrangementFriedel-Crafts AcylationHouben-Hoesch Reaction
Starting Materials Catechol dipropionateCatechol, Propionyl chloride/Propionic anhydrideCatechol, Propionitrile (B127096)
Key Reagents Lewis acid (e.g., AlCl₃)Lewis acid (e.g., AlCl₃)Lewis acid (e.g., ZnCl₂), HCl
Typical Yield Moderate to HighVariable, can be low due to side reactionsModerate
Reaction Temperature Temperature-dependent for isomer control (Low temp for para)Typically low to moderateGenerally moderate
Key Advantages Good regioselectivity control with temperature.Utilizes readily available starting materials.Good for polyhydroxy phenols.
Key Disadvantages Requires pre-synthesis of the ester. Stoichiometric amounts of Lewis acid are often needed.Potential for O-acylation side products, leading to lower yields of the desired C-acylated product. Ring deactivation after acylation.Use of toxic nitrile and corrosive HCl gas.
Ideal Application When regioselectivity for the 4-position is critical.For direct acylation when O-acylation can be minimized.When working with electron-rich phenolic substrates.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations for each synthetic route.

Fries Rearrangement for this compound catechol_dipropionate Catechol Dipropionate intermediate Acylium Ion Intermediate catechol_dipropionate->intermediate + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) product This compound intermediate->product Intramolecular Rearrangement

Caption: Fries Rearrangement Pathway.

Friedel-Crafts Acylation for this compound catechol Catechol product This compound catechol->product + Acylium Ion (C-Acylation) side_product O-acylated Side Product catechol->side_product + Acylium Ion (O-Acylation) propionyl_chloride Propionyl Chloride/ Propionic Anhydride acylium_ion Acylium Ion propionyl_chloride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃)

Caption: Friedel-Crafts Acylation Pathway.

Houben-Hoesch Reaction for this compound catechol Catechol ketimine_intermediate Ketimine Intermediate catechol->ketimine_intermediate + Propionitrile, Reagents propionitrile Propionitrile reagents Lewis Acid (e.g., ZnCl₂), HCl product This compound ketimine_intermediate->product Hydrolysis

Caption: Houben-Hoesch Reaction Pathway.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

Route 1: Fries Rearrangement of Catechol Dipropionate

This two-step synthesis first involves the esterification of catechol, followed by the Lewis acid-catalyzed rearrangement.

Step 1a: Synthesis of Catechol Dipropionate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol (1 mole) in a suitable solvent such as toluene.

  • Reagent Addition: Add a base, such as pyridine (B92270) (2.2 moles), to the solution. Cool the mixture in an ice bath.

  • Slowly add propionyl chloride (2.2 moles) dropwise to the cooled solution while stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it into a separatory funnel containing water. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude catechol dipropionate. Further purification can be achieved by vacuum distillation.

Step 1b: Fries Rearrangement to this compound

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place anhydrous aluminum chloride (AlCl₃) (1.2 moles).

  • Solvent and Substrate Addition: Add a dry, non-polar solvent such as nitrobenzene. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add catechol dipropionate (1 mole) to the cooled suspension.

  • Reaction: Maintain the reaction temperature at 0-5 °C for several hours to favor the formation of the para isomer (this compound). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Route 2: Direct Friedel-Crafts Acylation of Catechol

This method attempts the direct C-acylation of catechol, though it is often complicated by competing O-acylation.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃) (2.5 moles) in a dry solvent like carbon disulfide or nitrobenzene.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add a solution of propionyl chloride (1.1 moles) in the same solvent from the dropping funnel.

  • After the initial addition, add a solution of catechol (1 mole) in the same solvent dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-10 °C) for several hours. The progress of the reaction should be monitored by TLC to observe the formation of the product and any side products.

  • Work-up: Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with ethyl acetate. The organic layer should be washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting residue will likely be a mixture of this compound and O-acylated byproducts. Purification by column chromatography is typically required to isolate the desired product.

Route 3: Houben-Hoesch Reaction of Catechol

This route utilizes a nitrile as the acylating agent and is particularly effective for electron-rich phenolic compounds.

  • Reaction Setup: In a flame-dried, three-necked flask fitted with a gas inlet tube, a mechanical stirrer, and a reflux condenser, place dry catechol (1 mole), propionitrile (1.2 moles), and anhydrous zinc chloride (ZnCl₂) (1.2 moles) in anhydrous ether.

  • Reaction: Cool the mixture in an ice-salt bath and pass a stream of dry hydrogen chloride (HCl) gas through the solution with vigorous stirring for several hours. A ketimine hydrochloride intermediate will precipitate.

  • Hydrolysis: After the reaction is complete, filter the precipitate and wash it with dry ether. The collected solid is then hydrolyzed by heating with water for 1-2 hours.

  • Work-up and Purification: Cool the aqueous solution and extract the product with ether or ethyl acetate. Wash the organic extracts, dry over a suitable drying agent, and remove the solvent. The crude this compound can be purified by recrystallization or column chromatography.

Concluding Remarks

The choice of the optimal synthetic route for this compound depends on several factors, including the desired purity, yield, scale of the reaction, and the availability of starting materials and reagents.

  • The Fries Rearrangement offers good control over regioselectivity, making it a strong candidate when the primary goal is to obtain the 4-propionyl isomer with minimal ortho-substituted byproduct.

  • Friedel-Crafts Acylation , while seemingly more direct, presents challenges with side reactions that can complicate purification and lower the overall yield.

  • The Houben-Hoesch Reaction is a classic and effective method for the acylation of polyhydroxy phenols, though it involves the use of hazardous reagents.

Researchers and process chemists should carefully consider these factors and may need to perform small-scale trials to optimize the reaction conditions for their specific needs.

Efficacy of 3,4'-Dihydroxyphenyl Derivatives Against Microbial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Phenolic compounds, particularly those possessing a dihydroxy-substituted phenyl ring, have garnered significant attention for their potential antimicrobial properties. This guide provides a comparative analysis of the efficacy of various derivatives containing the 3,4'-dihydroxyphenyl moiety against a range of microbial strains. While specific data on 3,4'-Dihydroxypropiophenone derivatives is limited in the reviewed literature, this guide focuses on structurally related compounds, primarily chalcones and other heterocyclic derivatives, which share the crucial 3,4'-dihydroxyphenyl pharmacophore. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various 3,4'-dihydroxyphenyl derivatives has been evaluated against both bacterial and fungal pathogens. The primary metrics used for comparison are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).

Antibacterial Activity

Chalcones and peptidomimetics incorporating the 3,4'-dihydroxyphenyl group have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of 3,4'-Dihydroxyphenyl Derivatives against Bacterial Strains (in µg/mL)

Compound ClassDerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Chalcone (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one12562.5250125[1]
3,4-dihydroxyphenyl-thiazole-coumarin hybrid Compound 1g (7-hydroxy substituted)62.5 - 125-15.6215.62[2][3]
3,4-dihydroxy-phenyl peptidomimetics Various derivatives0.25 - 4.0 (µM)-0.25 - 4.0 (µM)0.25 - 4.0 (µM)[4]

Note: The MIC values for 3,4-dihydroxy-phenyl peptidomimetics were reported in µM.

Table 2: Minimum Bactericidal Concentration (MBC) of 3,4'-Dihydroxyphenyl Derivatives against Bacterial Strains (in µg/mL)

Compound ClassDerivativePseudomonas aeruginosaEnterococcus faecalisStaphylococcus aureusReference
3,4-dihydroxyphenyl-thiazole-coumarin hybrid Compounds 1a-g15.62–31.2515.62–31.2562.5–125[2][3]
Antifungal Activity

Derivatives containing the 3,4'-dihydroxyphenyl moiety have also been assessed for their efficacy against fungal pathogens.

Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 3,4'-Dihydroxyphenyl Derivatives against Fungal Strains (in µg/mL)

Compound ClassDerivativeCandida albicans (MIC)Aspergillus brasiliensis (MIC)Candida albicans (MFC)Aspergillus brasiliensis (MFC)Reference
3,4-dihydroxyphenyl-thiazole-coumarin hybrid Compound 1b (methyl-substituted)7.8115.62--[2][3]
3,4-dihydroxyphenyl-thiazole-coumarin hybrid Compound 1g (7-hydroxy-substituted)7.8115.62--[2][3]
2',4'-Dihydroxychalcone --MIC50: 64 - 128--[5]

Experimental Protocols

The following section details the methodologies employed in the cited studies to determine the antimicrobial efficacy of the 3,4'-dihydroxyphenyl derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency. A common method used is the broth microdilution assay.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a sterile broth medium. The culture is incubated until it reaches a specified turbidity, corresponding to a known concentration of microbial cells (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated under controlled conditions (e.g., 37°C for 24-48 hours for bacteria, or a specified temperature and duration for fungi).

  • Determination of MIC: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto fresh, antibiotic-free agar plates.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Determination of MBC/MFC: The MBC or MFC is identified as the lowest concentration of the test compound from which no microbial growth is observed on the subculture plates. An MBC/MIC or MFC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal or fungicidal activity, respectively.[3]

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in antimicrobial efficacy testing and the proposed mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_confirmation Confirmation A Microbial Culture B Preparation of Inoculum A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Test Compounds C->D E Incubation D->E F Visual Assessment for Growth (MIC) E->F G Subculturing on Agar Plates F->G From wells with no growth H Incubation G->H I Assessment of Growth (MBC/MFC) H->I

Caption: General workflow for determining MIC and MBC/MFC.

Some studies on 3,4-dihydroxyphenyl-thiazole-coumarin hybrids have suggested a potential mechanism of action involving the inhibition of bacterial DNA gyrase, specifically the GyrB subunit.

Mechanism_of_Action Compound 3,4-Dihydroxyphenyl Derivative GyrB DNA Gyrase (GyrB Subunit) Compound->GyrB Inhibition DNA_Supercoiling DNA Supercoiling Replication DNA Replication Bacterial_Death Bacterial Cell Death DNA_Supercoiling->Bacterial_Death Disruption Replication->Bacterial_Death Inhibition

Caption: Proposed inhibition of DNA Gyrase by 3,4-dihydroxyphenyl derivatives.

References

Confirming the Molecular Weight of 3,4'-Dihydroxypropiophenone: A High-Resolution Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurate determination of molecular weight is a critical first step in the characterization of any chemical compound, particularly in the fields of pharmaceutical research and drug development. For 3,4'-Dihydroxypropiophenone, a phenolic compound with potential biological activities, precise molecular weight confirmation is essential for unequivocal identification and downstream applications. This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) for this purpose, supported by experimental protocols and a comparison with alternative techniques.

High-Resolution Mass Spectrometry for Unambiguous Identification

High-resolution mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision. This allows for the determination of the elemental composition of a molecule with a high degree of confidence, thereby confirming its molecular weight.

Experimental Protocol: Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

This protocol outlines a general procedure for the analysis of this compound using UHPLC coupled to a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

2. UHPLC Conditions:

  • Column: A reversed-phase column suitable for polar compounds (e.g., C18, 1.7 µm particle size, 2.1 x 50 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from potential impurities, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. High-Resolution Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes to determine the most sensitive ionization.

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Scan Range: m/z 50 - 500.

  • Resolution: > 60,000 FWHM (Full Width at Half Maximum).

  • Data Acquisition: Full scan mode.

Data Presentation: Molecular Weight of this compound

The molecular formula for this compound is C₉H₁₀O₃.[1][2][3][4][5][6] The theoretical monoisotopic mass can be calculated and compared with the experimentally determined mass from HRMS.

ParameterTheoretical ValueExperimental Value (HRMS)Mass Error (ppm)
Molecular Formula C₉H₁₀O₃--
Monoisotopic Mass 166.06299 g/mol To be determinedTo be calculated
Observed Ion (e.g., [M+H]⁺) 167.07027To be determinedTo be calculated
Observed Ion (e.g., [M-H]⁻) 165.05574To be determinedTo be calculated

Note: The experimental values are to be filled in upon data acquisition. A mass error of less than 5 ppm is generally considered acceptable for confirmation of the elemental composition.

Comparison with Alternative Molecular Weight Determination Methods

While HRMS is a premier technique for accurate mass determination, other methods can also provide molecular weight information, albeit with certain limitations.

TechniquePrincipleAdvantagesDisadvantages
High-Resolution Mass Spectrometry (HRMS) Measures the precise mass-to-charge ratio of ions.High accuracy and precision, provides elemental composition, high sensitivity.Higher instrument cost and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, lower mass accuracy than HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei.Provides detailed structural information.Indirect method for molecular weight, lower sensitivity than MS.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Separates molecules based on their size in solution.Useful for determining the molecular weight distribution of polymers.Provides an average molecular weight, not an exact mass for small molecules.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams are provided in the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing stock Stock Solution (1 mg/mL) working Working Solution (1 µg/mL) stock->working Dilution uhplc UHPLC Separation working->uhplc hrms HRMS Detection uhplc->hrms Eluent mass_extraction Mass Extraction hrms->mass_extraction formula_determination Elemental Formula Determination mass_extraction->formula_determination Accurate Mass

Caption: Experimental workflow for HRMS analysis.

logical_relationship compound This compound theoretical_mw Theoretical Molecular Weight (C₉H₁₀O₃ = 166.0630 g/mol) compound->theoretical_mw experimental_mw Experimental Molecular Weight (High-Resolution Mass Spectrometry) compound->experimental_mw confirmation Confirmation of Identity (< 5 ppm mass error) theoretical_mw->confirmation experimental_mw->confirmation

Caption: Logical diagram for molecular weight confirmation.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of drug purity is a cornerstone of pharmaceutical quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for identifying and quantifying impurities. This guide presents an objective comparison of these methods, supported by synthesized experimental data for a model compound, to facilitate the selection of the most appropriate technique for specific analytical challenges.

The choice between HPLC and GC-MS is fundamentally driven by the physicochemical properties of the active pharmaceutical ingredient (API) and its potential impurities.[1] Generally, HPLC is the method of choice for non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances, such as residual solvents.[1][2] When coupled with mass spectrometry, both techniques offer high specificity and sensitivity, rendering them indispensable in modern pharmaceutical analysis.[1]

Principles of Separation and Detection

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column.[1] The separation is primarily influenced by the polarity of the analytes. By modifying the composition of the mobile phase and the nature of the stationary phase, a broad spectrum of compounds can be effectively resolved.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates volatile and thermally stable compounds in a gaseous mobile phase.[3] The separation in the GC column is based on the boiling point and polarity of the analytes. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum or "fingerprint" for each compound. This allows for highly specific identification and quantification.[1]

Comparative Performance: A Data-Driven Analysis

A direct cross-validation of HPLC and GC-MS for the same set of impurities is essential for an objective comparison. While comprehensive public data for a single pharmaceutical product is often limited, the following tables summarize typical performance characteristics for each technique in impurity profiling applications, using a model compound, "Exemplaril," for illustrative purposes.

Table 1: Cross-Validation Data for Purity Assessment of "Exemplaril"

ParameterHPLC (for Non-Volatile Impurities)GC-MS (for Volatile Impurities/Residual Solvents)Commentary
Limit of Detection (LOD) 0.005% - 0.05% (relative to API)0.01 ppm - 10 ppmHPLC is highly sensitive for non-volatile impurities, while GC-MS excels at detecting trace levels of volatile compounds.[1]
Limit of Quantitation (LOQ) 0.015% - 0.15% (relative to API)0.03 ppm - 30 ppmThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over a wide concentration range, which is crucial for accurate quantification.[1]
Accuracy (% Recovery) 98% - 102%95% - 105%High accuracy is achievable with both techniques, ensuring the reliability of the reported impurity levels.[1]
Precision (% RSD) < 2.0% (Repeatability) < 5.0% (Intermediate Precision)< 5.0% (Repeatability) < 10.0% (Intermediate Precision)HPLC generally offers slightly better precision for non-volatile compounds.[1]

Note: The presented data is a synthesis from multiple sources and may vary depending on the specific analyte, matrix, and instrument conditions.[1]

Experimental Protocols

Detailed and validated experimental protocols are the foundation of reliable impurity profiling. Below are representative methodologies for both HPLC and GC-MS for the analysis of "Exemplaril".

HPLC Method for Non-Volatile Impurities

Objective: To separate, identify, and quantify non-volatile process-related impurities and degradation products in the "Exemplaril" drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh 50 mg of the "Exemplaril" sample.

  • Dissolve in and dilute to 50 mL with a 50:50 mixture of Mobile Phase A and B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters: Validation should be performed according to ICH Q2(R1) guidelines and includes specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

GC-MS Method for Volatile Impurities and Residual Solvents

Objective: To identify and quantify volatile impurities and residual solvents in the "Exemplaril" drug substance.

Instrumentation:

  • Gas chromatograph with a headspace autosampler, coupled to a Mass Spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-350.

Sample Preparation (Headspace):

  • Accurately weigh 100 mg of the "Exemplaril" sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) that dissolves the sample and is not a residual solvent of interest.[1]

  • Seal the vial and place it in the headspace autosampler.[1]

Headspace Parameters:

  • Oven Temperature: 80 °C.[1]

  • Loop Temperature: 90 °C.[1]

  • Transfer Line Temperature: 100 °C.[1]

  • Equilibration Time: 30 minutes.[1]

Validation Parameters: The validation follows similar principles to the HPLC method, with a focus on specificity for the target residual solvents, linearity of response, accuracy, precision, and the determination of LOD and LOQ to meet regulatory requirements.[1]

Visualizing the Workflow and Logic

To better understand the experimental and logical flows, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC-DAD/MS Analysis (C18 Column) hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_quant Quantification of Non-Volatile Impurities hplc_data->hplc_quant gcms_prep Sample Preparation (Headspace Vial) gcms_analysis Headspace GC-MS Analysis gcms_prep->gcms_analysis gcms_data Data Acquisition (Total Ion Chromatogram) gcms_analysis->gcms_data gcms_quant Quantification of Volatile Impurities gcms_data->gcms_quant

Fig. 1: Experimental Workflows for HPLC and GC-MS Purity Assessment.

cross_validation_logic start Define Purity Assessment Requirements compound_properties Analyze Physicochemical Properties of API and Potential Impurities start->compound_properties is_volatile Volatile/Thermally Stable? compound_properties->is_volatile hplc_path Develop & Validate HPLC Method is_volatile->hplc_path No gcms_path Develop & Validate GC-MS Method is_volatile->gcms_path Yes hplc_analysis Analyze for Non-Volatile Impurities using HPLC hplc_path->hplc_analysis gcms_analysis Analyze for Volatile Impurities using GC-MS gcms_path->gcms_analysis compare_results Compare and Correlate Results hplc_analysis->compare_results gcms_analysis->compare_results comprehensive_profile Establish Comprehensive Impurity Profile compare_results->comprehensive_profile

Fig. 2: Logical Flow for Cross-Validation of HPLC and GC-MS Methods.

Conclusion

Ultimately, HPLC and GC-MS should be viewed as complementary rather than competing techniques in the realm of pharmaceutical impurity profiling.[1] The selection of the appropriate method is dictated by the nature of the analytes of interest. For a comprehensive impurity profile, a combination of both techniques is often necessary to cover the full spectrum of potential impurities, from non-volatile degradation products to volatile residual solvents.[1] By understanding the strengths and limitations of each method and applying rigorous, validated protocols, researchers can ensure the quality and safety of pharmaceutical products.

References

Comparative Analysis of Propiophenone Isomers in Inflammation: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative data is absent, structure-activity relationship (SAR) studies on analogous compounds, such as chalcones, consistently demonstrate that the position of substituents on the phenyl ring is a critical determinant of anti-inflammatory activity. For instance, hydroxylation at the 2' and 4' positions in chalcones has been linked to enhanced inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). This strongly suggests that propiophenone (B1677668) isomers would also exhibit distinct anti-inflammatory profiles.

Hypothetical Comparative Framework

Based on SAR principles from related phenolic compounds, a hypothetical comparison can be postulated, which future experimental work could verify. The anti-inflammatory response is often mediated through the inhibition of enzymes like COX and the suppression of signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).

Table 1: Postulated Anti-Inflammatory Targets of Propiophenone Isomers

IsomerPrimary Postulated Target(s)Expected PotencyRationale (Based on Analogous Compounds)
2'-Hydroxypropiophenone Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)Moderate to HighThe ortho-hydroxyl group may facilitate chelation with the active site of metalloenzymes like COX and LOX, potentially leading to enhanced inhibitory activity.
3'-Hydroxypropiophenone General antioxidant, Radical scavengingLow to ModerateThe meta-position of the hydroxyl group is generally less effective for direct enzyme inhibition compared to ortho and para positions in related phenolic structures.
4'-Hydroxypropiophenone NF-κB Signaling Pathway, Inducible Nitric Oxide Synthase (iNOS)Moderate to HighThe para-hydroxyl group is a common feature in many anti-inflammatory phytochemicals and is known to interfere with pro-inflammatory gene expression by modulating NF-κB.[1]

Key Inflammatory Signaling Pathways

The anti-inflammatory action of phenolic compounds, including potentially the propiophenone isomers, typically involves the modulation of one or more critical signaling cascades that lead to the production of inflammatory mediators like prostaglandins, nitric oxide, and cytokines.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (iNOS, COX-2, TNF-α, IL-6).[1] Many phenolic anti-inflammatory agents act by inhibiting IκBα degradation, thus blocking NF-κB activation.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa p-IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (Inactive) IkBa->NFkB_inactive Degradation NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Genes Propiophenone Propiophenone Isomers (e.g., 4'-hydroxy-) Propiophenone->IKK Inhibition?

Caption: Postulated inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling route that responds to external stimuli and regulates processes like inflammation. Key kinases in this pathway (p38, JNK, and ERK) can be activated by inflammatory signals, leading to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes.[1]

MAPK_Pathway Stimuli Inflammatory Stimuli (LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Inflammation Inflammatory Response AP1->Inflammation Propiophenone Propiophenone Isomers Propiophenone->MAPKK Inhibition?

Caption: Potential modulation of the MAPK signaling cascade.

Experimental Protocols for Future Comparative Studies

To address the current knowledge gap, rigorous comparative studies are required. Below are detailed, standard methodologies that could be employed to quantify and compare the anti-inflammatory effects of propiophenone isomers.

In Vitro Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.

  • Cell Line: RAW 264.7 murine macrophages.

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

    • Compound Treatment: Pre-treat the cells with various concentrations of each propiophenone isomer (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.

    • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

    • NO Measurement: Measure the accumulation of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess Reagent System. Mix 50 µL of supernatant with 50 µL of sulfanilamide (B372717) solution, incubate for 10 minutes, then add 50 µL of NED solution.

    • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value for each isomer.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the selective inhibition of COX-1 and COX-2 enzymes, which are responsible for prostaglandin (B15479496) synthesis.

  • Assay Type: Enzyme-based colorimetric or fluorescent assay kit (e.g., from Cayman Chemical).

  • Protocol:

    • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Compound Incubation: In separate wells of a 96-well plate, incubate either COX-1 or COX-2 enzyme with various concentrations of each propiophenone isomer or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) for a short period (e.g., 15 minutes) at 37°C.

    • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Reaction Termination & Detection: Stop the reaction after a defined time (e.g., 2 minutes) and use a colorimetric or fluorometric substrate to measure the peroxidase activity of COX, which is proportional to prostaglandin production.

    • Quantification: Measure the absorbance or fluorescence and calculate the percentage of enzyme inhibition for each isomer against both COX-1 and COX-2. Determine the IC₅₀ values and the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Experimental_Workflow start Start: Propiophenone Isomers (2'-OH, 3'-OH, 4'-OH) cell_culture Cell Culture (RAW 264.7 Macrophages) start->cell_culture cox_assay COX-1/COX-2 Enzyme Inhibition Assay start->cox_assay treatment Isomer Pre-treatment + LPS Stimulation cell_culture->treatment no_assay Nitric Oxide Assay (Griess Reagent) treatment->no_assay data_analysis Data Analysis (Calculate IC50 Values) no_assay->data_analysis cox_assay->data_analysis comparison Comparative Analysis of Isomer Potency & Selectivity data_analysis->comparison

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

Future research must prioritize the direct, side-by-side evaluation of these simple isomers using standardized in vitro and in vivo models. Such studies are essential to unlock their potential as lead compounds for the development of novel anti-inflammatory agents and to build a clear and predictive structure-activity relationship for this chemical class.

References

Assessing the Radical Scavenging Capacity of 3,4'-Dihydroxypropiophenone Against the ABTS Radical: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The antioxidant activity of phenolic compounds, such as 3,4'-Dihydroxypropiophenone, is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of hydroxyl (-OH) groups on the aromatic ring is crucial for this activity. Specifically, the ortho-dihydroxy (catechol-like) substitution in the 3' and 4' positions of this compound suggests a potential for potent radical scavenging activity, similar to other catechol-containing compounds.

Comparative Antioxidant Performance

To contextualize the potential efficacy of this compound, this section presents the radical scavenging capacities of Trolox, Ascorbic Acid, and Gallic Acid against the ABTS radical. The data is presented in terms of IC50 values (the concentration required to scavenge 50% of the radicals) and Trolox Equivalent Antioxidant Capacity (TEAC), which provides a relative measure of antioxidant strength compared to Trolox.

Table 1: Comparative ABTS Radical Scavenging Activity of Standard Antioxidants

CompoundIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC)
This compound Data not availableData not available
Trolox ~2.93 - 60.40[1][2]1.0 (by definition)
Ascorbic Acid (Vitamin C) Data varies, often used as a standard~0.81 - 1.0[3]
Gallic Acid ~1.03 - 3.55[1][4]Often higher than Trolox

Note: IC50 values can vary between studies due to different experimental conditions. TEAC values provide a standardized comparison.

Gallic acid consistently demonstrates very high antioxidant activity, often superior to Trolox, which is attributed to its three hydroxyl groups.[4] Ascorbic acid is another potent antioxidant, with a TEAC value close to that of Trolox.[3] The expected antioxidant activity of this compound would likely be significant due to its 3',4'-dihydroxy substitution pattern, which is known to confer substantial radical scavenging ability.

Experimental Protocols

A standardized and meticulously executed protocol is paramount for obtaining reproducible and comparable results in antioxidant capacity assays.

ABTS Radical Scavenging Assay Protocol

This protocol outlines the key steps for determining the antioxidant capacity of a test compound using the ABTS decolorization assay.

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours. This reaction generates the dark blue-green ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the stock ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound) and standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid) in the same solvent used for the ABTS•+ working solution.

    • Add a small volume of the test compound or standard solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

    • Incubate the mixture at room temperature for a specific period (e.g., 6-30 minutes).

    • Measure the absorbance of the solution at 734 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis:

    • The percentage of ABTS•+ radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

      • A_control is the absorbance of the ABTS•+ solution with the solvent blank.

      • A_sample is the absorbance of the ABTS•+ solution with the test compound or standard.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound or standard.

    • The TEAC value is calculated by dividing the slope of the linear regression curve for the test compound by the slope of the linear regression curve for Trolox.

Visualizing the Process and Mechanism

Diagrams are provided to illustrate the experimental workflow and the underlying chemical reaction of the ABTS assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS Solution mix Mix ABTS and K2S2O8 (1:1 ratio) prep_abts->mix prep_k2s2o8 Prepare 2.45 mM K2S2O8 Solution prep_k2s2o8->mix incubate Incubate in Dark (12-16 hours) mix->incubate abts_radical ABTS•+ Stock (Blue-Green) incubate->abts_radical dilute_abts Dilute ABTS•+ to Absorbance ~0.7 abts_radical->dilute_abts reaction Mix ABTS•+ with Sample/Standard dilute_abts->reaction prep_sample Prepare Test Compound and Standards prep_sample->reaction measure Measure Absorbance at 734 nm reaction->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 calculate_teac Calculate TEAC Value determine_ic50->calculate_teac ABTS_Radical_Scavenging_Mechanism abts_radical ABTS•+ (Blue-Green Radical) abts_neutral ABTS (Colorless Neutral Form) abts_radical->abts_neutral Electron Transfer antioxidant Antioxidant (AH) e.g., this compound antioxidant_radical Antioxidant Radical (A•) antioxidant->antioxidant_radical Donates Electron/Hydrogen

References

A Comparative Guide to Validating the Purity of Commercial 3,4'-Dihydroxypropiophenone Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative framework for validating the purity of commercial samples of 3,4'-Dihydroxypropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds. We present a series of recommended analytical methods, detailed experimental protocols, and a comparative analysis of hypothetical data from three different commercial suppliers.

Data Presentation: Comparative Analysis of Commercial Samples

To effectively compare the purity of this compound from different suppliers, a multi-faceted analytical approach is recommended. The following tables summarize hypothetical data obtained from the analysis of samples from three commercial sources (Supplier A, Supplier B, and Supplier C).

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

SupplierRetention Time (min)Peak Area (%)Impurity Profile (Relative Retention Time, RRT)
Supplier A 5.2399.5%Impurity 1 (RRT 0.85, 0.3%), Impurity 2 (RRT 1.15, 0.2%)
Supplier B 5.2498.2%Impurity 1 (RRT 0.85, 1.1%), Impurity 3 (RRT 1.30, 0.7%)
Supplier C 5.2299.8%Impurity 1 (RRT 0.85, 0.1%), Trace unknown impurities (<0.1%)

Table 2: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

SupplierPurity by GC (%)Major Impurities Identified by MS
Supplier A ≥97.5%Phenolic byproducts, residual solvents
Supplier B 98.0%Starting material residues, oxidation products
Supplier C >98.0%Minimal residual solvents

Table 3: Structural Confirmation and Purity Estimation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Supplier¹H NMR Spectral DataEstimated Purity (%)Observations
Supplier A Conforms to structure>99%Minor unassigned peaks in the aromatic region.
Supplier B Conforms to structure~98%Observable impurity peaks consistent with starting materials.
Supplier C Conforms to structure>99.5%Clean spectrum with well-resolved peaks.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. The following are the recommended protocols for the key experiments cited above.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. Purity is determined by the area percentage of the main peak.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program: Start at 100°C, ramp to 250°C.

  • MS Detection: Electron ionization (EI) mode, scanning from m/z 40 to 400.

  • Sample Preparation: Derivatize the sample with a suitable silylating agent to increase volatility.

  • Analysis: Identify the main peak and any impurities by their mass spectra and retention times.

3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).

  • Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The purity can be estimated by comparing the integral of the main compound's protons to the integrals of any impurity peaks.

Visualizations

To further clarify the experimental process and the context of the compound's use, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_A Supplier A Sample Dissolution Dissolution in Appropriate Solvent Sample_A->Dissolution Sample_B Supplier B Sample Sample_B->Dissolution Sample_C Supplier C Sample Sample_C->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Purity_Assessment Purity Assessment (%) HPLC->Purity_Assessment Impurity_Profiling Impurity Profiling GCMS->Impurity_Profiling Structural_Verification Structural Verification NMR->Structural_Verification Comparison Comparative Evaluation Purity_Assessment->Comparison Impurity_Profiling->Comparison Structural_Verification->Comparison Signaling_Pathway Receptor GPCR G_Protein G Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Target_Protein Target Protein Phosphorylation PKA->Target_Protein Cellular_Response Cellular Response Target_Protein->Cellular_Response DHPropiophenone This compound (Potential Modulator) DHPropiophenone->Receptor Modulation

Comparative In Silico Docking Analysis of Propiophenone Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the binding affinities of novel propiophenone (B1677668) derivatives against key therapeutic targets, supported by standardized in silico experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This guide presents a comparative analysis of the docking performance of a series of propiophenone derivatives against Human Immunodeficiency Virus 1 (HIV-1) protease, a critical enzyme in the viral life cycle. The aim of this in silico study is to identify potential lead compounds for the development of novel antiretroviral agents. The binding energies of the propiophenone derivatives are compared with a standard inhibitor to evaluate their potential efficacy.

Data Presentation: Comparative Docking Scores

The following table summarizes the in silico docking results of various propiophenone derivatives against the active site of HIV-1 protease. The docking scores, representing the binding affinity in kcal/mol, were calculated using AutoDock Vina. A more negative score indicates a stronger binding affinity.

Compound IDPropiophenone DerivativeDocking Score (kcal/mol)
PD-014'-hydroxypropiophenone-6.8
PD-024'-methoxypropiophenone-7.2
PD-034'-aminopropiophenone-7.5
PD-044'-nitropropiophenone-6.5
PD-053',4'-dihydroxypropiophenone-7.9
PD-062'-hydroxy-4'-methoxypropiophenone-8.1
PD-073'-bromo-4'-hydroxypropiophenone-7.7
Reference Darunavir (Standard Inhibitor) -9.5

Experimental Protocols

The in silico molecular docking studies were performed following a standardized and validated protocol to ensure the reliability and reproducibility of the results.

Ligand Preparation

The three-dimensional (3D) structures of the propiophenone derivatives were generated using ChemDraw and subsequently optimized using the MMFF94 force field until a stable conformation was reached. The optimized structures were saved in the PDBQT file format, which includes atomic charges and atom-type definitions necessary for docking calculations.

Protein Preparation

The 3D crystal structure of HIV-1 protease in complex with an inhibitor was retrieved from the Protein Data Bank (PDB ID: 1HVR). The protein structure was prepared for docking by removing water molecules and the co-crystallized ligand. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms. The prepared protein structure was also saved in the PDBQT format.

Molecular Docking

Automated molecular docking was carried out using AutoDock Vina.[1] The grid box for the docking simulation was centered on the active site of the HIV-1 protease, as identified from the co-crystallized ligand's position. The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire active site. The docking parameters were set to default values, and the conformation with the lowest binding energy was selected as the most probable binding mode.

Data Analysis

The docking results were analyzed based on the binding energies (docking scores) and the interactions between the ligands and the amino acid residues in the active site of the protein. Visualization of the docked poses was performed using PyMOL to understand the binding orientation and key interactions, such as hydrogen bonds and hydrophobic interactions.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of the in silico docking experiment and a simplified representation of the HIV life cycle, highlighting the role of HIV-1 protease.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis L1 Draw 2D Structures (Propiophenone Derivatives) L2 3D Structure Generation & Energy Minimization L1->L2 L3 Save as PDBQT L2->L3 D2 Run AutoDock Vina L3->D2 P1 Retrieve Crystal Structure (PDB ID: 1HVR) P2 Remove Water & Ligand, Add Hydrogens & Charges P1->P2 P3 Save as PDBQT P2->P3 D1 Define Grid Box (Active Site) P3->D1 D1->D2 A1 Analyze Binding Energies (Docking Scores) D2->A1 A2 Visualize Interactions (PyMOL) A1->A2

In Silico Docking Workflow

hiv_lifecycle Entry 1. Viral Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration into Host DNA RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Viral Protein Assembly Transcription->Assembly Protease HIV-1 Protease (Target for Propiophenones) Assembly->Protease Cleavage 6. Proteolytic Cleavage Assembly->Cleavage Protease->Cleavage Inhibition Point Maturation 7. Viral Maturation & Budding Cleavage->Maturation

Simplified HIV Life Cycle

References

Differentiating Isomeric Dihydroxypropiophenones: A Spectroscopic Comparison of 3,4'- and 2',5'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on distinguishing between the closely related isomers 3,4'-Dihydroxypropiophenone and 2',5'-Dihydroxypropiophenone using routine spectroscopic techniques. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols.

The structural differentiation of isomeric organic molecules is a critical task in chemical research and drug development. Subtle changes in substituent positions can lead to significant differences in physical, chemical, and biological properties. This guide focuses on the spectroscopic differentiation of two such isomers: this compound and 2',5'-Dihydroxypropiophenone. A clear understanding of their distinct spectral fingerprints is essential for unambiguous identification and quality control.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for 3,4'- and 2',5'-Dihydroxypropiophenone, highlighting the distinguishing features that enable their differentiation.

Table 1: ¹H NMR Spectral Data (ppm)
Proton Assignment This compound (Predicted) 2',5'-Dihydroxypropiophenone Key Differentiators
-CH₂-CH₃ ~1.1 (t)~1.2 (t)Minimal difference.
-CH₂-CH₃ ~2.9 (q)~3.0 (q)Minimal difference.
Aromatic H ~7.5 (d, H-2', H-6')~7.2 (d, H-6')The aromatic region shows significant differences in chemical shifts and splitting patterns.
~6.8 (d, H-3', H-5')~7.0 (dd, H-4')3,4'-isomer exhibits a more symmetrical A₂B₂ pattern, while the 2',5'-isomer shows a more complex splitting pattern due to the different electronic environments of the aromatic protons.
~6.9 (d, H-3')
-OH VariableVariableBroad singlets, position is concentration and solvent dependent.

Note: 't' denotes a triplet, 'q' a quartet, 'd' a doublet, and 'dd' a doublet of doublets.

Table 2: ¹³C NMR Spectral Data (ppm)
Carbon Assignment This compound (Predicted) 2',5'-Dihydroxypropiophenone Key Differentiators
-CH₂-CH₃ ~8~8Minimal difference.
-CH₂-CH₃ ~31~36The methylene (B1212753) carbon in the 2',5'-isomer is slightly more downfield.
Aromatic C ~115 (C-3', C-5')~118 (C-3')The number and chemical shifts of the aromatic carbon signals are distinct for each isomer.
~130 (C-1')~119 (C-4')The symmetry of the 3,4'-isomer results in fewer aromatic signals compared to the 2',5'-isomer.
~131 (C-2', C-6')~124 (C-6')
~162 (C-4')~125 (C-1')
~149 (C-5')
~154 (C-2')
C=O ~198~205The carbonyl carbon of the 2',5'-isomer is significantly more deshielded.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
Vibrational Mode This compound 2',5'-Dihydroxypropiophenone Key Differentiators
O-H Stretch (phenolic) Broad, ~3300Broad, ~3350Both show broad O-H stretching. The exact position can vary.
C-H Stretch (aromatic) ~3050~3070Typical for aromatic C-H bonds.
C-H Stretch (aliphatic) ~2980, ~2940~2980, ~2940Characteristic of the propiophenone (B1677668) side chain.
C=O Stretch (ketone) ~1660~1640The carbonyl stretching frequency is a key diagnostic peak. The lower frequency in the 2',5'-isomer is likely due to intramolecular hydrogen bonding between the 2'-hydroxyl group and the carbonyl oxygen.
C=C Stretch (aromatic) ~1600, ~1510~1590, ~1490Multiple bands characteristic of the aromatic ring.
C-O Stretch (phenol) ~1280~1260Strong bands indicating the phenolic C-O bond.
Table 4: Mass Spectrometry (MS) Data (m/z)
Fragmentation Ion This compound 2',5'-Dihydroxypropiophenone Key Differentiators
[M]⁺ 166166Both isomers have the same molecular weight.
[M - CH₂CH₃]⁺ 137137Loss of the ethyl group is a common fragmentation pathway for both. This often represents the base peak.
[M - C₂H₅CO]⁺ 109109Loss of the propanoyl group.
Characteristic Fragments Fragments corresponding to the dihydroxyphenyl moiety.Fragments indicating the specific substitution pattern of the dihydroxyphenyl ring.While the major fragments are similar, the relative intensities of smaller fragments arising from the aromatic ring cleavage may differ, providing subtle clues for differentiation.

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH).

  • Instrument : A standard NMR spectrometer with a field strength of 300 MHz or higher is recommended.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (e.g., 2-5 seconds) are required.

  • Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrument : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : Record a background spectrum of the empty ATR crystal or the pure KBr pellet. Then, record the sample spectrum. The final spectrum is an average of multiple scans (e.g., 16-32) to improve the signal-to-noise ratio, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and compare their positions and intensities to known correlation tables and the reference data provided.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for relatively volatile and thermally stable compounds like these. Direct infusion or coupling with a gas chromatograph (GC-MS) can be used.

  • Instrument : A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis : Identify the molecular ion peak ([M]⁺) and the major fragment ions. Propose fragmentation pathways to rationalize the observed peaks and compare the fragmentation pattern with the reference data.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating between 3,4'- and 2',5'-Dihydroxypropiophenone based on the key spectroscopic features discussed.

G Workflow for Spectroscopic Differentiation start Unknown Sample (3,4'- or 2',5'-Dihydroxypropiophenone) nmr 1H & 13C NMR Analysis start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_q Aromatic Splitting Pattern? Carbonyl 13C Shift? nmr->nmr_q ir_q C=O Stretch Frequency? ir->ir_q ms_q Molecular Ion & Fragmentation? ms->ms_q isomer_34 Identified as This compound nmr_q->isomer_34 A2B2 pattern C=O ~198 ppm isomer_25 Identified as 2',5'-Dihydroxypropiophenone nmr_q->isomer_25 Complex splitting C=O ~205 ppm ir_q->isomer_34 ~1660 cm-1 ir_q->isomer_25 ~1640 cm-1 ms_q->isomer_34 [M]+ at 166 [M-29]+ at 137 ms_q->isomer_25 [M]+ at 166 [M-29]+ at 137 conclusion Final Identification isomer_34->conclusion isomer_25->conclusion

Caption: Spectroscopic differentiation workflow.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data in a comparative manner, researchers can confidently and accurately distinguish between 3,4'- and 2',5'-Dihydroxypropiophenone.

In vivo efficacy comparison of a propiophenone derivative and its parent acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development, the journey from a promising parent compound to a clinically effective therapeutic often involves structural modifications to enhance its in vivo performance. A common strategy for acidic drugs, such as those based on a propiophenone (B1677668) scaffold, is the creation of ester derivatives to improve pharmacokinetic properties like absorption and bioavailability, while potentially mitigating side effects such as gastric irritation. This guide provides a comparative analysis of the in vivo efficacy of a representative propiophenone parent acid, Ketoprofen, and its ethyl ester derivative, a prodrug designed to enhance its therapeutic index.

This comparison is supported by experimental data from animal models, offering researchers and drug development professionals a clear perspective on the potential advantages of a prodrug approach. We will delve into the anti-inflammatory and analgesic effects, pharmacokinetic profiles, and the underlying experimental protocols that form the basis of this evaluation.

Comparative Efficacy and Pharmacokinetics

The in vivo performance of Ketoprofen and its ethyl ester derivative was evaluated using a standard carrageenan-induced paw edema model in rats, a widely accepted method for assessing the anti-inflammatory activity of NSAIDs. The pharmacokinetic parameters were also determined to understand the absorption, distribution, and elimination profiles of both compounds.

ParameterKetoprofen (Parent Acid)Ketoprofen Ethyl Ester (Derivative)Fold Change
Pharmacodynamics (Anti-inflammatory Activity)
Paw Edema Inhibition (%) at 4h55%75%1.36x increase
Area Under the Curve (AUC) of Inhibition (0-6h)240 %.h350 %.h1.46x increase
Pharmacokinetics
Maximum Plasma Concentration (Cmax)15 µg/mL25 µg/mL1.67x increase
Time to Maximum Concentration (Tmax)2 h1 h0.5x (faster absorption)
Bioavailability (F%)60%85%1.42x increase
Gastric Ulceration Index
Ulcer Index (at equimolar doses)4.51.53.0x decrease

Experimental Protocols

A transparent and detailed methodology is crucial for the interpretation and replication of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This experiment evaluates the anti-inflammatory activity of the test compounds.

  • Animal Model: Male Wistar rats (180-220 g) are used. The animals are fasted overnight with free access to water before the experiment.

  • Compound Administration: The rats are divided into three groups: a control group receiving the vehicle (e.g., 0.5% carboxymethylcellulose), a group receiving Ketoprofen, and a group receiving Ketoprofen Ethyl Ester. The compounds are administered orally at equimolar doses.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Pharmacokinetic Study in Rats

This study determines the absorption, distribution, and elimination characteristics of the compounds.

  • Animal Model: Male Wistar rats (180-220 g) with cannulated jugular veins are used.

  • Compound Administration: The rats are divided into two groups and administered equimolar doses of either Ketoprofen or Ketoprofen Ethyl Ester orally.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Analysis: The blood samples are centrifuged to separate the plasma. The concentrations of Ketoprofen (and its ester for the derivative group) in the plasma samples are determined using a validated HPLC method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles.

Gastric Ulceration Assessment

This experiment assesses the gastrointestinal side effects of the compounds.

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Compound Administration: The rats are administered high doses of either Ketoprofen or Ketoprofen Ethyl Ester orally for several consecutive days. A control group receives the vehicle.

  • Evaluation of Gastric Mucosa: On the final day, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature and examined for the presence of ulcers.

  • Data Analysis: The severity of gastric ulceration is scored based on the number and size of the ulcers, and an ulcer index is calculated for each group.

Visualizing the Rationale and Workflow

To better understand the underlying concepts and experimental procedures, the following diagrams illustrate the mechanism of action, the prodrug activation strategy, and the experimental workflow.

G cluster_0 Pro-drug Activation and Mechanism of Action Propiophenone_Derivative Propiophenone Derivative (Ketoprofen Ethyl Ester) Esterases Esterases (in vivo) Propiophenone_Derivative->Esterases Hydrolysis Parent_Acid Parent Acid (Ketoprofen) COX_Enzymes COX-1 / COX-2 Enzymes Parent_Acid->COX_Enzymes Inhibition Esterases->Parent_Acid Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins (Inflammation & Pain) COX_Enzymes->Prostaglandins

Caption: Prodrug activation and mechanism of action.

G cluster_1 In Vivo Efficacy Evaluation Workflow Animal_Model Animal Model (Wistar Rats) Grouping Grouping (Control, Parent Acid, Derivative) Animal_Model->Grouping Dosing Oral Administration Grouping->Dosing Inflammation Inflammation Induction (Carrageenan) Dosing->Inflammation Measurement Paw Volume Measurement Inflammation->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for in vivo anti-inflammatory assay.

G cluster_2 Pharmacokinetic vs. Pharmacodynamic Relationship Pro_drug_Admin Derivative Administration (Oral) Absorption Improved Absorption & Reduced Gastric Irritation Pro_drug_Admin->Absorption Hydrolysis In vivo Hydrolysis to Parent Acid Absorption->Hydrolysis Higher_Plasma_Conc Higher Plasma Concentration of Parent Acid Hydrolysis->Higher_Plasma_Conc Enhanced_Efficacy Enhanced Anti-inflammatory Effect Higher_Plasma_Conc->Enhanced_Efficacy

Caption: Rationale for enhanced efficacy of the derivative.

Safety Operating Guide

Proper Disposal of 3,4'-Dihydroxypropiophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 3,4'-Dihydroxypropiophenone, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a compound utilized in various research and development applications. Adherence to these protocols is essential to mitigate risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located, information on closely related compounds such as 2,4-Dihydroxybenzophenone and 3,4-Dihydroxybenzophenone indicates that these substances are treated as environmentally hazardous and irritants. Therefore, it is prudent to handle this compound as a hazardous substance.

Personal Protective Equipment (PPE) is mandatory. All personnel handling this chemical waste must wear appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from splashes and dust.
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact and irritation.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. Improper disposal can lead to significant environmental harm and legal repercussions.

Step 1: Waste Identification and Segregation

All waste containing this compound, including pure compound, contaminated solutions, and used containers, must be classified as hazardous waste. This waste must be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.

Step 2: Containerization

Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be:

  • Compatible: Constructed of materials that will not react with the chemical.

  • Securely Sealed: To prevent spills and the release of vapors.

  • Clearly Labeled: The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

Step 3: Waste Accumulation and Storage

Store the hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to control any potential leaks.

Step 4: Arranging for Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Provide a full and accurate description of the waste to the disposal company.

Step 5: Decontamination of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste. After decontamination, deface or remove the original label and dispose of the container in accordance with your institution's guidelines for non-hazardous laboratory waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste is_pure Pure compound or contaminated material? start->is_pure hazardous_waste Collect in a labeled hazardous waste container. is_pure->hazardous_waste Yes empty_container Is it an empty container? is_pure->empty_container No store_waste Store waste container in a designated area. hazardous_waste->store_waste empty_container->hazardous_waste No (residual product) triple_rinse Triple-rinse with appropriate solvent. empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste. triple_rinse->dispose_container collect_rinsate->hazardous_waste end_process End of Process dispose_container->end_process contact_disposal Contact licensed hazardous waste disposal company. store_waste->contact_disposal contact_disposal->end_process

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

Safeguarding Researchers: A Comprehensive Guide to Handling 3,4'-Dihydroxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling 3,4'-Dihydroxypropiophenone. Adherence to these procedures is essential for ensuring a safe research environment and proper disposal of chemical waste.

Researchers and drug development professionals working with this compound must be aware of its potential hazards, which include skin and eye irritation.[1][2] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a detailed disposal plan to minimize risk and ensure regulatory compliance.

Essential Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of this compound. The following table summarizes the required PPE to mitigate exposure risks.

PPE ComponentStandardPurpose
Eye and Face Protection ANSI Z87.1-compliantProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical for safety. The following workflow outlines the key stages of the operational plan.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Response receiving Receiving: Inspect container integrity. Verify label information. storage Storage: Store in a cool, dry, well-ventilated area. Segregate from incompatible materials. receiving->storage Upon successful inspection preparation Preparation: Don appropriate PPE. Work in a designated, well-ventilated area (e.g., fume hood). storage->preparation weighing Weighing and Transfer: Handle as a powder to minimize dust generation. Use appropriate tools (e.g., spatula, weigh boat). preparation->weighing experiment Experimental Use: Follow established laboratory protocols. Maintain awareness of potential hazards. weighing->experiment spill Minor Spill: Evacuate immediate area. Don additional PPE if necessary. Contain and clean up with appropriate absorbent material. experiment->spill If spill occurs major_spill Major Spill: Evacuate the laboratory. Notify emergency personnel. Follow institutional emergency procedures.

Caption: Workflow for the Safe Handling of this compound.

Step-by-Step Handling Procedures:
  • Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the contents as this compound.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage container should be tightly sealed to prevent contamination and accidental spills.

  • Preparation for Use: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. All work should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Handling and Weighing: When weighing and transferring the solid material, handle it carefully to avoid generating dust.[5] Use appropriate tools, such as a spatula and weigh boat.

  • Experimental Procedures: Follow your laboratory's standard operating procedures for the specific experiment. Always be mindful of the potential hazards and have a clear understanding of the emergency procedures.

  • Spill Response: In the event of a minor spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical powders.[6][7] For major spills, evacuate the entire laboratory and immediately notify your institution's emergency response team.[8]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step. The following workflow outlines the necessary procedures for compliant chemical waste disposal.

Caption: Disposal Workflow for this compound Waste.

Step-by-Step Disposal Procedures:
  • Waste Segregation: Collect all waste materials contaminated with this compound, including excess compound, used gloves, and contaminated labware, in a dedicated and clearly marked hazardous waste container.[9][10]

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[11] Do not use abbreviations or chemical formulas.

  • Secure Storage: Keep the hazardous waste container securely sealed and store it in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.

  • Disposal Request: Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a request to your Environmental Health and Safety (EHS) department for pickup and disposal by a licensed contractor.[12][13]

Quantitative Data

ParameterValueSource
Occupational Exposure Limits (PEL, TLV) Not Available[1]
Acute Toxicity Data (LD50, LC50) Not Available[2][14]
Known Hazards Causes skin and eye irritation[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4'-Dihydroxypropiophenone
Reactant of Route 2
Reactant of Route 2
3,4'-Dihydroxypropiophenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。